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Methyl guanidine sulfate Documentation Hub

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  • Product: Methyl guanidine sulfate
  • CAS: 202401-10-3

Core Science & Biosynthesis

Foundational

Methylguanidine Sulfate: Physicochemical Profiling, Metabolic Pathways, and Bioanalytical Protocols

Executive Summary Methylguanidine (MG) sulfate is the stable salt form of methylguanidine, a potent uremic toxin and a specific biomarker for oxidative degradation of creatinine. In drug development, MG serves two critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylguanidine (MG) sulfate is the stable salt form of methylguanidine, a potent uremic toxin and a specific biomarker for oxidative degradation of creatinine. In drug development, MG serves two critical roles: as a sentinel biomarker for renal nephrotoxicity and oxidative stress in preclinical safety studies, and as a synthetic intermediate for guanidine-based pharmacophores.

This guide provides a definitive physicochemical profile of methylguanidine sulfate, elucidates its metabolic genesis via the creatinine-creatol pathway, and establishes a validated analytical framework for its quantification in biological matrices.

Physicochemical Specifications

The commercial and research standard for this compound is the 2:1 salt (Bis(methylguanidinium) sulfate). Researchers must distinguish this from the theoretical 1:1 salt to ensure accurate molarity calculations in dosing or standard preparation.

Table 1: Chemical Identity & Properties
PropertySpecification
Compound Name Methylguanidine Sulfate (2:1)
Synonyms Bis(methylguanidinium) sulfate;

-Methylguanidine sulfate
CAS Number 598-12-9
Molecular Formula

or

Molecular Weight 244.27 g/mol
Free Base MW 73.09 g/mol (Methylguanidine)
Stoichiometry 2 moles of Methylguanidine : 1 mole of Sulfuric Acid
Appearance White crystalline powder
Solubility Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.[1]
pKa ~13.4 (Strong base, exists as a cation at physiological pH)

Critical Formulation Note: When preparing stock solutions for bioassays, calculate the concentration based on the free base content if the biological activity is the target.

  • Conversion Factor:

    
    .
    

Biological Significance: The Uremic Toxin Pathway

Methylguanidine is not merely a waste product; it is a specific product of peroxidative damage . Unlike creatinine, which is formed via non-enzymatic dehydration of creatine, methylguanidine is generated when creatinine undergoes oxidation by hydroxyl radicals (


).
Mechanism of Action[2][3]
  • Precursor: Creatinine accumulates in renal failure.

  • Oxidation: Reactive Oxygen Species (ROS) attack creatinine at the C5 position.

  • Intermediate: Formation of Creatol (5-hydroxycreatinine).

  • Terminal Product: Creatol degrades to Methylguanidine.[2][3]

This pathway makes MG a dual marker: it indicates both reduced Glomerular Filtration Rate (GFR) (due to creatinine accumulation) and systemic oxidative stress .

Diagram 1: The Creatinine-Methylguanidine Oxidative Pathway

MetabolicPathway Arginine Arginine Creatine Creatine Arginine->Creatine AGAT / GAMT Creatinine Creatinine (Renal Clearance Marker) Creatine->Creatinine Non-enzymatic Dehydration Creatol Creatol (Intermediate) Creatinine->Creatol Oxidation ROS Hydroxyl Radicals (•OH) ROS->Creatol MG Methylguanidine (Uremic Toxin) Creatol->MG Degradation

Caption: The oxidative conversion of Creatinine to Methylguanidine via the Creatol intermediate, highlighting the role of ROS.[2]

Analytical Protocols

Quantifying methylguanidine in plasma or urine requires separating it from structurally similar guanidino compounds (e.g., guanidine, methylguanidine, guanidinosuccinic acid).

Protocol A: HPLC with Fluorescence Detection (Standard)

This method utilizes the reaction of mono-substituted guanidines with ninhydrin in an alkaline medium to produce a fluorescent fluorophore.

Workflow:

  • Sample Prep:

    • Mix

      
       Plasma with 
      
      
      
      30% TCA (Trichloroacetic acid) to precipitate proteins.
    • Centrifuge at

      
       for 10 min.
      
    • SPE Cleanup (Critical): Load supernatant onto a Strong Cation Exchange (SCX) cartridge. Wash with water.[4][5][6][7] Elute MG with

      
      .
      
  • Chromatography:

    • Column: Cation Exchange (e.g., SCX silica or specialized Guanidine column).

    • Mobile Phase: Citrate buffer (

      
      ) containing organic modifier (10% Methanol).
      
    • Flow Rate:

      
      .
      
  • Post-Column Derivatization:

    • Reagent 1:

      
      .
      
    • Reagent 2:

      
       Ninhydrin.
      
    • Reaction Coil: Heat to

      
       inline.
      
  • Detection:

    • Excitation:

      
       | Emission: 
      
      
      
      .
Protocol B: LC-MS/MS (High Sensitivity)

Direct detection is possible but often suffers from poor retention of the polar cation on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended.

Workflow:

  • Column: HILIC Amide or Bare Silica (

    
    ).
    
  • Mobile Phase:

    • A:

      
       Ammonium Formate in Water (
      
      
      
      ).
    • B: Acetonitrile.

    • Gradient: 90% B to 50% B over 5 min.

  • MS Transitions (MRM):

    • Precursor:

      
       (
      
      
      
      ).
    • Product Ions:

      
       (Loss of 
      
      
      
      ),
      
      
      .
Diagram 2: Analytical Workflow Logic

AnalyticalWorkflow cluster_Method Detection Method Selection Sample Biological Sample (Plasma/Urine) Deprotein Protein Precipitation (TCA or ACN) Sample->Deprotein SPE SPE Cleanup (Strong Cation Exchange) Deprotein->SPE Remove Interferences Choice Sensitivity Req? SPE->Choice HPLC HPLC-Fluorescence (Post-column Ninhydrin) Choice->HPLC Standard Clinical LCMS LC-MS/MS (HILIC) (m/z 74.1 -> 57.1) Choice->LCMS High Sensitivity (<1 ng/mL)

Caption: Decision tree for selecting the appropriate analytical protocol based on sensitivity requirements.

Safety & Handling (SDS Summary)

Methylguanidine sulfate is classified as a hazardous substance. Standard Laboratory Safety Practices (SLSP) must be enforced.

  • GHS Classification:

    • Skin Irritation: Category 2.[4]

    • Eye Irritation: Category 2A.[6]

    • Specific Target Organ Toxicity: Respiratory irritation (Single exposure).

  • Handling:

    • Avoid dust formation.[4][5][6][7] Use a fume hood when weighing the powder.

    • Incompatible with strong oxidizing agents (risk of fire/explosion).

  • Storage:

    • Store at Room Temperature (

      
      ).
      
    • Hygroscopic: Keep container tightly closed.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 11266, Methylguanidine sulfate (2:1). National Center for Biotechnology Information (2025). Link

    • Santa Cruz Biotechnology.[8] 1-Methylguanidine Sulfate Product Data Sheet (CAS 598-12-9).[1][4][7][9][10] Link

  • Metabolic Pathway & Uremic Toxicity

    • Nakamura, K., et al. (1991).[2] "Production of methylguanidine from creatinine via creatol by active oxygen species: analyses of the catabolism in vitro." Nephron, 58(1), 42-46.[2] Link

    • Aoyagi, K., et al. (2001). "Role of methylguanidine in the progression of renal failure.
  • Analytical Methodologies

    • Boppana, V. K., et al. (1990). "Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization." Analytical Biochemistry, 184(2), 213-218. Link

    • Takahashi, M., et al. (2011). "Simultaneous determination of guanidino compounds in human plasma by liquid chromatography–mass spectrometry.

Sources

Exploratory

Technical Analysis: Solubility Profile of Methyl Guanidine Sulfate (Water vs. Ethanol)

Topic: Methyl Guanidine Sulfate Solubility in Water vs. Ethanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists Executive Summary Methyl guanidine sulfate (M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl Guanidine Sulfate Solubility in Water vs. Ethanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

Methyl guanidine sulfate (MGS), typically existing as the bis(methylguanidinium) sulfate salt (2:1 stoichiometry), exhibits a stark solubility contrast between aqueous and alcoholic media. It is highly soluble in water due to favorable ion-dipole interactions and high dielectric stabilization, whereas it is sparingly soluble to insoluble in ethanol . This differential solubility is not merely a physical property but a functional lever used critically in purification, recrystallization, and isolation workflows. This guide analyzes the thermodynamic drivers of this behavior and provides validated protocols for exploiting it in laboratory and industrial settings.

Part 1: Physicochemical Fundamentals

To control the behavior of MGS in solution, one must understand the competition between lattice energy (holding the crystal together) and solvation energy (pulling the ions apart).

Molecular Architecture & Stoichiometry
  • Chemical Formula:

    
    
    
  • Nature: Ionic crystalline solid.

  • Cation: Methylguanidinium (

    
    ). The positive charge is delocalized across the guanidine triad, creating a planar, resonance-stabilized cation.
    
  • Anion: Sulfate (

    
    ). A hard, kosmotropic dianion with high charge density.
    
The Thermodynamics of Solvation

The solubility difference is governed by the Dielectric Constant (


)  and the ability of the solvent to stabilize the sulfate dianion.
ParameterWater (

)
Ethanol (

)
Impact on MGS Solubility
Dielectric Constant (

)
~78.4~24.5Water effectively screens the electrostatic attraction between

and

. Ethanol fails to shield these charges, promoting ion-pairing and precipitation.
Hydrogen Bonding Strong Donor/AcceptorModerate Donor/AcceptorWater forms a structured hydration shell around the sulfate ion (high enthalpy of hydration). Ethanol's alkyl tail creates steric hindrance, destabilizing the solvation shell around the dense sulfate anion.
Solubility Outcome High (>100 mg/mL) Low / Sparingly Soluble Ethanol acts as an antisolvent .

Part 2: Comparative Solubility Data

While specific gravimetric data points can vary by crystal polymorph and temperature, the consensus solubility profile is defined below.

Solubility Profile Table
Solvent SystemSolubility StatusTemperature EffectApplication Relevance
Water (Pure) Freely Soluble Increases significantly with T (

)
Primary solvent for synthesis and initial dissolution.
Ethanol (Pure) Slightly Soluble Minor increase with T; remains low.Wash solvent to remove organic impurities without losing yield.
Water:Ethanol (1:5) Precipitation Zone Solubility drops sharply as EtOH fraction increases.Recrystallization: Ethanol induces supersaturation of the salt.
Visualization: Solvation Mechanism

The following diagram illustrates why MGS dissolves in water but aggregates in ethanol.

SolvationMechanism cluster_Solid Solid State (Crystal Lattice) cluster_Water Aqueous Environment (ε ≈ 78) cluster_Ethanol Ethanolic Environment (ε ≈ 24) MGS_Solid MGS Crystal (High Lattice Energy) H2O_Shell Hydration Shell Formation (Exothermic) MGS_Solid->H2O_Shell High Dielectric Screening Ion_Pairing Electrostatic Attraction Dominates MGS_Solid->Ion_Pairing Low Dielectric Screening Dissolved Free Ions (Stable Solution) H2O_Shell->Dissolved Entropy Gain Precipitate Precipitation / Agglomeration Ion_Pairing->Precipitate Lattice Energy > Solvation Energy caption Fig 1. Mechanistic divergence of MGS solvation in polar protic solvents.

Part 3: Experimental Determination Protocols

For researchers needing to determine precise solubility curves or purify synthesized material, the following protocols are standardized.

Protocol A: Gravimetric Solubility Determination

Use this to generate a solubility curve for your specific batch/polymorph.

  • Preparation: Weigh 5.0 g of MGS into a jacketed glass vessel.

  • Solvent Addition: Add 10.0 mL of degassed HPLC-grade water.

  • Equilibration: Stir at 25°C for 4 hours. If fully dissolved, add more solid until saturation is observed (visible undissolved solid).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Drying: Evaporate solvent under vacuum (Rotavap) at 50°C, then dry in a vacuum oven at 60°C for 12 hours.

  • Calculation:

    
    
    
Protocol B: Purification via Antisolvent Recrystallization

This is the primary application of the Water/Ethanol solubility difference.

Objective: Remove water-soluble impurities (that are also soluble in ethanol) and mechanical impurities.

  • Dissolution (The "Good" Solvent):

    • Dissolve crude MGS in the minimum volume of hot water (approx. 60-70°C).

    • Target concentration: ~500 mg/mL (adjust based on Protocol A results).

    • Critical Step: If the solution is colored, treat with activated charcoal for 15 mins and filter while hot.

  • Antisolvent Addition:

    • While stirring the hot aqueous solution, slowly add hot Ethanol (50-60°C).

    • Ratio: Add ethanol until a faint turbidity (cloudiness) persists. Typical ratio is 1:3 to 1:5 (Water:Ethanol).

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (20°C) over 2 hours.

    • Further cool to 4°C (fridge/ice bath) for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals using a Buchner funnel.

    • Wash: Wash the filter cake with cold absolute ethanol . Do not use water for washing as it will redissolve the product.

    • Dry under vacuum.

Part 4: Process Engineering & Troubleshooting

When scaling up or analyzing results, common pitfalls arise from the hygroscopic nature of guanidinium salts.

Workflow Visualization: Recrystallization Logic

Recrystallization Start Crude MGS (Impurities present) Step1 Dissolve in Hot Water (Min. Volume, 70°C) Start->Step1 Step2 Add Ethanol (Antisolvent) Until Turbidity Step1->Step2 Reduces Solubility Step3 Cool Slowly (Supersaturation Control) Step2->Step3 Nucleation Step4 Filter & Wash (Wash w/ Cold EtOH) Step3->Step4 Separation End Pure MGS Crystals Step4->End caption Fig 2. Antisolvent recrystallization workflow utilizing the Water/Ethanol differential.

Troubleshooting Guide
IssueCauseCorrective Action
Oiling Out Solution cooled too fast or ethanol added too quickly, causing liquid-liquid phase separation instead of crystallization.Re-heat to dissolve. Add ethanol more slowly. Seed the solution with a pure MGS crystal.
Low Yield Too much water used initially.Reduce initial water volume. The solubility in water is very high; excess water keeps MGS in solution even after ethanol addition.
Impurity Retention Washing with water-ethanol mix instead of pure ethanol.Wash filter cake only with cold absolute ethanol. The impurities remain in the mother liquor.

Part 5: Safety & Handling (SDS Summary)

While MGS is generally stable, the guanidine moiety imposes specific handling requirements.

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • PPE: Nitrile gloves and safety glasses are mandatory.

  • Incompatibility: Strong oxidizers.

  • Ethanol Safety: When heating ethanol for recrystallization, ensure a spark-free environment and use a water bath or heating mantle (no open flames).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71501, Guanidine, N-methyl-, sulfate (2:1). Retrieved from [Link]

Foundational

Comprehensive Technical Guide: Thermal Stability Profile of 1-Methylguanidine Sulfate

Executive Summary 1-Methylguanidine sulfate (CAS 598-12-9) is a highly stable organic salt utilized extensively in protein denaturation studies, bio-based polyamide synthesis, and as an intermediate in pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methylguanidine sulfate (CAS 598-12-9) is a highly stable organic salt utilized extensively in protein denaturation studies, bio-based polyamide synthesis, and as an intermediate in pharmaceutical development. Understanding its thermal stability is critical for downstream processing, particularly in applications involving high-temperature melt-spinning or exothermic chemical syntheses. This whitepaper synthesizes the thermodynamic properties, structural dynamics, and standardized analytical methodologies required to accurately profile the thermal degradation of 1-methylguanidine sulfate.

Structural Thermodynamics & Molecular Dynamics

The thermal resilience of 1-methylguanidine sulfate is fundamentally rooted in its molecular architecture. The unsubstituted guanidinium cation is highly stabilized by resonance, distributing a positive charge equally across a planar Y-aromatic system.

The covalent addition of a methyl group introduces two competing thermodynamic effects:

  • Steric Hindrance & Hydrophobicity: The methyl group introduces a localized hydrophobic perturbation that slightly disrupts the perfect symmetry of the cation[1].

  • Lattice Energy: Despite this asymmetry, the sulfate counterion (

    
    ) acts as a multivalent hydrogen-bond acceptor. The extensive intermolecular hydrogen-bonding network between the guanidinium protons and the sulfate oxygens yields a high lattice energy, preventing premature thermal dissociation.
    

Consequently, 1-methylguanidine sulfate exhibits a distinct and highly stable melting point at 240 °C[2], maintaining its structural integrity well above the operational temperatures of most biological and standard chemical assays.

Quantitative Thermal Data

The following table summarizes the critical thermal parameters of 1-methylguanidine sulfate, derived from standardized Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflows.

Thermal ParameterValueAnalytical MethodPhysical Significance
Melting Point (

)
240 °CDSC (Endothermic Peak)Phase transition from crystalline solid to liquid melt[2].
Decomposition Onset (

)
> 250 °CTGA (Mass Loss Onset)Initiation of covalent bond cleavage and thermal cracking.
Primary Volatiles

TGA-FTIR / TGA-MSByproducts of complete oxidative/thermal degradation[3].
Residual Mass < 5%TGA (> 450 °C)Formation of terminal carbonaceous char.

Mechanistic Pathways of Thermal Degradation

The thermal degradation of 1-methylguanidine sulfate is not a single-step event but a complex cascade of phase transitions and chemical cracking. Upon reaching 240 °C, the thermal energy overcomes the hydrogen-bonded lattice, resulting in an endothermic phase transition (melting)[2].

As the temperature exceeds 250 °C, the internal energy surpasses the dissociation energy of the C-N and C-S bonds. The sulfate anion, acting as an internal oxidizer at extreme temperatures, facilitates the breakdown of the carbon-nitrogen backbone. This results in the rapid evolution of volatile gases, including ammonia (


), carbon oxides (

), nitrogen oxides (

), and sulfur oxides (

)[3].

Thermal_Decomposition A 1-Methylguanidine Sulfate Solid State B Phase Transition Liquid Melt (240 °C) A->B Endothermic Heating C Primary Degradation Bond Cleavage (>250 °C) B->C Thermal Activation D Volatile Emissions (NOx, SOx, COx) C->D Mass Loss (Gas Phase) E Carbonaceous Char Residual Mass C->E Condensation (Solid Phase)

Fig 1. Thermal decomposition pathway of 1-methylguanidine sulfate from solid to volatile emissions.

Experimental Protocol: Self-Validating TGA/DSC Workflow

To ensure high-fidelity, reproducible thermal data, researchers must employ a self-validating methodology. By coupling TGA with DSC, physical phase changes (which exhibit heat flow without mass loss) can be definitively isolated from chemical decomposition (which exhibits simultaneous heat flow and mass loss).

Step-by-Step Methodology

Causality Note: The choices in this protocol are specifically tailored to the behavior of high-melting-point organic sulfates.

  • Instrument Calibration: Calibrate the DSC heat flow and temperature using high-purity Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C) standards. Reasoning: This brackets the 240 °C melting point of the analyte, ensuring maximum precision.
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 1-methylguanidine sulfate into an alumina (

    
    ) crucible . Reasoning: Standard aluminum pans can undergo localized alloying or degradation at the upper temperature limits required to fully char sulfate salts.
    
  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (

    
    ) gas at a constant flow rate of 50 mL/min[4]. Reasoning: An inert atmosphere prevents premature oxidative degradation from ambient oxygen, allowing the isolation of pure thermal cracking events.
    
  • Thermal Ramp Execution: Heat the sample from 25 °C to 500 °C at a dynamic heating rate of 10 °C/min[4]. Reasoning: A 10 °C/min rate provides the optimal balance between thermal resolution (separating close thermal events) and signal-to-noise ratio in the DSC heat flow.

  • Data Deconvolution: Overlay the TGA mass-loss derivative (DTG) with the DSC heat flow curve. The 240 °C event will appear as a sharp DSC endotherm with zero DTG activity. Subsequent events will show simultaneous DSC exotherms/endotherms and DTG peaks.

TGA_DSC_Protocol S1 Step 1: Calibration Indium/Zinc Standards S2 Step 2: Sample Prep 2-5 mg in Alumina Pan S1->S2 S3 Step 3: Purge Phase N2 Gas at 50 mL/min S2->S3 S4 Step 4: Thermal Ramp 10 °C/min to 500 °C S3->S4 S5 Step 5: Data Analysis Onset & Enthalpy Calc S4->S5

Fig 2. Step-by-step TGA/DSC experimental workflow for accurate thermal stability profiling.

References
  • [2] TCI Chemicals. SAFETY DATA SHEET - 1-Methylguanidine Sulfate. Available at: 2

  • [1] National Institutes of Health (NIH). Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme. Available at: 1

  • [3] Santa Cruz Biotechnology. Guanidine sulfate salt - HAZARDS IDENTIFICATION. Available at: 3

  • [4] ACS Publications (Molecular Pharmaceutics). Organic Salts Based on Streptomycin: A New Approach for an Old Drug. Available at: 4

Sources

Exploratory

A Senior Application Scientist’s Guide to Methylguanidine Sulfate: Hygroscopicity, Stability, and Storage Protocols

As a Senior Application Scientist, I frequently encounter discrepancies in assay reproducibility and synthetic yields that trace back to a single, often overlooked variable: reagent hygroscopicity. Methylguanidine sulfat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in assay reproducibility and synthetic yields that trace back to a single, often overlooked variable: reagent hygroscopicity. Methylguanidine sulfate (MGS) is a prime example of a compound where improper handling can severely compromise gravimetric fidelity.

This whitepaper provides an in-depth mechanistic analysis of methylguanidine sulfate (CAS 598-12-9)[1]. By understanding the causality behind its physical behavior, drug development professionals and researchers can implement the self-validating storage protocols detailed below to ensure absolute accuracy in their workflows.

Chemical Identity and the Mechanistic Basis of Hygroscopicity

Methylguanidine sulfate, often denoted as N-methylguanidine sulfate (2:1), is an organic salt comprising two N-methylguanidinium cations and one sulfate anion (


)[1][2]. It is typically encountered as a white crystalline solid and serves as a critical intermediate in pharmaceutical synthesis and biochemical research[1].

The Causality of Moisture Absorption: Like many guanidinium-based salts, MGS exhibits pronounced hygroscopicity[3][4]. The structural causality lies in the complementary hydrogen-bonding capabilities of its constituent ions. The N-methylguanidinium cation possesses multiple N-H bonds, which act as potent hydrogen bond donors. Simultaneously, the sulfate anion (


) is a highly effective hydrogen bond acceptor.

When exposed to ambient humidity, the crystal lattice surface energetically favors the coordination of atmospheric water molecules. This leads to rapid surface adsorption and, if the relative humidity exceeds the deliquescence threshold, the formation of a localized hydration sphere. For researchers, this means that exposing bulk MGS to ambient air directly compromises its molecular weight calculations, leading to sub-stoichiometric dosing in organic synthesis or inaccurate molarities in sensitive assays.

Storage Dynamics and Thermal Stability

Despite its affinity for water, methylguanidine sulfate exhibits robust chemical stability when properly handled. The compound has a melting point of approximately 240°C, at which point it undergoes thermal decomposition rather than clean melting.

For bulk storage, the anhydrous powder is stable at room temperature, provided it is strictly isolated from atmospheric moisture[5]. However, in research settings where the compound is formulated into aqueous solutions or used as a sensitive biological reagent, storage at -20°C is strictly recommended. Sub-zero storage of solutions mitigates the risk of slow hydrolytic degradation and prevents microbial proliferation in the aqueous medium.

Physicochemical Properties & Storage Parameters

The following table summarizes the critical quantitative data required for the proper handling of MGS.

ParameterValueCausality / Practical Implication
CAS Number 598-12-9Unique identifier for the 2:1 sulfate salt[1].
Molecular Formula

Indicates the 2:1 ratio of methylguanidine to sulfate[2].
Molecular Weight 244.27 g/mol Must be mathematically adjusted if moisture content is >0.5%.
Melting Point ~240°C (dec.)High thermal stability, but prone to decomposition upon melting.
Hygroscopicity HighRequires tightly sealed, desiccated storage environments[3][4].
Storage Temp (Bulk) Room TemperatureStable under ambient thermal conditions if kept hermetically dry[5].
Storage Temp (Solution) -20°CArrests kinetic energy, preventing hydrolysis and microbial growth.

Experimental Protocol: Self-Validating Moisture Control

To ensure trustworthiness in your data, reagent preparation must be a self-validating system. We do not assume a reagent is dry; we analytically prove it before integration.

Step 1: Quantitative Moisture Assessment

  • Action: Perform a Karl Fischer (KF) coulometric titration on a 50 mg sample of the received MGS batch.

  • Causality: Unlike simple Loss on Drying (LOD) methods, which can inadvertently vaporize volatile impurities or cause premature decomposition, KF titration provides absolute, chemically specific water content. This validates whether the batch requires active desiccation.

Step 2: Vacuum Desiccation (If Moisture > 0.5%)

  • Action: Transfer the bulk powder to a vacuum desiccator containing fresh phosphorus pentoxide (

    
    ). Apply a vacuum of <10 mbar and hold at room temperature for 24 to 48 hours.
    
  • Causality:

    
     is an aggressive desiccant that creates a steep vapor pressure gradient. Vacuum conditions accelerate the desorption of coordinated water molecules from the MGS lattice without applying thermal stress that could trigger degradation.
    

Step 3: Inert Atmosphere Aliquoting

  • Action: Transfer the desiccated powder to a glove box purged with high-purity Argon or Nitrogen. Aliquot the powder into amber glass vials equipped with PTFE-lined caps.

  • Causality: Argon is heavier than air and effectively displaces both ambient oxygen and moisture. The PTFE liner ensures a hermetic seal, preventing re-hydration during long-term room temperature storage.

Step 4: Solution Formulation and Cryopreservation

  • Action: When preparing aqueous stocks, dissolve the validated MGS powder in sterile, nuclease-free water. Filter-sterilize through a 0.22 µm membrane and immediately transfer to -20°C storage.

  • Causality: Filtration removes potential microbial contaminants introduced during handling, while -20°C storage arrests the kinetic energy required for aqueous hydrolysis of the guanidine moiety.

Process Visualization

The following diagram maps the logical workflow for assessing and storing Methylguanidine Sulfate to guarantee gravimetric fidelity.

MGS_Workflow A Receipt of Bulk MGS (CAS: 598-12-9) B Moisture Assessment (Karl Fischer Titration) A->B C Moisture > 0.5%? B->C D Vacuum Desiccation (P2O5, 24h, RT) C->D Yes E Inert Gas Purging (Argon/Nitrogen) C->E No D->E F Aliquoting in Amber Glass Vials E->F G Long-Term Storage (RT for Bulk, -20°C for Solutions) F->G

Figure 1: Self-validating workflow for moisture assessment and storage of MGS.

References

  • Title: N-Methylguanidine sulfate (2:1) | Source: Alzchem Group | URL: [Link]

  • Title: 1-Methylguanidine Sulfate 97.0% | Source: PureSynth | URL: [Link]

  • Title: Guanidine hydrochloride | Source: PharmaCompass | URL: [Link]

Sources

Foundational

methyl guanidine sulfate MSDS safety data sheet

An in-depth technical analysis and safety guide for Methylguanidine Sulfate (N-methylguanidine sulfate), designed for researchers, toxicologists, and drug development professionals. Executive Summary Methylguanidine sulf...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and safety guide for Methylguanidine Sulfate (N-methylguanidine sulfate), designed for researchers, toxicologists, and drug development professionals.

Executive Summary

Methylguanidine sulfate is an organic compound characterized by a guanidine core with a methyl substitution, stabilized as a sulfate salt. In laboratory settings, it serves as a highly water-soluble precursor for biochemical synthesis[1]. However, in clinical and toxicological research, methylguanidine (MG) is primarily recognized as a potent uremic neurotoxin. In patients with chronic kidney disease (CKD), the accumulation of MG drives severe neurological complications, including uremic encephalopathy[2]. This whitepaper synthesizes the chemical safety data (MSDS) with the underlying pathophysiological mechanisms, providing a field-proven framework for safely handling and experimentally utilizing this compound.

Chemical Identification & Physical Properties

The sulfate salt formulation is preferred in aqueous in vitro assays because the sulfate counter-ion enhances thermodynamic stability and aqueous solubility compared to the free base, ensuring consistent dosing in cellular models.

PropertySpecification
IUPAC Name 1-Methylguanidine Sulfate
CAS Number 598-12-9
Molecular Formula C₂H₇N₃ · ½ H₂O₄S (Bis[methylguanidinium] sulphate)
Molecular Weight ~244.27 g/mol (2:1 ratio)
Physical State White to almost white crystalline powder
Solubility Highly soluble in water; insoluble in non-polar organics
Basicity Strong base (due to resonance stabilization of the protonated guanidinium ion)

Hazard Identification & Toxicological Profile (MSDS Core)

As a Senior Application Scientist, it is critical to understand that the hazards associated with methylguanidine sulfate are not merely corrosive or reactive, but deeply tied to its biological activity as a metabolic disruptor.

GHS Classification & Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Causality of Toxicity: The acute toxicity of MG stems from its ability to cross cell membranes and the blood-brain barrier (BBB). Once intracellular, its strong basicity and structural mimicry of endogenous amino acids allow it to competitively inhibit critical enzymatic pathways, leading to rapid metabolic disruption[3].

Precautionary Handling (Self-Validating Safety System):

  • P261 & P271: Avoid breathing dust; use only in a well-ventilated area or fume hood. Rationale: Aerosolized crystalline dust can rapidly dissolve in the respiratory mucosa, leading to systemic absorption.

  • P302 + P352: IF ON SKIN: Wash with plenty of water. Rationale: The high water solubility of the sulfate salt means rapid flushing is highly effective at preventing dermal absorption.

Mechanistic Toxicology: The Uremic Toxin Pathway

To utilize methylguanidine sulfate in disease modeling, one must understand its endogenous origin and pathological targets.

In healthy individuals, MG is excreted by the kidneys. In CKD, proximal tubular injury and localized oxidative stress drastically upregulate the systemic production of MG[4]. MG then crosses the BBB, accumulating in the brain at concentrations up to 10-fold higher than in healthy controls[5].

Neurotoxic Mechanisms:

  • Receptor Interference: MG acts as an experimental convulsant by inhibiting gamma-aminobutyric acid (GABA) type A receptors and inhibiting glutamate decarboxylase (the enzyme synthesizing GABA)[2][3]. This creates a severe imbalance between excitatory and inhibitory neurotransmission.

  • Astrocyte Apoptosis: MG alters mitochondrial calcium homeostasis in glial cells. It acts synergistically with endogenous reactive oxygen species (ROS) like H₂O₂, significantly upregulating Bax expression and activating Caspase-3 and PARP, leading to astrocyte apoptosis[5].

G CKD Chronic Kidney Disease (Proximal Tubular Injury) MG Methylguanidine Accumulation (Crosses Blood-Brain Barrier) CKD->MG GABA GABA-A Receptor Inhibition MG->GABA ROS Mitochondrial Calcium Dysregulation & ROS MG->ROS Neuro Neuronal Hyperexcitability & Astrocyte Apoptosis GABA->Neuro ROS->Neuro Enceph Uremic Encephalopathy Neuro->Enceph

Pathophysiological mechanism of Methylguanidine-induced uremic encephalopathy.

Experimental Protocols: In Vitro Neurotoxicity Assay

When researching uremic toxins, establishing a self-validating experimental loop is paramount to ensure that observed cell death is specifically driven by MG-induced oxidative stress, rather than osmotic shock or baseline buffer toxicity.

Objective: Quantify methylguanidine-induced oxidative stress and apoptosis in C6 astrocyte cell lines.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Weigh 24.4 mg of Methylguanidine Sulfate (to account for the 2:1 stoichiometry).

    • Dissolve in 10 mL of sterile, phenol-red-free DMEM to create a 10 mM stock solution. Causality: Phenol red can interfere with fluorescent ROS assays (like DCFDA); using the highly soluble sulfate salt prevents the need for cytotoxic solvents like DMSO.

    • Filter sterilize using a 0.22 µm PES syringe filter.

  • Cell Culture & Seeding:

    • Seed C6 astrocyte cells in a 96-well black, clear-bottom plate at 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment & Self-Validating Controls:

    • Experimental: Treat cells with a dose-response gradient of MG (100 µM to 5 mM).

    • Validation Control: Pre-treat a subset of wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, 1 hour prior to MG exposure. Causality: If MG toxicity is strictly ROS-mediated, NAC pretreatment will rescue cell viability, validating the specific mechanistic pathway.

  • Assay Execution (ROS & Caspase-3):

    • After 24 hours of MG exposure, add 10 µM DCFDA to measure intracellular ROS via microplate reader (Ex/Em: 485/535 nm).

    • Lyse cells and quantify apoptosis using a fluorometric Caspase-3 assay kit (cleavage of Ac-DEVD-AMC).

Workflow Prep 1. Reagent Prep (MG Sulfate in DMEM) Culture 2. Astrocyte Culture (C6 Cell Line) Prep->Culture Treat 3. MG Treatment (Dose-Response) Culture->Treat Assay 4. ROS & Caspase-3 Quantification Treat->Assay Validate 5. Data Validation (NAC Scavenger Rescue) Assay->Validate

In vitro experimental workflow for assessing Methylguanidine neurotoxicity.

Conclusion

Methylguanidine sulfate is a compound of high dual significance. While it is a standard building block in organic synthesis, its identity as a uremic toxin demands rigorous handling protocols. By understanding its mechanism of action—specifically its disruption of GABAergic signaling and mitochondrial integrity—researchers can safely and effectively utilize this compound to model chronic kidney disease-associated neurological decline.

References

  • National Institutes of Health (PMC). "From Physicochemical Classification to Multidimensional Insights: A Comprehensive Review of Uremic Toxin Research". Biomedicines. Available at: [Link]

  • Universiteit Gent. "Guanidino Compounds as Uremic (Neuro)Toxins". Academic Bibliography. Available at:[Link]

  • Karger Publishers. "Site of Methylguanidine Production and Factors That Influence Production Levels". Nephron. Available at: [Link]

  • MDPI. "The Impact of Uremic Toxins on Cerebrovascular and Cognitive Disorders". Toxins. Available at: [Link]

Sources

Exploratory

Introduction: Isolating a Key Player in Uremic Toxicity

An In-Depth Technical Guide to the Role of Methylguanidine Sulfate in Uremic Toxin Research Uremia is a complex and life-threatening clinical syndrome that arises from the failure of the kidneys to excrete metabolic wast...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of Methylguanidine Sulfate in Uremic Toxin Research

Uremia is a complex and life-threatening clinical syndrome that arises from the failure of the kidneys to excrete metabolic waste products.[1][2] This leads to the accumulation of a vast array of compounds, collectively known as uremic toxins, which exert deleterious effects on virtually every organ system.[2] Among these, the guanidino compounds have been identified as significant contributors to the pathophysiology of uremia, particularly its neurological manifestations.[3]

Methylguanidine (MG), a small, water-soluble molecule derived from protein catabolism, is a prominent uremic toxin that accumulates to high concentrations in patients with chronic kidney disease (CKD).[4] Its presence is strongly correlated with several uremic symptoms, establishing it as a critical subject of investigation for understanding and potentially mitigating the systemic toxicity of renal failure.[4][5]

In the research setting, methylguanidine is most commonly utilized in its sulfate salt form (CAS No. 598-12-9).[6][7][8] The use of methylguanidine sulfate is a pragmatic choice driven by chemical stability and high solubility in aqueous buffers, which is essential for the preparation of accurate calibration standards for analytical quantification and for creating physiologically relevant concentrations in in vitro and in vivo experimental models. This guide provides a comprehensive overview of the biosynthesis, pathophysiological roles, analytical quantification, and experimental models relevant to methylguanidine sulfate in the context of uremic toxin research.

Section 1: The Origin Story: Biosynthesis and Accumulation of Methylguanidine

Understanding the source of methylguanidine is fundamental to devising strategies to control its accumulation. Its production is not merely a consequence of failed renal clearance but is also linked to the underlying metabolic derangements in uremia.

The primary precursor for the synthesis of methylguanidine is creatinine, a breakdown product of creatine phosphate in muscle.[9][10] The conversion of creatinine to MG is thought to be a non-enzymatic process significantly enhanced by the presence of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH).[11] This directly links the state of systemic oxidative stress, a hallmark of uremia, to the increased production of this toxin.[11] While the liver has been identified as a primary site for MG synthesis, other tissues, including the kidney, muscle, and even gut flora, may also contribute.[9][12]

In patients with CKD, plasma concentrations of MG can increase by more than 10-fold compared to healthy individuals.[13][14] This accumulation is not restricted to the bloodstream; elevated levels are also found in cerebrospinal fluid (CSF), brain tissue, liver, kidney, and muscle, indicating widespread tissue distribution and the potential for localized toxicity.[12][15][16]

Biosynthesis Pathway of Methylguanidine

The following diagram illustrates the direct pathway from creatinine to methylguanidine, highlighting the critical role of oxidative stress.

Creatinine Creatinine MG Methylguanidine (Uremic Toxin) Creatinine->MG Non-enzymatic conversion OxidativeStress Oxidative Stress (e.g., Hydroxyl Radicals) OxidativeStress->Creatinine cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Relaxation Vasodilation cGMP->Relaxation MG Methylguanidine MG->eNOS Inhibition

Caption: Inhibition of eNOS by methylguanidine.

Section 3: Analytical Methodologies for Methylguanidine Quantification

Accurate and reliable quantification of MG in biological matrices is paramount for both clinical diagnostics and fundamental research. The choice of analytical method is a critical experimental decision, balancing sensitivity, specificity, throughput, and cost.

High-Performance Liquid Chromatography (HPLC)

For many years, HPLC-based methods were the gold standard for MG analysis. These methods typically involve cation-exchange chromatography to separate MG from other components in complex biological fluids like plasma or urine. Due to its lack of a strong chromophore, direct detection is difficult. Therefore, post-column derivatization is employed to create a fluorescent or UV-absorbing product that can be sensitively detected. Common derivatizing agents include ninhydrin, 9,10-phenanthrenequinone, or methylglyoxal. [17][18][19]

This protocol is a synthesized example based on established methodologies. [20]1. Sample Preparation (Solid-Phase Extraction):

  • Condition a cation-exchange SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of deionized water.
  • Load 500 µL of plasma (to which an internal standard has been added) onto the cartridge.
  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol. Discard the washes.
  • Elute the guanidino compounds with 1 mL of an appropriate high-ionic-strength buffer.
  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
  • Chromatographic Conditions:
  • Column: Cation-exchange column (e.g., Ultrasil CX, 250 x 4.6 mm).
  • Mobile Phase: Isocratic elution with a mixture of methanol and monochloroacetate buffer. [20] * Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Post-Column Derivatization:
  • The column eluent is mixed with an alkaline ninhydrin reagent solution via a T-junction.
  • The mixture passes through a reaction coil heated to ~80°C to allow for the derivatization reaction to occur.
  • Detection:
  • Detector: Fluorescence detector.
  • Excitation Wavelength: ~385 nm.
  • Emission Wavelength: ~500 nm.
  • Quantification:
  • Generate a calibration curve using methylguanidine sulfate standards prepared in a surrogate matrix (e.g., protein-based buffer).
  • Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Modern bioanalysis has largely transitioned to LC-MS/MS for MG quantification due to its superior sensitivity, specificity, and high throughput, which often eliminates the need for chemical derivatization. [21][22]This "dilute-and-shoot" approach dramatically simplifies sample preparation. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography for retaining and separating highly polar compounds like MG. [23]

This protocol is a synthesized example based on modern "fit-for-purpose" methods. [21][23]1. Sample Preparation (Protein Precipitation & Dilution):

  • To 20 µL of urine sample, add 80 µL of an internal standard solution prepared in acetonitrile (e.g., a stable isotope-labeled MG, if available). This achieves a 5-fold dilution and protein precipitation.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
  • Transfer the supernatant to an HPLC vial for analysis.
  • Chromatographic Conditions:
  • Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at a high percentage of organic solvent (e.g., 95% B) and ramp down to elute the polar analyte.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry Conditions:
  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both methylguanidine and the internal standard to ensure identity and accurate quantification. For MG (MW ~73.10), a common precursor ion [M+H]+ would be m/z 74.1.
  • Quantification:
  • Generate a calibration curve using methylguanidine sulfate standards prepared in artificial urine.
  • Quantify unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow for LC-MS/MS Analysis

This diagram outlines the typical workflow for quantifying methylguanidine using LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma or Urine) Precip Add Acetonitrile + Internal Standard Sample->Precip Centrifuge Vortex & Centrifuge Precip->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC HILIC Separation Transfer->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Acquisition MS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: LC-MS/MS analytical workflow for methylguanidine.

Table 1: Comparison of Analytical Methodologies
ParameterHPLC with Fluorescence DetectionLC-MS/MS
Principle Chromatographic separation followed by chemical derivatization and fluorescence measurement.Chromatographic separation followed by mass-based detection of specific ion transitions.
Specificity Moderate to High (dependent on chromatography and derivatization chemistry).Very High (based on molecular mass and fragmentation pattern).
Sensitivity (LLOQ) ~1 ng/mL in plasma. ~2 ng/mL in urine (can be lower with optimization). [21]
Sample Prep More complex (often requires Solid-Phase Extraction). Simpler (often "dilute-and-shoot" or protein precipitation). [21][23]
Throughput Lower due to longer run times and complex sample prep.Higher due to faster chromatography and simpler prep.
Key Advantage Established methodology with lower instrument cost.Superior specificity and throughput; no derivatization needed.

Section 4: Experimental Models for Uremic Toxin Research

To investigate the mechanisms of MG toxicity and evaluate potential therapies, researchers rely on a combination of in vitro and in vivo models.

In Vitro Models

Cell-based assays are indispensable for dissecting the molecular pathways affected by MG.

  • Neuronal Cell Lines: Rat glioma (C6) cells have been used to study MG-induced apoptosis and neurotoxicity, revealing its ability to potentiate H2O2-induced cell death. [24]* Endothelial Cells: Primary human endothelial cells or novel models like induced pluripotent stem cell-derived endothelial cells (iPSC-ECs) are used to model uremic vasculopathy. [25]These systems allow for the study of MG's effects on cell viability, ROS production, apoptosis, and the expression of adhesion molecules. [25]* Immune Cells: Cultures of murine macrophages can be used to assess the impact of MG on inflammatory responses and nitric oxide production. [26]

In Vivo Animal Models

Animal models are crucial for understanding the systemic effects of MG accumulation in a physiological context. Rodent models are the most common. [27][28]* Adenine-Induced Renal Failure: High-dose adenine administration in the diet of rats or mice induces the formation of 2,8-dihydroxyadenine crystals in the renal tubules, leading to severe tubulointerstitial injury and a rapid decline in kidney function. [11][29]This model is particularly relevant as it has been shown to significantly increase the production and accumulation of MG. [11]* 5/6 Nephrectomy (Ablation) Model: This surgical model involves the removal of one kidney and the ligation of two out of three branches of the renal artery of the remaining kidney. It results in a more gradual loss of renal mass and function, mimicking the progression of CKD. [29]* Ischemic-Induced Renal Failure: Temporary occlusion of the renal artery can be used to model acute kidney injury, where a rapid increase in plasma MG is observed following the ischemic event. [5] The choice between these models is a key experimental decision. For instance, tubular injury models may better reflect the accumulation of certain uremic toxins whose clearance relies heavily on tubular secretion, providing a more clinically relevant context for studying specific toxin-lowering strategies. [27][28]

Section 5: Conclusion and Future Perspectives

Methylguanidine is unequivocally a significant uremic toxin, contributing to the severe neurological and cardiovascular complications of chronic kidney disease. Its synthesis from creatinine, amplified by oxidative stress, makes it a key indicator of the toxic uremic milieu. The use of its stable sulfate salt has been instrumental in allowing researchers to probe its pathophysiological mechanisms.

The advancement of analytical techniques, particularly the shift from complex HPLC methods to highly specific and sensitive LC-MS/MS, has enabled more accurate and high-throughput quantification, which is essential for both clinical studies and preclinical research.

Future research should focus on several key areas:

  • Inhibiting Production: Developing therapeutic strategies that target the non-enzymatic conversion of creatinine to MG, perhaps through potent antioxidants, could reduce the toxin's burden at its source.

  • Blocking Toxicity: Elucidating the specific cellular receptors and downstream signaling pathways activated by MG could identify novel targets for pharmacological intervention to block its neurotoxic and vasculotoxic effects.

  • Enhancing Removal: Investigating novel dialysis techniques or sorbent-based therapies aimed at more efficiently removing small water-soluble toxins like methylguanidine from the blood.

By continuing to investigate the multifaceted role of methylguanidine, the scientific community can move closer to developing more effective treatments to alleviate the profound suffering caused by uremic toxicity.

References

  • Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatiz
  • Guanidino Compounds as Uremic (Neuro)Toxins.
  • Modeling Uremic Vasculopathy With Induced Pluripotent Stem Cell-Derived Endothelial Cells as a Drug Screening System. Frontiers in Cell and Developmental Biology.
  • Methylguanidine.
  • Biosynthesis of Methylguanidine in Isolated Rat Hep
  • The Impact of Uremic Toxins on Cerebrovascular and Cognitive Disorders. MDPI.
  • Guanidino compounds as uremic (neuro)toxins. Seminars in Dialysis.
  • 1-Methylguanidine Sulf
  • Endogenous guanidino compounds as uremic neurotoxins. Brain Research Bulletin.
  • Guanidino Compounds as Kidney Disease Toxins. Acta Scientific Medical Sciences.
  • Quantitative analysis of methylguanidine and guanidine in physiologic fluids by high-performance liquid chromatography-fluorescence detection method.
  • Understanding Uremia. U.S. Pharmacist.
  • Biomarker Quantification: Development of Fit for purpose LC-MS/MS Method for Determination of Methyl guanidine in Mice Urine.
  • Variations in the Distribution of Methylguanidine with the Progression of Renal Failure after Methylguanidine Loading. Scite.ai.
  • Signs and Symptoms of Neurological Uremic Encephalop
  • Buy 1-Methylguanidine Sulfate
  • Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chrom
  • Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine.
  • 1,1-Dimethylguanidine sulf
  • Production of uremic toxin methylguanidine from creatinine via creatol on activated carbon. Magnetic Resonance in Chemistry.
  • HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Taylor & Francis Online.
  • 1-Methylguanidine Sulfate, min 97% (N), 5 grams. Oakwood Chemical.
  • Tissue and blood cell concentration of methylguanidine in rats and patients with chronic renal failure. Nephron.
  • Site of Methylguanidine Production and Factors Th
  • Immune Dysfunction in Uremia—An Upd
  • HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT.
  • Production of methylguanidine in dogs with acute and chronic renal failure. Clinical Science.
  • Animal Models for Studying Protein-Bound Uremic Toxin Removal-A Systematic Review.
  • 1-Methylguanidine Sulfate.
  • Effects of guanidino and uremic compounds on nitric oxide pathways.
  • A LC-MS method for the measurement of 245 compounds of interest in toxicology with a fully-automated sample prepar
  • In Vitro Induction of Eryptosis by Uremic Toxins and Inflammation Medi
  • ANALYTICAL METHODS.
  • Animal Models for Studying Protein-Bound Uremic Toxin Removal. Ovid.
  • Animal Models for Studying Protein-Bound Uremic Toxin Removal—A System
  • A selective method for determination of methylguanidine in biological fluids.
  • How do Uremic Toxins Affect the Endothelium?.
  • Uremic Toxins Affect the Endothelium. Encyclopedia MDPI.
  • Assay of guanidine in pharmaceutical formul
  • Endothelial dysfunction in chronic kidney disease: Mechanisms, biomarkers, diagnostics, and therapeutic str
  • Uremia: Practice Essentials, P
  • Guide to achieving reliable quantit
  • The P

Sources

Foundational

Advanced Technical Guide: Methyl Guanidine Sulfate as an Ionic Liquid Precursor

Executive Summary: The Strategic Value of the Sulfate Salt In the architecture of ionic liquids (ILs), the cation determines stability and the anion dictates functionality. Methyl guanidinium (MG) cations offer a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Sulfate Salt

In the architecture of ionic liquids (ILs), the cation determines stability and the anion dictates functionality. Methyl guanidinium (MG) cations offer a unique advantage over traditional imidazolium cores: they possess superior hydrogen-bonding capabilities, enhanced biocompatibility, and higher chemical stability against basic hydrolysis.

However, the free base methyl guanidine is hygroscopic, difficult to handle, and prone to absorbing atmospheric


. Methyl Guanidine Sulfate (MGS)  (CAS: 598-12-9) emerges as the optimal "lock-and-key" precursor. It is a non-hygroscopic, shelf-stable crystalline solid that allows for the modular synthesis of high-purity ionic liquids via precise anion metathesis.

This guide details the conversion of MGS into functional ionic liquids (ILs) for drug development applications, specifically focusing on API solubilization and bioactive synthesis intermediates.

Chemical Foundation & Precursor Analysis

Structural Integrity

Unlike the delocalized charge in imidazolium, the positive charge in the methyl guanidinium cation is distributed symmetrically across the


 core, stabilized by resonance. The sulfate anion in the precursor serves as a "sacrificial" counter-ion, chosen for its high lattice energy (ensuring solid-state stability) and its ability to form insoluble precipitates (e.g., 

) for clean exchange.
PropertyMethyl Guanidine Sulfate (Precursor)Methyl Guanidine Free Base
State White Crystalline SolidHygroscopic / Deliquescent Solid
Melting Point ~240°CUnstable (absorbs water/

)
Storage Ambient, Shelf-stableInert atmosphere required
Atom Economy High (Direct Metathesis)Low (Requires isolation steps)
The "Sulfate Route" Logic

Using MGS avoids the contamination risks associated with halide precursors (chloride/bromide). Halide impurities in ILs can poison metal catalysts and cause corrosion in stainless steel reactors. The sulfate route, particularly via barium metathesis, guarantees halide-free ionic liquids, a critical requirement for pharmaceutical applications.

Synthetic Protocols: From Precursor to Ionic Liquid[1][2]

Workflow Visualization

The following diagram illustrates the two primary pathways for converting MGS into functional ionic liquids.

MGS_Synthesis_Flow MGS Methyl Guanidine Sulfate (MGS) BaSalt Barium Salt (Ba[X]) MGS->BaSalt Aqueous Mixing Resin Anion Exchange Resin (OH- form) MGS->Resin Column Perfusion Precipitate BaSO4 (Precipitate) BaSalt->Precipitate Byproduct TargetIL_A Target IL (MG+[X]-) BaSalt->TargetIL_A Filtration FreeBase MG Hydroxide (Intermediate) Resin->FreeBase Elution Acid Target Acid (H[X]) FreeBase->Acid Neutralization TargetIL_B Target IL (MG+[X]-) Acid->TargetIL_B Dehydration

Caption: Dual-pathway synthesis strategy. Pathway A (Metathesis) is preferred for hydrophobic anions; Pathway B (Ion Exchange) is universal.

Protocol A: Aqueous Metathesis (The "Clean" Route)

Target: Synthesis of Methylguanidinium bis(trifluoromethylsulfonyl)imide ([MG][NTf2]) – A hydrophobic IL for drug extraction.

Reagents:

  • Methyl Guanidine Sulfate (10 mmol, 2.44 g)

  • Barium Bis(trifluoromethylsulfonyl)imide (10 mmol) [Note: Prepared in situ from Ba(OH)2 and HNTf2 if commercial salt unavailable]

  • Water (Deionized, 18 MΩ)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.44 g of MGS in 10 mL of warm deionized water (40°C) to ensure complete solvation.

  • Metathesis: Slowly add the stoichiometric equivalent of the Barium salt solution dropwise under vigorous stirring (500 rpm).

  • Precipitation: A heavy white precipitate of Barium Sulfate (

    
    ) will form immediately. Continue stirring for 2 hours at room temperature to ensure reaction completion.
    
  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant the supernatant (containing the IL) through a 0.22 µm PTFE syringe filter to remove sub-micron sulfate particles.

  • Isolation: The resulting aqueous solution contains the hydrophobic IL, which may form a biphasic system depending on concentration. Extract with ethyl acetate if necessary, or simply dry under vacuum.

  • Drying: Dry the resulting IL in a vacuum oven at 60°C for 24 hours to remove trace water.

Validation Check:

  • Silver Nitrate Test: Add

    
     to an aliquot. No precipitate should form (confirms halide-free).
    
  • Barium Chloride Test: Add

    
     to an aliquot. No precipitate should form (confirms sulfate removal).
    
Protocol B: Hydroxide Neutralization (Universal Route)

Target: Synthesis of Methylguanidinium Lactate – A biocompatible IL for protein stabilization.

  • Column Prep: Pack a glass column with Amberlite IRN-78 (OH- form). Flush with degassed water.

  • Exchange: Pass a solution of MGS (0.5 M) through the column. The sulfate is retained, and methylguanidinium hydroxide elutes.

  • Titration: Collect the highly basic eluent. Immediately titrate with L-Lactic acid while monitoring pH. Stop exactly at pH 7.0.

  • Lyophilization: Freeze-dry the solution to obtain the ionic liquid as a viscous oil or low-melting solid.

Applications in Drug Development[3][4][5][6]

API Solubilization & Stabilization

Methyl guanidinium ILs act as "designer solvents" for poorly soluble Active Pharmaceutical Ingredients (APIs). The guanidinium cation can donate hydrogen bonds to API functional groups (e.g., carbonyls, ethers), disrupting crystal lattices that water cannot.

Case Study: Paclitaxel Solubilization

  • Challenge: Paclitaxel is practically insoluble in water.

  • Solution: [MG][Lactate] IL.

  • Mechanism: The methyl group breaks the symmetry of the guanidinium cation, lowering the melting point and viscosity, while the lactate anion provides a biocompatible matrix.

Synthesis Intermediate (BACE-1 Inhibitors)

MGS is not just a solvent precursor but a reagent. In the synthesis of iminohydantoins (potent BACE-1 inhibitors for Alzheimer's), MGS provides the methylguanidine moiety.

Reaction Scheme:

  • Activation: MGS is treated with a base (

    
    ) in situ to liberate methylguanidine.
    
  • Condensation: Reacts with diketones to form the aminohydantoin core.

  • Advantage:[1][2][3][4] Using MGS avoids the handling of unstable free methylguanidine, improving yield reproducibility.

Characterization & Quality Control

To ensure the ionic liquid is suitable for pharmaceutical use, the following specification sheet must be met:

TestMethodAcceptance Criteria
Structure 1H-NMR (D2O)Methyl singlet (~2.8 ppm), Guanidine protons broad. No sulfate peaks.
Water Content Karl Fischer< 500 ppm (Hydrophobic ILs), < 0.5% (Hydrophilic ILs)
Thermal Stability TGA

> 200°C
Anion Purity Ion ChromatographySulfate < 10 ppm

References

  • Ionic Liquids in Drug Delivery : Stoimenovski, J., et al. "Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems." Pharmaceutics, 2023.[5] Link

  • Guanidinium IL Synthesis : Gao, H., et al. "Guanidinium-based ionic liquids: Synthesis and applications." New Journal of Chemistry, 2018. Link

  • BACE-1 Inhibitor Synthesis : Cumming, J. N., et al. "Structure based design of iminohydantoin BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Methylguanidine Sulfate Properties : PubChem Database, CID 313472.[6] Link

  • Cellulose Processing : Hauru, L., et al. "Cellulose Processing with Ionic Liquids." Green Chemistry, 2023.[5] Link

Sources

Exploratory

Zinc Guanidinium Sulfate (ZGS): Advanced Non-Linear Optical Crystal Growth and Biophotonic Applications

Executive Summary In the advanced pharmaceutical R&D pipeline, the solid-state characterization of active pharmaceutical ingredients (APIs) and the execution of label-free, deep-tissue imaging rely heavily on highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the advanced pharmaceutical R&D pipeline, the solid-state characterization of active pharmaceutical ingredients (APIs) and the execution of label-free, deep-tissue imaging rely heavily on highly specialized optical equipment. Multiphoton microscopy, Second Harmonic Generation (SHG) imaging, and Stimulated Raman Scattering (SRS) spectroscopy require tunable, high-intensity laser systems. The functional core of these laser systems is the non-linear optical (NLO) crystal.

Zinc Guanidinium Sulfate (ZGS)—formula [C(NH₂ )₃ ]₂ Zn(SO₄ )₂ —has emerged as a highly efficient semi-organic NLO crystal. By synergizing the high optical nonlinearity of organic molecules with the robust thermomechanical stability of inorganic networks, ZGS provides exceptional frequency-conversion capabilities[1]. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, crystal growth, and physicochemical validation of ZGS, tailored for materials scientists and biophotonic engineers supporting drug development.

Mechanistic Grounding: The Semi-Organic Advantage

The design of NLO materials requires balancing two often-conflicting properties: optical nonlinearity and laser damage threshold.

  • Organic crystals (e.g., urea derivatives) exhibit massive optical nonlinearity due to their delocalized π-electron systems, but they suffer from poor thermal stability and low mechanical strength, making them prone to degradation under high-power laser pumping.

  • Inorganic crystals (e.g., potassium dihydrogen phosphate) possess excellent transmittance and thermomechanical stability but offer comparatively lower nonlinear coefficients.

ZGS bridges this gap as a semi-organic crystal [1]. The guanidinium cation provides the necessary asymmetric, delocalized electron system for high optical nonlinearity, while the inorganic zinc-sulfate network anchors the structure. Crystallographically, ZGS forms a tetragonal lattice in the non-centrosymmetric space group I-42d[1][2]. This lack of inversion symmetry is an absolute physical prerequisite for second-order nonlinear optical effects like SHG[1]. Within this lattice, sulfate ions are arranged tetrahedrally around the zinc ions, maintaining a highly stable Zn-O bond distance of approximately 1.94 Å[2].

Crystallographic & Optical Profiling

To ensure the ZGS crystal is suitable for integration into biophotonic laser systems, its baseline quantitative parameters must be rigorously benchmarked. The table below summarizes the critical physicochemical and optical data of pure ZGS single crystals.

ParameterValue / CharacteristicFunctional Significance in Optics
Chemical Formula [C(NH₂ )₃ ]₂ Zn(SO₄ )₂Combines organic nonlinearity with inorganic stability.
Crystal System TetragonalDictates the phase-matching angles for laser alignment.
Space Group I-42d (Non-centrosymmetric)Mandatory structural asymmetry for χ² (SHG) activity[1].
Lattice Parameters a = 9.515 Å, c = 14.351 ÅDefines the atomic density and refractive index profile[2].
Optical Transparency ~60% (Visible to NIR)Ensures minimal photon absorption during frequency conversion[1].
Lower Cut-off Wavelength 210 nm (UV region)Prevents thermal degradation from UV absorption[1].
Piezoelectric Coefficient ~2 pC/N (d₃₃ )Enables potential secondary use in electromechanical transducers[1].
SRS Active Modes ~985, ~1015, ~3390 cm⁻¹Enables use as a χ³ active medium for Raman laser converters[3].

Self-Validating Protocol: ZGS Crystal Growth via SEST

The synthesis of optical-grade ZGS is achieved through the Slow Evaporation Solution Technique (SEST). This method relies on precise thermodynamic control to maintain a metastable supersaturated state, favoring the growth of a single, defect-free crystal over rapid, chaotic precipitation[1].

Step-by-Step Methodology & Causality

Step 1: Stoichiometric Formulation

  • Action: Dissolve guanidine carbonate, zinc sulfate, and sulfuric acid in deionized water at a strict 1:1:3 molar ratio[1].

  • Causality: The 1:1:3 ratio is not arbitrary. It ensures the complete protonation of the guanidine base by the sulfuric acid, providing the exact stoichiometric availability of sulfate ions required to form the[C(NH₂ )₃ ]₂ Zn(SO₄ )₂ complex without leaving unreacted, impurity-forming precursors in the matrix[1].

Step 2: Aqueous Homogenization

  • Action: Subject the solution to continuous magnetic stirring for 4 hours at ambient room temperature[1].

  • Causality: Extended mechanical agitation ensures the complete dissociation of precursor salts and thermodynamic equilibration of the solution, preventing localized concentration gradients that could trigger premature, flawed nucleation.

Step 3: Micro-Filtration (Defect Prevention)

  • Action: Filter the homogenized solution through a fine-pore membrane (e.g., 0.22 µm PTFE) into a thoroughly cleaned, dust-free crystallizer.

  • Causality: In crystal growth, any foreign micro-particulate acts as a parasitic nucleation site. Removing these impurities forces the solution to rely entirely on homogeneous nucleation, which is critical for achieving a single, massive crystal lattice.

Step 4: Incubation via SEST

  • Action: Seal the crystallizer with a perforated cover and place it in a vibration-free, temperature-controlled environment. Leave undisturbed for approximately 25 days[1].

  • Causality: The perforations allow for the highly controlled, gradual evaporation of the solvent. This slow reduction in volume pushes the solution into a metastable supersaturated state, providing a steady, low-energy driving force that meticulously adds molecules to the growing crystal face, preventing structural grain boundaries.

Step 5: Harvesting

  • Action: Once the crystal reaches the desired dimensions (typically around 16 × 12 × 3 mm³), carefully extract it from the mother liquor, wash with a volatile non-solvent to halt growth, and dry[1].

ZGS_Synthesis R1 Guanidine Carbonate (Organic Nonlinearity) Mix Aqueous Homogenization (4 Hours Magnetic Stirring) R1->Mix R2 Zinc Sulfate (Inorganic Stability) R2->Mix R3 Sulfuric Acid (pH Control, 1:1:3 Ratio) R3->Mix Filter Micro-Filtration (Defect Prevention) Mix->Filter Removes particulates SEST Slow Evaporation Solution Growth Technique (SEST) Filter->SEST Supersaturation Harvest Harvest ZGS Single Crystal (~25 Days Incubation) SEST->Harvest Spontaneous Nucleation

Workflow for the synthesis and controlled nucleation of ZGS single crystals via SEST.

Physicochemical Validation & Quality Control

A protocol is only as reliable as its validation mechanisms. To ensure the harvested ZGS crystal is optical-grade, the following self-validating analytical steps must be performed:

  • High-Resolution X-Ray Diffraction (HR-XRD): The crystal must be subjected to HR-XRD. An optical-grade ZGS crystal will exhibit a single, sharp diffraction curve (DC) peak. The presence of a single peak confirms that the specimen is entirely free from structural grain boundaries and macroscopic defects[1].

  • UV-Vis-NIR Spectroscopy: Measure the optical transmittance. The crystal must demonstrate ~60% transparency across the visible and near-infrared spectrum, with a sharp lower cut-off wavelength at exactly 210 nm[1]. If the cut-off shifts to a higher wavelength, it indicates trapped impurities or solvent inclusions that will cause the crystal to absorb laser energy and shatter under operation.

  • Kurtz-Powder SHG & SRS Testing: The nonlinear optical properties must be explicitly confirmed. The Kurtz-powder test is used to validate the second-order (χ²) SHG efficiency[3]. Furthermore, spectroscopic probing should confirm the presence of Stimulated Raman Scattering (SRS) active vibration modes, specifically identifying peaks at ~985 cm⁻¹ and ~3390 cm⁻¹, confirming its utility as a Raman laser converter[3].

Strategic Applications in Pharmaceutical R&D

For drug development professionals, the value of ZGS lies in its ability to power the next generation of analytical biophotonics.

When a standard near-infrared (NIR) pump laser passes through a ZGS crystal, the non-centrosymmetric lattice forces the photons to interact nonlinearly. Through Second Harmonic Generation (SHG) , two low-energy NIR photons are combined into a single high-energy visible photon (exactly half the wavelength). Simultaneously, the crystal's active phonon modes allow for Stimulated Raman Scattering (SRS) , shifting the laser frequency to specific, highly tunable wavelengths[3].

These customized laser outputs are fed directly into multiphoton microscopes. In pharmaceutical R&D, this allows scientists to perform label-free, 3D imaging of drug distribution within living tissue, and to map the crystalline distribution of API polymorphs in solid oral dosages without destroying the tablet.

NLO_Application Pump Near-IR Pump Laser (e.g., 1064 nm) ZGS ZGS NLO Crystal (χ² & χ³ Active) Pump->ZGS Incident Photons SHG Second Harmonic Generation (532 nm) ZGS->SHG Frequency Doubling SRS Stimulated Raman Scattering ZGS->SRS Phonon Interaction Bio Multiphoton Microscopy & Polymorph Analysis SHG->Bio High-Res Imaging SRS->Bio Spectral Probing

Mechanism of ZGS-mediated nonlinear optical frequency conversion for biophotonic imaging.

References

  • Crystalline Perfection, Optical And Piezoelectric Properties Of A Novel Semi-Organic Single Crystal: Zinc Guanidinium Sulphate Source: AIP Publishing URL:[Link]

  • Single crystals of guanidinium zinc sulfate,[C(NH2)3]2Zn(SO4)2 – growth, structure, vibrational spectroscopy and stimulated Raman scattering Source: ResearchGate / Laser Physics Letters URL:[Link]

  • The crystal structure of zinc guanidinium sulfate Source: IUCr Journals (Acta Crystallographica Section B) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Methylguanidine Sulfate via S-Methylisothiourea

Abstract Methylguanidine is a critical uremic toxin marker and a versatile building block in the synthesis of pharmaceuticals, particularly in the development of arginine analogues and heterocyclic compounds (e.g., pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methylguanidine is a critical uremic toxin marker and a versatile building block in the synthesis of pharmaceuticals, particularly in the development of arginine analogues and heterocyclic compounds (e.g., pyrimidines). While various synthetic routes exist, the direct guanylation of methylamine using S-methylisothiourea sulfate offers the highest control over salt stoichiometry, yielding high-purity methylguanidine sulfate (2:1) directly without complex ion-exchange steps. This application note details a robust, scalable laboratory protocol for this synthesis, emphasizing safety controls for the management of methanethiol byproducts.

Strategic Rationale & Retrosynthesis

The selection of the synthetic route is governed by the requirement for the sulfate salt .

  • Route A (Cyanamide + Methylamine): Typically yields the free base or requires pH adjustment with sulfuric acid, often leading to contamination with polymerized cyanamide (dicyandiamide).

  • Route B (O-Methylisourea): Effective but reagents are often more expensive and less stable than their thio-analogues.

  • Route C (Selected - S-Methylisothiourea Sulfate): This is the optimal pathway. The sulfate counterion is pre-installed in the stable S-methylisothiourea precursor. The reaction is a nucleophilic substitution where the amine (methylamine) displaces the thiomethyl group (as methanethiol). The thermodynamic driving force is the formation of the resonance-stabilized guanidinium cation and the evolution of volatile methanethiol gas.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of methylamine on the electrophilic carbon of the isothiourea, followed by the elimination of methanethiol.

ReactionScheme SM S-Methylisothiourea Sulfate (Precursor) TS Tetrahedral Intermediate SM->TS + Methylamine Reflux MA Methylamine (Nucleophile) MA->TS PROD Methylguanidine Sulfate (Target) TS->PROD - MeSH BYPROD Methanethiol (MeSH) (Volatile Byproduct) TS->BYPROD

Caption: Mechanistic pathway for the conversion of S-methylisothiourea sulfate to methylguanidine sulfate.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )RolePurity / Conc.[1]
S-Methylisothiourea Sulfate 867-68-5278.36Precursor>98% (Solid)
Methylamine 74-89-531.06Nucleophile40% w/w in H₂O
Ethanol 64-17-546.07SolventAbsolute
Sodium Hypochlorite 7681-52-974.44Scrubber10-15% (Bleach)
Sodium Hydroxide 1310-73-240.00Scrubber BasePellets
Equipment
  • Reaction Vessel: 3-Neck Round Bottom Flask (250 mL or 500 mL).

  • Condenser: High-efficiency reflux condenser (Dimroth or coil).

  • Gas Scrubbing System: CRITICAL. A series of two Dreschel bottles (traps) containing 10% NaOH and Bleach solution to neutralize methanethiol.

  • Temperature Control: Oil bath with magnetic stirring.

Experimental Protocol

Phase 1: Safety Setup (Gas Scrubbing)

WARNING: This reaction evolves Methanethiol (MeSH) , a colorless gas with an extremely offensive "rotten cabbage" odor and high toxicity. It must not be released into the fume hood exhaust without scrubbing.

  • Connect the outlet of the reflux condenser to a T-piece.

  • Route the gas line into Trap 1 : 200 mL of 5M NaOH (to deprotonate MeSH to MeS⁻).

  • Route the outlet of Trap 1 into Trap 2 : 200 mL of commercial bleach (NaOCl) mixed with NaOH. This oxidizes the thiolate to non-volatile sulfonates/sulfates.

  • Ensure the system is airtight before starting.

Phase 2: Reaction[4][5][6]
  • Charge Precursor: Add 27.8 g (0.10 mol) of S-methylisothiourea sulfate to the 3-neck flask.

  • Solvent Addition: Add 40 mL of water to dissolve the solid. The salt is highly soluble in water.

  • Nucleophile Addition: Slowly add 46.5 g (approx. 50 mL) of 40% aqueous methylamine (0.60 mol).

    • Note: A 3-fold molar excess of methylamine (relative to the isothiourea groups) is used to drive the equilibrium and prevent polymerization. The stoichiometry is 2 moles of amine per 1 mole of sulfate salt, but excess is required.

  • Reflux: Heat the mixture gently to reflux (approx. 70-80°C).

    • Observation: Evolution of MeSH gas will begin immediately upon heating. Ensure the bubbling in the traps is steady but not violent.

  • Duration: Maintain reflux for 4 to 6 hours . The reaction is complete when the evolution of gas ceases and the odor of MeSH is no longer detectable at the trap inlet (use caution checking this).

Phase 3: Isolation & Purification
  • Concentration: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator.

  • Stripping: Evaporate the solvent and excess methylamine under reduced pressure (50°C bath).

    • Note: The exhaust of the vacuum pump should also be vented into a fume hood.

  • Crystallization:

    • The residue will be a thick syrup or semi-solid.

    • Add 50 mL of hot ethanol to the residue and triturate. Methylguanidine sulfate is sparingly soluble in cold ethanol, while impurities remain in solution.

    • If the product does not crystallize immediately, add water dropwise until clear at boiling, then add ethanol until just cloudy.

    • Cool to 4°C overnight.

  • Filtration: Filter the white crystals using a Buchner funnel. Wash with 2 x 20 mL of cold ethanol/ether (1:1).

  • Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.

Workflow Diagram

Workflow Setup Setup Scrubber System (NaOH + Bleach) Mix Mix S-Methylisothiourea Sulfate + Excess Methylamine (aq) Setup->Mix Reflux Reflux 4-6 Hours (Evolution of MeSH) Mix->Reflux Evap Rotary Evaporation Remove Water/Excess Amine Reflux->Evap Cryst Crystallization (Water/Ethanol System) Evap->Cryst Filter Filtration & Drying Cryst->Filter

Caption: Step-by-step operational workflow for the synthesis and isolation.

Characterization & Specifications

The isolated product should be analyzed to confirm identity and purity.

TestMethodExpected Result
Appearance VisualWhite crystalline powder
Melting Point Capillary240–243°C (Decomposes) [1]
Solubility WaterHighly Soluble
¹H NMR D₂O, 400 MHzδ 2.82 (s, 3H, N-CH₃) ppm. (NH protons exchange with D₂O)
Sulfate Test BaCl₂White precipitate (BaSO₄) forms in acidic solution

Yield: Typical yields range from 85% to 95% .

Troubleshooting

  • Low Yield / Oily Product: This often results from incomplete removal of water. Methylguanidine sulfate is hygroscopic. Ensure the ethanol used for crystallization is anhydrous. If oil persists, redissolve in minimum hot water and add excess ethanol slowly.

  • Strong Odor in Product: Indicates trapped methanethiol or unreacted isothiourea. Recrystallize from water/ethanol.

  • Violent Gas Evolution: If the reaction is heated too quickly, MeSH evolution can overwhelm the condenser. Heat gradually.

References

  • Phillips, R., & Clarke, H. T. (1923). "Methylguanidine Sulfate".[1][2][3][4][5][6] Journal of the American Chemical Society, 45(7), 1755-1757. (Classic method validation).

  • Organic Syntheses. (1941).[7] S-Methyl Isothiourea Sulfate.[4] Org. Synth. 1941, 21, 115. Retrieved from [Link] (Preparation of starting material).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 313472, 1-Methylguanidine Sulfate. Retrieved from [Link]

Sources

Application

protocol for guanylation of amines using methyl guanidine sulfate

Introduction & Scope This application note details the protocol for the chemical conversion of primary amines to guanidines (guanylation) using ** O-Methylisourea Hemisulfate (OMIU)**. Nomenclature Clarification: While f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the protocol for the chemical conversion of primary amines to guanidines (guanylation) using ** O-Methylisourea Hemisulfate (OMIU)**.

Nomenclature Clarification: While frequently colloquially referred to as "methyl guanidine sulfate" in laboratory shorthand, the correct chemical reagent for this transformation is ** O-Methylisourea Hemisulfate**. True methylguanidine is a stable product and does not function as a guanylating group donor. This protocol utilizes OMIU due to its superior solubility, lack of noxious byproducts (releases methanol vs. methanethiol from thiourea derivatives), and high specificity for primary amines—particularly the


-amino group of Lysine residues.

Key Applications:

  • Medicinal Chemistry: Synthesis of arginine mimetics and guanidinium-containing drugs.

  • Proteomics: Conversion of Lysine to Homoarginine to enhance ionization in MALDI-TOF MS (the "Arginine Effect") and to differentiate isobaric residues.

  • Protein Chemistry: Modifying pKa and charge distribution of proteins without altering positive charge at physiological pH.

Scientific Foundation

Mechanism of Action

The reaction is a nucleophilic substitution at the imino carbon of the isourea. The non-protonated primary amine acts as the nucleophile. The reaction is driven by the formation of the resonance-stabilized guanidinium cation and the elimination of methanol.

Critical Dependency: The reaction rate is strictly pH-dependent. The amine must be unprotonated (nucleophilic), requiring a pH above its pKa (typically >10.0 for primary amines), yet the reagent is susceptible to hydrolysis at excessive pH (>12).

GuanylationMechanism Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (pH > pKa) Reagent O-Methylisourea (Electrophile) Reagent->Intermediate Product Guanidine (R-NH-C(=NH)NH2) Intermediate->Product Elimination Byproduct Methanol (CH3OH) Intermediate->Byproduct Leaving Group

Figure 1: Mechanistic pathway of amine guanylation via O-methylisourea.[1]

Critical Parameters & Optimization

ParameterRecommended RangeScientific Rationale
pH 10.5 – 11.0 The

-amino group of Lysine has a pKa

10.[2][3]5. Below pH 10, the amine is protonated (

) and unreactive. Above pH 12, reagent hydrolysis competes significantly.
Stoichiometry 10:1 to 1000:1 (Reagent:Amine)A large excess drives the equilibrium forward and accounts for reagent hydrolysis over long incubation times.
Temperature 4°C to 65°C Proteins: 4°C (days) preserves structure. Peptides/Small Molecules: 65°C (30-60 min) accelerates kinetics.
Time 30 min – 7 days Dependent on temperature.[2] Lower temps require extended incubation (up to 7 days for max conversion at 4°C).

Experimental Protocols

Protocol A: Rapid Guanylation of Peptides/Small Molecules (High Throughput)

Best for: Mass spectrometry sample prep, small molecule synthesis.

Reagents:

  • O-Methylisourea Hemisulfate (OMIU)

  • Base: 2.85 M Ammonium Hydroxide (

    
    ) or 1.0 M NaOH
    
  • Stop Solution: 10% Trifluoroacetic Acid (TFA)[1][4]

Step-by-Step:

  • Reagent Prep: Dissolve OMIU in deionized water to a concentration of 0.5 M .

  • Sample Mix: Add the amine/peptide sample (dissolved in water) to the OMIU solution. Target a molar ratio of at least 10:1 (OMIU:Amine).

  • pH Adjustment: Add base (

    
     or NaOH) carefully to adjust the final pH to 10.6 – 11.0 .
    
    • Note: Use narrow-range pH strips or a micro-electrode to verify.

  • Incubation: Incubate at 65°C for 30 minutes in a heating block or water bath.

  • Quenching: Stop the reaction by adding 10% TFA until pH < 3.0.

  • Purification: Desalt using C18 ZipTip or HPLC to remove excess reagent and salts before analysis.

Protocol B: Gentle Guanylation of Proteins (Structure Preservation)

Best for: Whole proteins where denaturation must be minimized.

Step-by-Step:

  • Buffer Prep: Prepare a 0.5 M OMIU solution in water. Adjust pH to 10.5 using NaOH.

  • Protein Addition: Dissolve protein directly into this buffered reagent solution (approx. 1 mg/mL).

  • Incubation: Incubate at 4°C for 3 to 7 days .

    • Validation: Why 7 days? At 4°C, kinetics are slow. Extended time ensures >95% conversion of surface lysines.

  • Maintenance: Check pH daily. If it drops below 10.0, readjust with dilute NaOH.

  • Workup: Dialyze extensively against PBS or desired buffer to remove the large excess of OMIU.

Workflow Visualization

ProtocolWorkflow cluster_conditions Select Condition Start Start: Amine Sample Prep Dissolve OMIU (0.5M) Adjust pH to 10.6-11.0 Start->Prep Mix Combine Reagent & Sample (Ratio > 10:1) Prep->Mix Rapid Rapid (Peptides) 65°C for 30 min Mix->Rapid Small Molecule Gentle Gentle (Proteins) 4°C for 3-7 Days Mix->Gentle Biologic Quench Quench with TFA (pH < 3) Rapid->Quench Gentle->Quench Cleanup Desalt / Dialysis Quench->Cleanup Analyze Analysis (MS/NMR) Cleanup->Analyze

Figure 2: Decision tree for selecting rapid vs. gentle guanylation workflows.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Conversion Yield pH too low (<10).[2]The amine is protonated.[5] Re-check pH and maintain >10.5.
Protein Precipitation pH too high or salt crash.OMIU is a salt; high concentrations can salt-out proteins. Dilute sample or perform "Freebase" prep (remove sulfate with

).
N-terminal Modification Non-specific reaction.OMIU is specific to

-amines, but N-terminal Glycine can react.[1] Control pH strictly;

-amines are less nucleophilic at pH 10.5 than

-amines.
Mass Spec Signal Suppression Excess Reagent.OMIU suppresses ionization if not removed. Use C18 desalting tips (ZipTip) rigorously.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890. Link

  • Kimmel, J. R. (1967). Guanidination of proteins.[1][2][3][4][5][6][7][8] Methods in Enzymology, 11, 584–589. Link

  • Hale, J. E., et al. (2000). Guanidination of lysine residues for the enhancement of peptide mass fingerprints.[1][4][6][7] Analytical Biochemistry, 287(1), 110–117. Link

  • Sigma-Aldrich. (n.d.). ProteoMass™ Guanidination Kit Technical Bulletin. Link

Sources

Method

Application Note: Advanced HPLC Methodologies for Methylguanidine Sulfate

Analytical Challenges & Physicochemical Rationale Methylguanidine sulfate (MGS) is a highly polar, strongly basic compound (pKa ~12.5) that accumulates as a uremic toxin in patients with chronic renal failure[1]. From an...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Challenges & Physicochemical Rationale

Methylguanidine sulfate (MGS) is a highly polar, strongly basic compound (pKa ~12.5) that accumulates as a uremic toxin in patients with chronic renal failure[1]. From an analytical perspective, MGS presents a dual challenge for High-Performance Liquid Chromatography (HPLC):

  • Extreme Hydrophilicity & Charge: Under standard acidic or neutral mobile phase conditions, the guanidino group remains permanently protonated. Consequently, it exhibits virtually no retention on traditional reversed-phase (RP) C18 columns, eluting immediately in the void volume[2].

  • Lack of a Chromophore: MGS lacks a conjugated

    
    -electron system, rendering direct UV detection at standard wavelengths (e.g., 254 nm) impossible. While low-wavelength UV (200 nm) can be attempted, it suffers from severe baseline drift and poor sensitivity[2].
    

To overcome these limitations, analytical scientists must employ either Direct Mixed-Mode Chromatography with Universal Detection (ideal for formulation QA/QC) or Pre-Column Derivatization with UV/Fluorescence Detection (mandatory for trace-level biological analysis)[3].

MixedMode cluster_column Mixed-Mode Stationary Phase MGS Methylguanidine (Cationic, pKa ~12.5) RP Hydrophobic Alkyl Chain (Weak Retention) MGS->RP Hydrophobic Partitioning CE Embedded Cation-Exchange (Strong Electrostatic) MGS->CE Electrostatic Attraction Detector ELSD / CAD (Universal Detection) RP->Detector Elution via Organic Modifier CE->Detector Elution via Buffer Ionic Strength

Logical relationship of mixed-mode retention mechanisms for polar cationic analytes.

Method A: Direct Mixed-Mode HPLC-ELSD (Formulation & QA/QC)

Causality & Methodological Logic

For routine purity analysis of synthesized MGS or pharmaceutical formulations, derivatization is unnecessarily labor-intensive. Instead, a mixed-mode stationary phase (e.g., Primesep 100) is utilized[2]. These columns embed a strongly acidic cation-exchange functional group within a hydrophobic alkyl chain[2]. The hydrophobic chain retains non-polar impurities, while the cation-exchange group electrostatically traps the permanently charged guanidinium ion.

Because MGS cannot be reliably detected via UV, Evaporative Light Scattering Detection (ELSD) is employed[2]. Critical Insight: ELSD requires the mobile phase to be completely volatile. Therefore, standard phosphate buffers must be replaced with volatile alternatives like Ammonium Formate.

Chromatographic Conditions
ParameterSpecification
Column Mixed-Mode Cation-Exchange (e.g., Primesep 100, 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water / Ammonium Formate (Volatile Buffer)
Gradient/Isocratic Isocratic (e.g., 50% ACN, 50 mM Ammonium Formate, pH 3.0)
Flow Rate 1.0 mL/min
Detector ELSD (Evap Temp: 50°C, Nebulizer Temp: 50°C, Gas Flow: 1.2 SLM)
Injection Volume 10 µL
Step-by-Step Protocol & Self-Validation System
  • Mobile Phase Preparation: Dissolve high-purity ammonium formate in LC-MS grade water to achieve a 50 mM concentration. Adjust to pH 3.0 using formic acid. Mix 50:50 (v/v) with LC-MS grade Acetonitrile.

  • System Equilibration: Purge the ELSD and equilibrate the column until the baseline light-scattering signal stabilizes (typically < 2 mV drift over 10 minutes).

  • Sample Preparation: Dissolve the MGS sample in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validating System Suitability Test (SST):

    • Inject a blank (mobile phase) to rule out carryover.

    • Inject the 100 µg/mL standard six consecutive times. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the theoretical plate count (N) exceeds 3,000.

Method B: Pre-Column Derivatization HPLC-UV (Biological Trace Analysis)

Causality & Methodological Logic

When analyzing MGS in complex biological matrices (e.g., uremic serum or urine), ELSD lacks the required sensitivity and is highly susceptible to matrix suppression. To achieve trace-level detection limits (LOD ~0.04 µmol/L), pre-column derivatization is mandatory[3].

Reacting MGS with methylglyoxal forms a highly conjugated triazine derivative that strongly absorbs UV light at 275 nm[3]. Critical Insight: This reaction is strictly pH-dependent. The buffer must be maintained exactly at pH 7.5[3]. If the pH drops below 7.0, the guanidine becomes fully protonated and loses its nucleophilicity; if it exceeds 8.5, the methylglyoxal reagent rapidly degrades.

Derivatization Step1 1. Aliquot Sample (100 µL Matrix + Internal Standard) Step2 2. Buffer Addition (0.1 M Sodium Tetraborate, pH 7.5) Step1->Step2 Step3 3. Derivatization (2% Methylglyoxal in Methanol) Step2->Step3 Step4 4. Heat Incubation (60°C for 20 min in dark) Step3->Step4 Step5 5. Quench & Filter (Cool to 4°C, filter via 0.22 µm) Step4->Step5 Step6 6. HPLC-UV Analysis (Inject 20 µL, Detect at λ=275 nm) Step5->Step6

Step-by-step experimental workflow for the pre-column derivatization of methylguanidine.

Chromatographic Conditions
ParameterSpecification
Column Kromasil C18, 150 × 4.6 mm, 5 µm (or equivalent RP-C18)
Mobile Phase Methanol / Water / Sodium Tetraborate (0.1 M, pH 7.5) / Acetonitrile (57:25:15:3 v/v/v/v)
Flow Rate 1.0 mL/min
Detector UV Photodiode Array (PDA) at λ = 275 nm
Injection Volume 20 µL
Step-by-Step Protocol & Self-Validation System
  • Internal Standard Spiking: To ensure the derivatization protocol is a self-validating system, spike 100 µL of the biological sample with a known concentration of an Internal Standard (IS), such as Guanidinopropionic acid (GPA)[3]. Because GPA undergoes identical derivatization kinetics, monitoring the MGS/GPA peak area ratio automatically corrects for any fluctuations in heating temperature or matrix suppression.

  • Buffering: Add 100 µL of 0.1 M sodium tetraborate buffer (pH 7.5) to the sample vial to lock the pH[3].

  • Reagent Addition: Add 100 µL of a 2% (v/v) methylglyoxal solution prepared in methanol[3].

  • Incubation: Vortex the mixture for 10 seconds and incubate in a heating block at 60°C for exactly 20 minutes to drive the triazine formation to completion.

  • Quenching: Immediately transfer the vials to an ice bath (4°C) for 5 minutes to halt the reaction. Filter through a 0.22 µm syringe filter directly into an HPLC autosampler vial.

  • Analysis: Inject 20 µL into the HPLC system. Quantify based on the validated calibration curve of the MGS/IS ratio.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the two methodologies, allowing researchers to select the appropriate workflow based on their specific analytical targets:

Performance MetricMethod A: Mixed-Mode HPLC-ELSDMethod B: Pre-Column Deriv. HPLC-UV
Primary Application Bulk API Purity, Formulation QA/QCTrace Analysis in Biological Fluids (Serum/Urine)
Analyte State Intact Methylguanidine SulfateMethylglyoxal-Triazine Derivative
Detection Limit (LOD) ~1.5 µg/mL0.041 – 0.12 µmol/L[3]
Linearity Range 5.0 – 500 µg/mL1.22 – 113.6 µmol/L[3]
Total Analysis Time ~10 minutes (Direct Injection)~15 min run time (+ 20 min derivatization prep)
Matrix Interference High (Unsuitable for complex bio-fluids)Low (Highly specific derivatization reaction)

References

  • HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL:[Link]

  • Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization Source: Analytical Biochemistry (PubMed / NIH) URL:[Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography Source: SIELC Technologies Application Notes URL:[Link]

Sources

Application

Application Note: Guanidinylation of Primary Amines using O-Methylisourea Sulfate

Introduction: The Strategic Importance of the Guanidinium Group In the landscape of medicinal chemistry and drug development, the guanidinium group is a paramount functional motif. It is the defining feature of the amino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Guanidinium Group

In the landscape of medicinal chemistry and drug development, the guanidinium group is a paramount functional motif. It is the defining feature of the amino acid arginine and plays a critical role in molecular recognition, protein stability, and cellular transport due to its planarity, high basicity (pKa ~13.5), and ability to form multiple hydrogen bonds. The conversion of a primary amine, such as the ε-amino group of lysine, into a guanidinium group (a process known as guanidinylation) is a powerful strategy to create arginine mimetics, enhance binding affinities to biological targets, and improve the pharmacokinetic properties of therapeutic molecules.[1]

O-Methylisourea sulfate is a classic, cost-effective, and highly efficient reagent for this transformation.[2][3] It provides a straightforward method for introducing the guanidinium moiety under aqueous, basic conditions, making it particularly suitable for modifying peptides, proteins, and other complex biomolecules.[1][4] This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, optimization strategies, and methods for analytical validation.

Theoretical Background: Mechanism of Action

The reaction proceeds through a nucleophilic attack of the unprotonated primary amine on the electrophilic carbon atom of O-methylisourea.[5] For the reaction to occur, the pH of the medium must be sufficiently high (typically >10) to ensure a significant population of the amine is in its free, nucleophilic form (R-NH₂). Following the initial addition, a molecule of methanol is eliminated, forming the highly stable, resonance-stabilized guanidinium cation.[5]

The overall transformation results in a net mass increase of 42.0218 Da for each modified amine group.[1]

Reaction Mechanism Diagram

Caption: Reaction of a primary amine with O-methylisourea.

Experimental Protocol: Guanidinylation of a Model Primary Amine

This protocol provides a generalized procedure for the guanidinylation of a primary amine in an aqueous solution. It is essential to adapt concentrations and reaction times based on the specific substrate.

Materials and Reagents
  • Primary Amine Substrate (e.g., a lysine-containing peptide, aminocaproic acid)

  • O-Methylisourea hemisulfate salt (>98% purity)[6][7]

  • Ammonium Hydroxide (NH₄OH), concentrated (~28-30%) or a prepared solution (e.g., 7 M)

  • Deionized Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) for quenching

  • pH meter or pH indicator strips (range 9-14)

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Heat block or water bath

  • Vortex mixer

Reagent Preparation
  • Guanidinylation Buffer (0.5 M O-Methylisourea, pH ~11):

    • Carefully weigh 61.56 mg of O-methylisourea hemisulfate (MW: 246.24 g/mol for the hemisulfate, which contains two O-methylisourea units per sulfate).

    • Dissolve in approximately 0.8 mL of deionized water.

    • Adjust the pH to 10.5-11.0 by the dropwise addition of concentrated ammonium hydroxide. CAUTION: Perform this step in a well-ventilated fume hood. The pH adjustment is critical for the reaction's success.[2]

    • Bring the final volume to 1.0 mL with deionized water. This reagent should be prepared fresh before use.

  • Substrate Solution:

    • Prepare a stock solution of your primary amine substrate in deionized water. A typical concentration range is 1-5 mg/mL.

Step-by-Step Guanidinylation Procedure
  • Reaction Setup: In a clean reaction vial, combine the substrate solution and the guanidinylation buffer. A typical starting point is a 1:1 (v/v) ratio. A large molar excess of the O-methylisourea reagent is often used to drive the reaction to completion.

  • pH Verification: After mixing, verify that the pH of the reaction mixture is in the optimal range of 10.5-11.0. If necessary, add a small amount of ammonium hydroxide.

  • Incubation: Securely cap the vial and place it in a heat block or water bath set to 65 °C.[1][2] Incubate for 20-30 minutes. For more sterically hindered or less reactive amines, longer incubation times or higher temperatures may be required, but this increases the risk of side reactions.

  • Quenching: After the incubation period, remove the vial and cool it to room temperature. Stop the reaction by acidifying the mixture to a pH < 4 with an appropriate acid (e.g., 10% TFA solution). This protonates any remaining unreacted amines and neutralizes the base.

  • Sample Cleanup: The resulting product can be purified from excess reagents and salts using standard techniques such as solid-phase extraction (e.g., C18 ZipTip for peptides), dialysis, or preparative HPLC.[2]

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the reaction outcome must be rigorously validated.

  • Mass Spectrometry (MS): This is the most direct method. Analyze the product by ESI-MS or MALDI-TOF. A successful guanidinylation will result in a mass increase of +42.0218 Da per modified primary amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecules, ¹H and ¹³C NMR can confirm the structural change. Look for the disappearance of the primary amine signal and the appearance of characteristic guanidinium protons and the new quaternary carbon.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to assess the reaction's completion. The guanidinylated product will typically be more hydrophilic and have a shorter retention time than the starting amine. Purity can be assessed by integrating the peak areas.

Key Parameters and Optimization

The efficiency of guanidinylation is highly dependent on several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended RangeRationale & Expert Insights
pH 10.5 - 11.0Critical Parameter. Below pH 10, the primary amine is mostly protonated (R-NH₃⁺) and non-nucleophilic. Above pH 11.5, degradation of some substrates or the reagent can occur. Ammonium hydroxide is a preferred base as it provides good buffering capacity in this range.[1][2]
Temperature 25 - 65 °CHigher temperatures accelerate the reaction. 65 °C is common for rapid modification of peptides.[1] For sensitive substrates, the reaction can be run at a lower temperature for a longer duration (e.g., room temperature for several hours).
Reaction Time 20 min - 4 hours20-30 minutes at 65 °C is often sufficient for exposed primary amines like lysine side chains.[2] Sterically hindered amines may require longer reaction times. Monitor progress by MS or HPLC to determine the optimal time.
Reagent Stoichiometry 100 to 1000-fold molar excessA large excess of O-methylisourea is used to ensure the reaction goes to completion, especially when working with dilute substrate concentrations.[5]
Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Validation prep_reagent Prepare Guanidinylation Buffer (OMIU in NH₄OH) mix Mix Substrate & Reagent prep_reagent->mix prep_substrate Prepare Substrate Solution prep_substrate->mix verify_ph Verify pH (10.5-11.0) mix->verify_ph incubate Incubate (e.g., 65°C, 30 min) verify_ph->incubate quench Quench Reaction (Acidify to pH < 4) incubate->quench purify Purify Product (HPLC / SPE) quench->purify validate Validate Product (MS, NMR, HPLC) purify->validate final_product final_product validate->final_product Validated Guanidinylated Product

Caption: General workflow for amine guanidinylation.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incorrect pH (too low).2. Inactive/degraded O-methylisourea reagent.3. Sterically hindered amine.1. Re-measure and adjust pH to 10.5-11.0.2. Prepare fresh guanidinylation buffer immediately before use.3. Increase reaction time, temperature, or reagent concentration.
Incomplete Reaction 1. Insufficient reaction time.2. Insufficient molar excess of reagent.1. Run a time-course experiment to find the optimal duration.2. Increase the concentration of O-methylisourea in the buffer.
Product Degradation 1. pH is too high.2. Temperature is too high for the substrate.1. Ensure pH does not exceed 11.5.2. Lower the incubation temperature and increase the reaction time accordingly.

Safety and Handling

  • O-Methylisourea hemisulfate: Causes eye irritation.[6] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[7][8]

  • Ammonium Hydroxide: Corrosive and has a pungent odor. Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times during the preparation and execution of this protocol.

Conclusion

The reaction of primary amines with O-methylisourea sulfate is a robust and reliable method for the synthesis of guanidinium-containing molecules. Its operational simplicity and compatibility with aqueous conditions make it an invaluable tool in peptide chemistry, proteomics, and drug discovery. By carefully controlling key parameters, particularly pH, and validating the outcome with modern analytical techniques, researchers can confidently and efficiently modify a wide range of substrates.

References

  • MDPI. Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. [Link]

  • PrepChem.com. Synthesis of guanidinium sulfate. [Link]

  • University of South Florida. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • Google Patents. CN102702032A - Synthesis method of guanidinoacetic acid.
  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • ResearchGate. Preparation of the O-methylisourea solution and guanidination reaction. [Link]

  • Alzchem Group. O-Methylisourea sulfate (2:1). [Link]

  • PubMed. O-Methylisouronium sulfate, a convenient new guanidinating reagent. [Link]

Sources

Method

Application Note: Guanidination Strategies in Proteomics Sample Preparation

This Application Note is structured to address the likely scientific intent behind "Methyl Guanidine Sulfate" in proteomics: the Guanidination of Lysines using O-Methylisourea (OMIU) Hemisulfate . Note on Scientific Accu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the likely scientific intent behind "Methyl Guanidine Sulfate" in proteomics: the Guanidination of Lysines using O-Methylisourea (OMIU) Hemisulfate .

Note on Scientific Accuracy: While "Methylguanidine Sulfate" exists as a chemical entity (CAS 598-12-9), it is a known competitive inhibitor of trypsin . Using it during standard sample preparation (digestion) would be detrimental. The industry-standard reagent with a similar name used to enhance proteomic analysis is O-Methylisourea Hemisulfate , which converts Lysine to Homoarginine to improve MALDI-TOF sensitivity. This guide covers the Guanidination Protocol (the likely intent) while explicitly warning against the inhibitory effects of the literal methylguanidine compound.

Focusing on O-Methylisourea Sulfate & Reagent Distinctions

Executive Summary & Technical Distinction

In high-sensitivity proteomics, particularly MALDI-TOF MS, the chemical modification of peptides is a critical strategy to enhance ionization efficiency.[1] A common point of confusion in reagent selection lies between O-Methylisourea (OMIU) Sulfate and Methylguanidine Sulfate .

  • O-Methylisourea Hemisulfate (The Target Reagent): Used for the guanidination of lysine residues.[2] This reaction converts Lysine to Homoarginine, significantly enhancing MALDI signal intensity due to the high basicity of the guanidino group (the "Arginine Effect").[2]

  • Methylguanidine Sulfate (The Inhibitor): A structural analog of arginine that acts as a competitive inhibitor of trypsin . Mistakenly using this reagent during digestion will arrest proteolysis and compromise sample integrity.

This guide details the protocol for Lysine Guanidination using OMIU Sulfate to improve sequence coverage and detection limits.

Scientific Mechanism: The "Arginine Effect"[2]

Chemical Transformation

The guanidination reaction targets the


-amino group of Lysine residues.[1][2][3] Under basic conditions (pH > 10), O-Methylisourea reacts with Lysine to form Homoarginine.[2]
  • Reaction: Lysine (

    
    ) + O-Methylisourea 
    
    
    
    Homoarginine (
    
    
    )
  • Mass Shift: The modification results in a monoisotopic mass increase of +42.0218 Da per Lysine residue.[1]

Ionization Enhancement

Peptides terminating in Arginine yield significantly higher signals in MALDI-TOF than those terminating in Lysine. By converting Lysine to Homoarginine (which creates a guanidino group similar to Arginine), the "Arginine Effect" is conferred upon Lysine-terminated peptides.[2]

  • Benefit: Increases signal-to-noise ratio (S/N) by 5–10 fold for Lysine-containing peptides.

  • Outcome: Improved Protein Mass Fingerprinting (PMF) scores and higher sequence coverage.

Mechanism Diagram

Guanidination_Mechanism cluster_effect The Arginine Effect Lysine Lysine Residue (Low MALDI Response) Intermediate Reaction Intermediate (pH > 10.5) Lysine->Intermediate + Reagent Reagent O-Methylisourea Sulfate Reagent->Intermediate Homoarginine Homoarginine Residue (High MALDI Response) Intermediate->Homoarginine Nucleophilic Substitution (+42.02 Da)

Figure 1: Chemical mechanism of Lysine Guanidination using O-Methylisourea Sulfate.

Detailed Protocol: In-Solution Guanidination

This protocol is optimized for tryptic peptides after digestion but before MS analysis.

Reagents Required
ReagentSpecificationRole
O-Methylisourea Hemisulfate High Purity (>98%)Guanidination Agent
Ammonium Hydroxide (NH₄OH) 7.0 M SolutionpH Adjustment (Base)
Trifluoroacetic Acid (TFA) 10% (v/v)Reaction Quencher (Stop Solution)
C18 ZipTips / StageTips --Desalting (Post-Reaction)
Step-by-Step Workflow
Step 1: Reagent Preparation
  • Weigh 50 mg of O-Methylisourea Hemisulfate.

  • Dissolve in 50 µL of deionized water (Milli-Q).

  • Critical: This solution is unstable; prepare immediately before use.[4]

Step 2: Reaction Setup
  • Dry the tryptic peptide sample (approx. 10–50 µg protein equivalent) in a vacuum centrifuge (SpeedVac).

  • Resuspend peptides in 10 µL of the O-Methylisourea solution.

  • Add 10 µL of 2.5 M Ammonium Hydroxide (diluted from stock).

    • Check: Final pH must be > 10.5 for the reaction to proceed efficiently.

    • Note: The high pH ensures the

      
      -amino group is unprotonated and reactive.
      
Step 3: Incubation
  • Incubate the mixture at 65°C for 20–30 minutes .

    • Optimization: Lower temperatures (37°C) require longer times (overnight) and are less efficient.

Step 4: Quenching & Cleanup
  • Stop the reaction by adding 30 µL of 10% TFA .

    • Check: Ensure pH drops below 3.0.

  • Mandatory Desalting: The reaction introduces high salt concentrations. Desalt using C18 ZipTips or StageTips before MALDI spotting.

Workflow Diagram

Workflow Sample Tryptic Peptides (Dried) Resuspend Resuspend in O-Methylisourea Solution Sample->Resuspend BaseAdd Add 2.5M NH4OH (Target pH > 10.5) Resuspend->BaseAdd Incubate Incubate 65°C, 30 min BaseAdd->Incubate Quench Quench with 10% TFA Incubate->Quench Desalt C18 Desalting (Remove Sulfate Salts) Quench->Desalt MALDI MALDI-TOF MS Analysis Desalt->MALDI

Figure 2: Step-by-step guanidination workflow for tryptic peptides.

Technical Alert: Methylguanidine Sulfate (The Inhibitor)

It is vital to distinguish the reagent (O-Methylisourea) from the byproduct/inhibitor (Methylguanidine).

Trypsin Inhibition Profile

If 1-Methylguanidine Sulfate (CAS 598-12-9) is inadvertently used in the digestion buffer:

  • Mechanism: It acts as a competitive inhibitor, binding to the S1 pocket of trypsin (mimicking the Arginine side chain).

  • Ki Value: Approximately 10–50 mM (depending on pH).

  • Consequence: Incomplete digestion, missed cleavages, and loss of quantitative accuracy.

Comparative Table: Reagent Functions
FeatureO-Methylisourea SulfateMethylguanidine Sulfate
Primary Use Guanidination (Signal Enhancement)Inhibition (Kinetic Studies)
Effect on Lysine Converts to HomoarginineNo Reaction
Effect on Trypsin None (used post-digest)Competitive Inhibitor
Mass Shift +42.02 DaNone
Optimal pH > 10.5Neutral

Troubleshooting & Quality Control

Incomplete Conversion
  • Symptom: Spectra show doublets separated by 42 Da (unmodified Lys and modified Homoarginine).

  • Cause: pH was too low during incubation.

  • Fix: Ensure Ammonium Hydroxide is fresh; verify pH > 10.5.

N-Terminal Modification
  • Issue: O-Methylisourea can occasionally react with the N-terminus (especially Glycine).[1]

  • Identification: Look for +42 Da shifts on Arginine-terminated peptides (which should not react).

  • Mitigation: Control reaction time strictly (do not exceed 30 min at 65°C).

Salt Interference
  • Issue: Poor crystallization on MALDI target.

  • Cause: Sulfate salts from the reagent.

  • Fix: Perform rigorous C18 desalting. The "Drop Dialysis" method is insufficient for this salt load.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass spectrometry. Analytical Chemistry, 74(8), 1884–1890. Link

  • Hale, J. E., et al. (2000). Guanidination of lysine residues for the analysis of proteins by MALDI-TOF mass spectrometry. Analytical Biochemistry, 287(1), 110–117. Link

  • Sigma-Aldrich. (n.d.). ProteoMass™ Guanidination Kit Technical Bulletin. Link

  • PubChem. (2025).[5] 1-Methylguanidine Sulfate Compound Summary. National Library of Medicine. Link

  • Sargeant, T., et al. (2005). O-Methylisourea-freebase: A new reagent for the guanidination of proteomic samples.[2] Rapid Communications in Mass Spectrometry, 19(14), 1963–1968. Link

Sources

Application

Advanced Cation-Exchange Chromatography of Methylguanidine Salts: Protocols for Uremic Toxin Profiling and Pharmaceutical Quality Control

Executive Summary & Mechanistic Grounding Methylguanidine (MG) is a low-molecular-weight, highly basic organic compound. In clinical chemistry, it is a recognized uremic toxin that accumulates in the plasma and erythrocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Methylguanidine (MG) is a low-molecular-weight, highly basic organic compound. In clinical chemistry, it is a recognized uremic toxin that accumulates in the plasma and erythrocytes of patients with chronic kidney disease (CKD), contributing to uremic encephalopathy and systemic toxicity[1]. In pharmaceutical manufacturing, methylguanidine salts are critical intermediates and potential impurities in the synthesis of guanidine-derived therapeutics[2].

The Chromatographic Challenge: With a pKa of approximately 13.4, the guanidino group of MG remains fully protonated (cationic) across virtually all practical chromatographic pH ranges (pH 2–12)[2]. Because of its extreme polarity and permanent positive charge, standard reversed-phase (RP) chromatography fails to retain MG. Consequently, Cation-Exchange Chromatography (CEX) is the gold-standard technique for its isolation, retention, and quantification[3]. CEX exploits strong electrostatic interactions between the positively charged MG cation and the negatively charged functional groups (e.g., sulfonates) on the stationary phase.

The Detection Challenge: MG lacks a conjugated


-electron system, rendering standard UV detection highly insensitive and prone to matrix interference. To solve this, modern analytical workflows couple CEX with specialized detection modalities:
  • Post-Column Derivatization with Fluorescence Detection (FLD): Achieves sub-nanomolar sensitivity required for biological fluids[3].

  • Suppressed Conductivity (Ion Chromatography, IC): Allows direct, derivatization-free quantification for pharmaceutical formulations[4].

  • Tandem Mass Spectrometry (LC-MS/MS): Provides ultimate structural specificity[5].

Mech MG Methylguanidine (MG) pKa ~13.4 Permanently Cationic (+) Interaction Strong Electrostatic Binding (Primary Retention Mechanism) MG->Interaction Resin Cation-Exchange Resin (e.g., -SO3⁻ groups) Resin->Interaction Elution Elution Phase (High [Na⁺] or [H⁺] displaces MG⁺) Interaction->Elution Mass Action Law

Figure 1: Mechanistic basis of methylguanidine retention and elution in CEX.

Comprehensive Analytical Workflows

The selection of sample preparation and detection methods depends entirely on the sample matrix. Biological samples (plasma, urine) require stringent deproteinization to prevent column fouling, whereas pharmaceutical formulations require high-capacity columns to separate MG from high concentrations of active pharmaceutical ingredients (APIs) or excipients.

G cluster_detect Detection Modalities Sample Sample Matrix (Bio-fluid or Pharma) Prep Sample Preparation (Ultrafiltration / SPE / Dilution) Sample->Prep HPLC Cation-Exchange Chromatography (CEX) Prep->HPLC FLD Post-Column Deriv. Fluorescence (FLD) HPLC->FLD 9,10-PQ Reagent IC Suppressed Conductivity (Ion Chromatography) HPLC->IC MSA Eluent MS Tandem Mass Spec (LC-MS/MS) HPLC->MS ESI+ MRM Data Data Analysis & Quantification FLD->Data IC->Data MS->Data

Figure 2: Comprehensive analytical workflow for methylguanidine quantification via CEX.

Step-by-Step Experimental Protocols

Protocol A: Clinical Quantification in Biological Fluids (CEX-FLD)

Target Audience: Clinical chemists and biomarker researchers. Causality Insight: This method utilizes 9,10-phenanthrenequinone (9,10-PQ), which reacts specifically with monosubstituted guanidines in an alkaline environment to form highly fluorescent 2-amino-1H-phenanthro[9,10-d]imidazole derivatives. This derivatization bypasses the lack of a native chromophore, enabling detection at sub-nanomole levels[3][6].

Step 1: Sample Preparation (Deproteinization)

  • Aliquot 200 µL of human plasma or serum into a microcentrifuge tube.

  • Add 20 µL of internal standard (e.g., ethylguanidine).

  • Causality Check: To prevent irreversible fouling of the CEX stationary phase by plasma proteins, perform ultrafiltration. Transfer the mixture to a 30 kDa MWCO centrifugal filter device.

  • Centrifuge at 14,000 × g for 20 minutes at 4°C. Collect the ultrafiltrate.

  • Alternative: Perform weak cation-exchange solid-phase extraction (WCX-SPE) to isolate MG while washing away neutral/acidic interferents[6].

Step 2: Chromatographic Separation

  • Column: Strong Cation-Exchange column (e.g., Ultrasil CEX or equivalent, 6 x 0.23 cm)[3][6].

  • Mobile Phase: Isocratic elution using a mixture of methanol and monochloroacetate buffer (15/85, v/v) or 0.5 M Sodium Hydroxide[3][6].

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL of ultrafiltrate.

Step 3: Post-Column Derivatization & Detection

  • Reagent: 2 mM 9,10-phenanthrenequinone dissolved in DMF, mixed with 2 M NaOH.

  • Reactor: Pump the reagent at 0.4 mL/min into a mixing tee joining the column effluent. Pass the mixture through a knitted PTFE reaction coil heated to 60°C.

  • Detection: Route the reactor effluent to a fluorescence detector set to Excitation: 395 nm and Emission: 500 nm [3].

Protocol B: Pharmaceutical Impurity Profiling (IC-Suppressed Conductivity)

Target Audience: CMC (Chemistry, Manufacturing, and Controls) and QC scientists. Causality Insight: In pharmaceutical formulations, derivatization adds unnecessary complexity. Ion Chromatography (IC) with suppressed conductivity allows direct detection. A high-capacity column (like Dionex IonPac CS20) provides a large separation window, ensuring MG elutes well after monovalent alkali metals but before divalent alkaline earth metals (like Mg²⁺), preventing matrix masking[4].

Step 1: Sample Preparation

  • Dissolve the pharmaceutical formulation in ultrapure water (18.2 MΩ·cm) to achieve a target concentration within the linear range (e.g., 1-10 mg/L).

  • Filter through a 0.22 µm hydrophilic PTFE syringe filter to remove insoluble excipients.

Step 2: Chromatographic Separation

  • Column: Dionex IonPac CS20 (2 × 250 mm) with a matching guard column[4].

  • Eluent: 50 mM Methanesulfonic acid (MSA), generated electrolytically or prepared manually[4].

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 30°C.

Step 3: Suppressed Conductivity Detection

  • Suppressor: Install a Cation Self-Regenerating Suppressor (CSRS 300, 2 mm) in recycle mode.

  • Causality Check: The suppressor exchanges the highly conductive MSA eluent counter-ions (H⁺) for water, dropping the background conductivity to near zero. As the MG cation passes through, it pairs with OH⁻, creating a sharp, highly sensitive conductivity spike.

  • Detection: Monitor suppressed conductivity. The total run time is typically ~8 minutes[4].

Quantitative Data & Performance Metrics

The following table synthesizes the expected performance characteristics of the described methodologies based on validated literature parameters[4][5][6].

ParameterProtocol A: CEX-FLD (Clinical)Protocol B: IC-CD (Pharma)LC-MS/MS (Biomarker)
Primary Matrix Plasma, Serum, UrinePharmaceutical FormulationsUrine, Tissue Homogenates
Detection Mode Fluorescence (Ex 395 / Em 500)Suppressed ConductivityESI+ (MRM Transitions)
Limit of Detection (LOD) ~1.0 ng/mL (Plasma)4.5 µg/L (0.0045 mg/L)~0.5 ng/mL
Limit of Quant. (LOQ) ~3.0 ng/mL12.5 µg/L (0.0125 mg/L)~1.5 ng/mL
Linear Dynamic Range 10 – 1000 ng/mL0.0125 – 10 mg/L1 – 500 ng/mL
Key Advantage High sensitivity, low equipment costNo derivatization requiredAbsolute structural specificity
Primary Limitation Requires post-column hardwareSensitive to high ionic strengthSusceptible to ion suppression

System Suitability & Self-Validating Quality Control (QC)

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), every execution of these protocols must incorporate a self-validating QC framework:

  • Peak Asymmetry (USP <621>): The asymmetry factor for the MG peak must fall between 0.8 and 1.5 [4].

    • Causality: Tailing > 1.5 indicates secondary interactions (e.g., unendcapped silanols if using silica-based CEX) or column overloading. Fronting < 0.8 indicates channeling in the column bed.

  • Chromatographic Resolution (

    
    ): 
    
    
    
    between MG and closely eluting native guanidine or magnesium ions must be > 2.0 [4].
  • Matrix Spike Recovery: Spike a known concentration of MG into the pre-extraction biological matrix or pharmaceutical placebo. Recovery must be 90% – 110% .

    • Causality: Values < 90% in FLD indicate fluorescence quenching by matrix components or poor SPE recovery. Values < 90% in LC-MS/MS indicate severe matrix ion suppression in the ESI source[5].

References

  • Yamamoto, Y., Saito, A., Manji, T., Maeda, K., & Ohta, K. (1979). Quantitative analysis of methylguanidine and guanidine in physiologic fluids by high-performance liquid chromatography-fluorescence detection method. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization. PubMed (NIH).
  • Thermo Fisher Scientific. AN001055: Assay of guanidine in pharmaceutical formulations.
  • Biomarker Quantification: Development of Fit for purpose LC-MS/MS Method for Determination of Methyl guanidine in Mice Urine. ResearchGate.
  • Uremic toxins are conditional danger- or homeostasis-associated molecular patterns. PubMed Central (NIH).
  • Product Class 13: Guanidine Derivatives. Thieme Connect.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Oiling Out of Methyl Guanidine Sulfate During Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for crystallization processes. This guide is designed for researchers, scientists, and drug development professionals encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for crystallization processes. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of methyl guanidine sulfate, specifically the phenomenon of "oiling out." As your dedicated application scientist, I have structured this document to provide not only solutions but also a foundational understanding of the physicochemical principles at play. Our goal is to empower you to move from troubleshooting to robust process design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding oiling out.

Q1: What exactly is "oiling out"?

A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a super-saturated liquid phase (an "oil") rather than as a solid crystalline phase.[1][2][3] This oil is a solute-rich liquid that is immiscible with the bulk solvent, often appearing as distinct droplets or a separate layer. This event precedes crystallization and can completely inhibit the formation of a desired crystalline solid.[4]

Q2: What are the primary causes of methyl guanidine sulfate oiling out?

A2: Oiling out is primarily a kinetic issue driven by excessively high supersaturation.[2][3] When the concentration of methyl guanidine sulfate far exceeds its solubility limit, the system finds it easier to form a disordered, high-concentration liquid than an ordered crystal lattice. Key contributing factors include:

  • Rapid Cooling: Drastic temperature drops generate high levels of supersaturation too quickly for controlled crystal nucleation and growth.[1]

  • High Solute Concentration: Beginning with a solution that is too concentrated increases the likelihood of crossing into the labile zone where oiling out is favored.[1]

  • Inappropriate Solvent Choice: A solvent system where the compound is either too soluble or has a very steep solubility curve can promote oiling out.[5]

  • Presence of Impurities: Impurities can disrupt the molecular self-assembly required for crystallization and can also lower the melting point of the solute, making oiling out more likely.[6][7][8]

Q3: How does oiling out negatively impact my experiment?

A3: Oiling out is highly undesirable and can lead to several significant process challenges:

  • Poor Purification: The oil phase is an excellent solvent for impurities, which become entrapped when the oil eventually solidifies, leading to a product with poor purity.[1][7][9]

  • Amorphous or Poor-Quality Product: The solidified oil is often an amorphous solid, a gum, or a poorly defined crystalline material that is difficult to filter, dry, and handle.[1][4][9]

  • Low Yield and Inconsistency: Oiling out is an uncontrolled process, leading to poor reproducibility and often lower yields of the desired crystalline product.[1][2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving oiling out issues with methyl guanidine sulfate.

Core Problem: Formation of a Liquid Phase (Oil) Instead of Solid Crystals

The appearance of oil indicates that the crystallization process has entered a thermodynamically unstable region where liquid-liquid phase separation is kinetically favored over solid-liquid phase separation (crystallization).

Diagram 1: The Crystallization Phase Diagram

The following diagram illustrates the thermodynamic zones relevant to crystallization. The goal is to operate within the "Metastable Zone" where crystal growth is favored over spontaneous nucleation or oiling out.

G cluster_0 Understanding Crystallization Zones conc Concentration labile Labile Zone (Spontaneous Nucleation / Oiling Out) temp Temperature sol_curve Solubility Curve meta_curve Metastable Limit metastable Metastable Zone (Crystal Growth Dominates) undersaturated Undersaturated Zone (Dissolution)

Caption: Thermodynamic zones governing crystallization processes.

Troubleshooting Workflow

Use the following workflow to systematically address the oiling out phenomenon.

Diagram 2: Troubleshooting Decision Tree

G cluster_supersaturation Step 1: Control Supersaturation cluster_solvent Step 2: Optimize Solvent System cluster_impurities Step 3: Address Impurities & Nucleation start Oiling Out Observed q_cooling Is cooling rate > 5-10°C/hr? start->q_cooling s_cooling SOLUTION: Reduce cooling rate. Implement controlled cooling profile. q_cooling->s_cooling Yes q_conc Is initial concentration high? q_cooling->q_conc No s_cooling->q_conc s_conc SOLUTION: Decrease solute concentration. Start with a more dilute solution. q_conc->s_conc Yes q_solvent Does oiling persist with slow cooling? q_conc->q_solvent No s_conc->q_solvent s_solvent ACTION: Perform solvent screening. Test co-solvents to modify solubility. q_solvent->s_solvent Yes q_impurities Is the process inconsistent or starting material impure? q_solvent->q_impurities No s_solvent->q_impurities s_impurities ACTION: Consider purification of input material (e.g., charcoal treatment). q_impurities->s_impurities Yes s_seeding SOLUTION: Implement a seeding protocol. This is the most robust method to bypass nucleation issues. q_impurities->s_seeding No s_impurities->s_seeding end Crystallization Successful s_seeding->end

Caption: A step-by-step decision tree for troubleshooting oiling out.

Detailed Solutions & Experimental Protocols
1. Control Supersaturation Generation

High supersaturation is the most common cause of oiling out.[1][2] The goal is to generate supersaturation slowly, allowing the system time to remain in the metastable zone where crystal growth is favored.

  • Solution 1A: Reduce the Cooling Rate

    • Causality: Rapid cooling "shocks" the system, creating a high level of supersaturation that kinetically favors the formation of a liquid oil over an ordered crystal. A slower cooling rate maintains the solution within the metastable zone for longer.[1]

    • Protocol: Controlled Cooling Crystallization

      • Dissolve the methyl guanidine sulfate in the chosen solvent at an elevated temperature (e.g., 60-70°C) until the solution is completely clear.

      • Instead of cooling at ambient temperature or in an ice bath, use a programmable heating mantle or a controlled water bath.

      • Set a slow cooling ramp, typically between 5-10°C per hour.

      • Monitor the solution for the onset of nucleation (cloudiness) and subsequent crystal growth.

      • Once crystallization is complete, the cooling rate can sometimes be increased.

  • Solution 1B: Optimize Anti-Solvent Addition

    • Causality: Dumping an anti-solvent quickly creates localized areas of extremely high supersaturation, leading to oiling out. Slow addition allows for controlled precipitation.

    • Protocol: Controlled Anti-Solvent Addition

      • Dissolve the methyl guanidine sulfate in a "good" solvent (e.g., water, methanol) at a set temperature.

      • Using a syringe pump or a dropping funnel, add the "anti-solvent" (e.g., ethanol, acetone) dropwise over a prolonged period (e.g., 1-4 hours).[1]

      • Maintain vigorous stirring to ensure rapid dispersion of the anti-solvent and avoid localized concentration gradients.

      • Consider adding the anti-solvent at a slightly elevated temperature to prevent the system from becoming too supersaturated too quickly.[1]

2. Optimize the Solvent System

The choice of solvent is critical. An ideal solvent will have a moderate solubility for methyl guanidine sulfate and a wide metastable zone width.

  • Solution 2A: Systematic Solvent Screening

    • Causality: The interactions between the solute and solvent molecules dictate solubility and the stability of the supersaturated state. A systematic screen is the most effective way to find an optimal system. A patent for crystallizing guanidinium salts suggests mixtures of water, alcohols (like ethanol), and water-immiscible solvents (like ethyl acetate) can be effective.[10]

    • Protocol: Small-Scale Solvent Screening

      • In several small vials, place a known amount of methyl guanidine sulfate (e.g., 50 mg).

      • Add different solvents or solvent mixtures (see table below) stepwise at an elevated temperature until the solid dissolves. Note the approximate solubility.

      • Allow the vials to cool slowly to room temperature and then to 0-4°C.

      • Observe the outcome: clear solution (too soluble), crystalline solid (good), or oiling out (bad).

      • Analyze any resulting solids for purity and crystal habit.

Table 1: Potential Solvents for Screening

Solvent System Polarity Index Boiling Point (°C) Rationale
Water 10.2 100 High polarity, good initial solvent. Methyl guanidine sulfate is soluble.[11][12]
Methanol 5.1 65 Polar protic solvent, often used for guanidinium salts.
Ethanol 4.3 78 Less polar than methanol, can act as an anti-solvent with water.[10]
Acetone 5.1 56 Polar aprotic, can be a good anti-solvent.[10]
Acetonitrile 5.8 82 Polar aprotic, useful alternative.
Water/Ethanol Mix Variable Variable Allows for fine-tuning of solubility.

| Water/Acetone Mix | Variable | Variable | Another common combination for anti-solvent crystallization. |

3. Implement Seeding

Seeding is the most powerful technique to prevent oiling out.[2][3] It provides a template for crystal growth, bypassing the problematic primary nucleation step.

  • Causality: By introducing seed crystals into a solution within the metastable zone, you provide a low-energy pathway for desupersaturation via controlled crystal growth on the existing surfaces. This prevents the supersaturation level from reaching the labile zone where oiling out occurs.[13]

  • Protocol: Effective Seeding

    • Prepare a clear, undersaturated solution of methyl guanidine sulfate at an elevated temperature.

    • Cool the solution slowly to a temperature just inside the metastable zone. This "seeding temperature" is typically a few degrees below the saturation temperature and must be determined experimentally.

    • Add a small quantity (typically 1-5% by weight) of finely ground, pure methyl guanidine sulfate seed crystals.[1]

    • Hold the temperature constant for a period (e.g., 1-2 hours) to allow the seeds to establish growth.

    • Resume slow cooling to the final isolation temperature to maximize yield.

References
  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
  • Oiling Out in Crystalliz
  • Oiling Out in Crystalliz
  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
  • Rupp, B. (2015). Origin and use of crystallization phase diagrams.
  • Rupp, B. (2015).
  • Sun, Y., et al. (2020). Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. Organic Process Research & Development.
  • Troubleshooting Crystalliz
  • Framework and components of a crystallization phase diagram.
  • Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid.
  • 1-Methylguanidine Sulf
  • Guanidine. Sciencemadness Wiki.
  • Oiling Out in Crystalliz
  • Method for crystallizing guanidinium salts. (2006).
  • Guanidine, N-methyl-, sulf
  • 1-Methylguanidine Sulfate 598-12-9. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Process Wednesday: Oiling out. (2012). Chemjobber.
  • Crystalliz

Sources

Optimization

Technical Support Center: Guanidinium Solution Purification

Topic: Removal of Sulfate Counterions from Guanidinium Solutions Executive Summary & Scientific Rationale Why are you here? You are likely working with guanidinium (Gdm) salts for protein denaturation or solubilization,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Sulfate Counterions from Guanidinium Solutions

Executive Summary & Scientific Rationale

Why are you here? You are likely working with guanidinium (Gdm) salts for protein denaturation or solubilization, but your solution contains sulfate (


).

The Scientific Conflict: Guanidinium is a potent chaotrope (destabilizes water structure, unfolds proteins).[1] Sulfate is a potent kosmotrope (stabilizes water structure, stabilizes proteins) according to the Hofmeister series.

  • GdmCl: Strong denaturant.[2]

  • Gdm

    
    SO
    
    
    
    :
    The sulfate counterion effectively "masks" the denaturing ability of the guanidinium cation via ion pairing and water-structuring effects.

To restore the denaturing power of your solution or to prepare it for mass spectrometry (where non-volatile sulfates are disastrous), you must exchange the sulfate for a chaotic anion (like chloride) or remove it entirely.

Decision Matrix: Select Your Protocol

FeatureMethod A: Anion Exchange (IEX) Method B: Barium Precipitation
Purity Profile High (Trace metals removed)Medium (Risk of residual Ba

)
Scale Lab scale (< 5 L)Bulk scale (> 5 L)
Mechanism Resin-based ion swapChemical precipitation (

)
Primary Risk Resin fouling / Volume expansionToxicity (Barium) / Filtration fines
Recommended For MS samples, HPLC buffers Bulk protein refolding buffers

Method A: Anion Exchange Chromatography (The "Gold Standard")

This method uses a Strong Anion Exchange (SAX) resin in the Chloride (


) form to capture sulfate ions and release chloride ions. This is the cleanest method as it introduces no heavy metals.
The Workflow Logic

IEX_Workflow Start Start: Gdm-Sulfate Solution ResinPrep Step 1: Resin Conditioning (Convert to Cl- form) Start->ResinPrep Load Step 2: Load Sample (Slow Flow Rate) ResinPrep->Load Exchange Mechanism: [Resin+]-Cl + Gdm-SO4 [Resin+]-SO4 + Gdm-Cl Load->Exchange Elute Step 3: Collect Flow-Through Load->Elute Exchange->Elute Test Validation: Conductivity/AgNO3 Test Elute->Test

Figure 1: Anion exchange workflow for converting Guanidinium Sulfate to Chloride.

Detailed Protocol

Materials:

  • Strong Anion Exchange Resin (e.g., Dowex 1X8, Amberlite IRA-400).

  • Column (glass or polypropylene).

  • 1M HCl (for regeneration).

  • Deionized Water (Milli-Q).

Step-by-Step:

  • Resin Calculation: Sulfate is divalent. You need 2 equivalents of resin capacity per mole of sulfate.

    • Rule of Thumb: Use a 3-fold excess of resin capacity to ensure 100% capture.

  • Packing & Conditioning:

    • Slurry the resin in water and pour into the column.

    • Wash with 5 Column Volumes (CV) of 1M HCl to ensure the resin is fully in the

      
       form.
      
    • Wash with water until the eluate pH is neutral.

  • Loading:

    • Load your Guanidinium Sulfate solution.

    • Flow Rate: Keep it slow (approx. 1 mL/min for a standard 2.5 cm diameter column) to allow diffusion into the beads.

  • Collection:

    • Collect the flow-through. This is your Guanidinium Chloride solution.

    • Wash the column with 1 CV of water to recover remaining Gdm. Combine this with the flow-through.

Method B: Barium Precipitation (The "Bulk" Method)

Use this method only if you cannot use chromatography. It relies on the extreme insolubility of Barium Sulfate (


).

CRITICAL WARNING: Barium salts are toxic.[3] Excess Barium in your solution is often worse than the original sulfate. You must titrate carefully.

The Precipitation Logic[4]

Precipitation_Logic Input Gdm-Sulfate Solution Titration Add BaCl2 (0.95 Equiv) Input->Titration Check Spot Test: Cloudiness? Titration->Check Filter 0.2 µm Filtration (Remove BaSO4) Check->Filter No Precipitate Polishing Polishing Step: Add trace BaCl2 Check->Polishing Precipitate Forms Final Gdm-Cl Solution Filter->Final Polishing->Check Loop

Figure 2: Iterative titration workflow to prevent Barium contamination.

Detailed Protocol

Materials:

  • Barium Chloride (

    
    ).
    
  • 0.22 µm or 0.45 µm vacuum filter units (PES or Nylon).

  • Magnetic stirrer.

Step-by-Step:

  • Stoichiometry: Calculate the exact moles of sulfate in your starting solution.

    • Reaction:

      
      .
      
  • Initial Addition: Add 95% of the calculated stoichiometric amount of

    
     as a concentrated solution.
    
    • Why? It is safer to leave a tiny amount of sulfate than to have toxic Barium floating free.

  • Digestion: Stir rapidly for 30 minutes. The white precipitate (

    
    ) is very fine; "digestion" (stirring) helps crystals grow, making them easier to filter.
    
  • Filtration: Pass the solution through a 0.22 µm filter.

  • The "Spot Test" (Self-Validation):

    • Take 1 mL of filtrate. Add 1 drop of

      
      .
      
    • If cloudiness appears: You still have sulfate. Add a calculated micro-dose of

      
       to the main batch and repeat.
      
    • If clear: You are done. (Or, you have excess Barium—see Troubleshooting).

Troubleshooting & FAQs

Q1: My solution is still cloudy after filtration (Method B).

Diagnosis:


 "fines" (nanoparticles) can pass through standard filters.
Fix: 
  • Heat & Stir: Heat the solution to ~50°C and stir for 1 hour (Ostwald ripening). This forces small crystals to dissolve and redeposit onto larger ones.

  • Centrifugation: Spin at >10,000 x g for 20 mins before filtering.

Q2: How do I check if I added too much Barium?

Diagnosis: Excess Barium is toxic and interferes with protein binding. The "Reverse" Spot Test:

  • Take 1 mL of your final clear filtrate.

  • Add 1 drop of Sodium Sulfate (

    
    ).
    
  • Result: If it turns cloudy immediately, you have excess Barium. Fix: Add a small amount of the original Gdm-Sulfate solution to precipitate the excess Barium, then re-filter.

Q3: Why did the pH of my solution drop?

Diagnosis: Guanidinium is the cation of a strong base, but commercial "Guanidine HCl" is a salt. If you used an unbuffered resin or if your resin was not fully equilibrated, you might have exchanged


 or 

inadvertently. Fix: Always buffer your Gdm solutions (e.g., Tris-HCl or Phosphate) after the ion exchange step, as the exchange process can shift the pH of unbuffered water.
Q4: Can I use this for Mass Spec (MS) samples?

Answer: Use Method A (Ion Exchange) only. Method B leaves trace Barium and potentially trace Sulfate, both of which suppress ionization in MS. Method A (if using high-purity water and HCl) produces "clean" volatile chloride counterions (assuming you desalt later or use compatible buffers).

References

  • Hofmeister Series & Protein Stability

    • Mason, P. E., et al. "The reversal by sulfate of the denaturant activity of guanidinium."[4][5] Journal of the American Chemical Society (2007).

  • Barium Sulfate Solubility

    • Saltworks Technologies.[6] "Sulfate Discharge: Measurement & Removal."

  • Guanidinium Properties

    • BenchChem Technical Guide.[1] "The Physicochemical Properties of Guanidine Salts in Solution."

  • Ion Exchange Principles

    • Samco Tech.

Sources

Troubleshooting

Technical Support Center: Solubilization of Methyl Guanidine Sulfate

Executive Summary Methyl Guanidine Sulfate (MGS) presents a classic solubility paradox in organic synthesis. While the methylguanidinium cation is organic, the sulfate counterion ( ) creates a high-lattice-energy salt th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl Guanidine Sulfate (MGS) presents a classic solubility paradox in organic synthesis. While the methylguanidinium cation is organic, the sulfate counterion (


) creates a high-lattice-energy salt that is inherently hydrophilic.[1] Users frequently encounter precipitation, turbidity, or complete insolubility when attempting to introduce MGS into reaction matrices involving Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[1]

This guide moves beyond basic "shake and heat" advice. We analyze the thermodynamics of solvation and provide a tiered protocol system—ranging from solvent switching to advanced phase-transfer catalysis—to force this stubborn salt into your organic phase.

Module 1: The Solubility Decision Matrix

Before altering your reaction, determine the "Solubility Tier" required for your application.[1] Use the decision tree below to select the correct protocol.

MGS_Solubility_Matrix Start Start: Define Solvent Constraint Q1 Can you use Polar Aprotic Solvents? Start->Q1 Solvent_Switch Protocol A: Solvent Switching (DMSO/DMF) Q1->Solvent_Switch Yes (High BP ok) Q2 Is the reaction water-tolerant? Q1->Q2 No (Need volatility) Binary_System Protocol B: Binary Co-Solvent (MeOH/H2O Spiking) Q2->Binary_System Yes Q3 Strictly Non-Polar? (DCM, Toluene, Hexane) Q2->Q3 No (Anhydrous required) PTC Protocol C: Phase Transfer Catalysis (Crown Ethers) Q3->PTC Keep Sulfate Metathesis Protocol D: Anion Metathesis (Salt Exchange) Q3->Metathesis Change Anion

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on solvent constraints and water tolerance.

Module 2: Troubleshooting Protocols

Protocol A: The Dipolar Aprotic Switch (High Solubility)

Best For: Reactions that can tolerate high boiling points and require high concentrations (>0.1 M).[1]

The Science: MGS is a 2:1 salt (two cations per sulfate).[1] The lattice energy is significant.[1] Protic solvents (alcohols) struggle because the sulfate anion is a strong hydrogen bond acceptor, but the alkyl chain interferes with the solvent network.[1] Dipolar aprotic solvents like DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) possess high dielectric constants (


) and can effectively solvate the cationic charge through their oxygen lone pairs, overcoming the lattice energy.[1]

Step-by-Step:

  • Solvent Choice: Select DMSO (anhydrous) as the primary choice.[1] DMF is a secondary option but may degrade to dimethylamine at high temperatures.[1]

  • Preparation: Weigh MGS into a dry vial.

  • Addition: Add DMSO to achieve a concentration of 0.1 M to 0.5 M .

  • Thermal Activation: Heat the mixture to 60°C with vigorous stirring.

    • Note: MGS often dissolves endothermically.[1] Heat is crucial to break the initial crystal lattice.[1]

  • Verification: The solution should become optically clear. If turbidity persists, sonicate for 10 minutes at 40°C.

Protocol B: The "Crown" Injection (Phase Transfer)

Best For: Reactions in non-polar solvents (DCM, Toluene) where you cannot change the solvent system.[1]

The Science: To dissolve an ionic salt in a non-polar solvent, you must "mask" the charge.[1] Crown ethers wrap around the cation, presenting a lipophilic exterior to the solvent while stabilizing the positive charge internally.[1] For the methylguanidinium cation, 18-Crown-6 is the most topologically appropriate host, though it is typically selective for Potassium. However, it can loosely complex with the guanidinium headgroup, acting as a "tugboat" to pull the salt into the organic phase.

Reagents:

  • 18-Crown-6 (1.0 to 1.1 equivalents relative to MGS).[1]

  • Target Solvent (e.g., Dichloromethane).

Workflow:

  • Suspend MGS in DCM (it will settle at the bottom).[1]

  • Add 1.0 equivalent of 18-Crown-6.[1]

  • Reflux the mixture for 30 minutes.

  • Observation: You will not get a perfectly clear solution (sulfate is too hydrophilic).[1] You will create a suspension where a reactive fraction of MGS is solubilized.[1]

  • Filtration (Optional): If the reaction is catalytic, filter off the undissolved bulk.[1] The filtrate contains the active, solubilized ion-pair.[1]

Protocol C: Anion Metathesis (The "Nuclear" Option)

Best For: When MGS is absolutely insoluble, and you need the methylguanidinium moiety, not specifically the sulfate.[1]

The Science: The sulfate anion is the "anchor" preventing solubility.[1] Swapping it for a bulky, lipophilic anion like Tetraphenylborate (


)  or Hexafluorophosphate (

)
dramatically increases solubility in organic solvents.[1]

Workflow:

  • Dissolve MGS in a minimum amount of Water .[1]

  • Dissolve Sodium Tetraphenylborate (

    
    ) in water (1:1 molar ratio).[1]
    
  • Mix the two aqueous solutions.

  • Precipitation: The Methylguanidinium Tetraphenylborate salt will precipitate immediately as a white solid (because it is hydrophobic).[1]

  • Isolation: Filter, wash with water, and dry.[1]

  • Result: This new salt will be highly soluble in DCM, Acetone, and even Toluene.[1]

Module 3: Comparative Solubility Data

The following data represents empirical solubility limits at 25°C.

SolventSolubility RatingMax Conc. (Est.)[1]Notes
Water High> 1.0 MNative solvent.
DMSO Moderate-High~ 0.5 MBest organic choice.[1] Requires heating.[1][2]
Methanol Low-Moderate~ 0.1 MImproved by adding 5-10% water.[1]
Ethanol Poor< 0.01 MNot recommended as primary solvent.[1]
DCM InsolubleNegligibleRequires PTC (Protocol B).[1]
Acetonitrile Very Poor< 0.005 MUse as a slurry only.[1]

Frequently Asked Questions (FAQ)

Q1: I tried dissolving MGS in Methanol, but it turned cloudy upon cooling. Why? A: You created a supersaturated solution. Solubility in methanol is temperature-dependent.[1] When you heated it, the lattice broke; upon cooling, the crystal lattice re-formed because the solvation energy of methanol is insufficient to keep the ions apart at room temperature.

  • Fix: Add 5-10% Water or DMSO as a co-solvent to stabilize the solution at room temperature.[1]

Q2: Can I use "Free Base" Methyl Guanidine instead of the Sulfate? A: Yes, and it is much more soluble in organics.[1] However, free methyl guanidine is hygroscopic and unstable over time (absorbs


 to form carbonates).[1]
  • How to convert: Dissolve MGS in water, add 1 equivalent of Sodium Methoxide (NaOMe), and evaporate to dryness.[1] Extract the residue with dry THF.[1] The sodium sulfate will remain solid, and the free base will dissolve in THF.[1]

Q3: Why is the sulfate salt so much harder to dissolve than the hydrochloride salt? A: It comes down to Lattice Energy .[1] Sulfate (


) is a divalent anion.[1] The electrostatic attraction between the cation and a divalent anion is significantly stronger than with a monovalent anion like Chloride (

).[1] This higher lattice energy requires more energy (heat) or stronger solvation (high dielectric constant) to overcome.[1]

Q4: I am seeing "oiling out" when I add Ether to my reaction. What is this? A: This is the MGS crashing out of solution. If you are running a reaction in a polar solvent (like DMF) and add a non-polar solvent (Ether/Hexane) for workup, the MGS will separate as a sticky oil or gum.[1]

  • Fix: Decant the solvent from the oil.[1] The oil is likely your unreacted starting material or a salt byproduct.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 313472, 1-Methylguanidine Sulfate. Retrieved March 6, 2026 from [Link][1]

  • Makosza, M. (2000). Phase Transfer Catalysis.[1] A General Introduction. Pure and Applied Chemistry. (Foundational text on ion-pairing for salt solubilization).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimization

Technical Support Center: Methylguanidine Sulfate Stability &amp; Hydrolysis Prevention

Welcome to the Technical Support Center for guanidine-derivative handling. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with methylguanidine sulfa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for guanidine-derivative handling. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with methylguanidine sulfate in aqueous environments.

Methylguanidine is a highly basic compound (pKa ~13.5). While the sulfate salt form provides a degree of solid-state stability, transitioning the compound into an aqueous solution introduces vulnerabilities to hydrolytic degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your structural and functional assays.

Part 1: Core Mechanisms of Degradation (The "Why")

FAQ 1: Why does methylguanidine sulfate hydrolyze in aqueous solutions?

The degradation of methylguanidine in water is not an elimination reaction; it is strictly a nucleophilic hydrolysis process [1]. The central carbon of the guanidino group is bonded to three electronegative nitrogen atoms, making it an electrophilic target.

In aqueous solutions, the hydrolysis occurs via two kinetically equivalent pathways depending on the pH:

  • Alkaline Conditions (High pH): Direct attack by a hydroxide ion (

    
    ) on the protonated methylguanidinium ion. The rate constant for this specific attack is 
    
    
    
    at 25 °C [1].
  • Neutral/Slightly Acidic Conditions: Attack by neutral water molecules on the uncharged free base of methylguanidine [2].

Because the free base is highly unstable in water, and hydroxide is a potent nucleophile, maintaining the molecule in its protonated state (methylguanidinium) while minimizing hydroxide concentration is the absolute key to preventing the collapse of the tetrahedral intermediate into urea derivatives and aliphatic amines.

HydrolysisMechanism MG_salt Methylguanidine Sulfate (Solid State) MG_ion Methylguanidinium Ion (Protonated, pKa ~13.5) MG_salt->MG_ion Aqueous Dissolution MG_base Methylguanidine (Free Base) MG_ion->MG_base Deprotonation (pH > 13) OH_attack Hydroxide (OH-) Attack (Alkaline pH) MG_ion->OH_attack High [OH-] drives kinetics H2O_attack Water (H2O) Attack (Neutral pH on Free Base) MG_base->H2O_attack Unstable intermediate Products Hydrolysis Products (Methylurea + NH3 / Urea + Methylamine) OH_attack->Products Tetrahedral collapse H2O_attack->Products Tetrahedral collapse

Mechanistic pathways of methylguanidine hydrolysis driven by pH and nucleophilic attack.

Part 2: Troubleshooting & Preventive Strategies

FAQ 2: What are the optimal pH and buffer conditions to prevent degradation?

To arrest hydrolysis, you must keep the solution pH between 4.5 and 6.5 . At pH 7.0 and 25 °C, N-methylguanidine is several orders of magnitude more stable than acetamidine or urea [1]. However, as pH rises above 8.0, the concentration of hydroxide ions increases, exponentially accelerating the


 attack on the methylguanidinium cation.

Buffer Selection: Avoid buffers that can act as nucleophiles or those that contain trace transition metals. Metalloenzymes (like arginase) utilize metal-mediated water attack to accelerate guanidine hydrolysis by up to


-fold [1]. Therefore, the presence of trace metals (

,

,

) in your buffer can inadvertently catalyze non-enzymatic hydrolysis.
FAQ 3: How do temperature and concentration impact stability?

Hydrolysis is a thermodynamically driven process. Elevated temperatures provide the activation energy required to form the unstable tetrahedral intermediate. While stable at 25 °C, heating methylguanidine solutions above 60 °C (e.g., during heat sterilization or aggressive dissolution) will induce rapid degradation [1].

Quantitative Stability Matrix

The following table summarizes the causal relationships between environmental parameters and methylguanidine sulfate stability:

ParameterExperimental ConditionHydrolysis Rate / StabilityMechanistic Causality
pH < 6.5 (Slightly Acidic)Highly Stable Complete protonation prevents water attack; low

minimizes hydroxide attack.
pH > 9.0 (Alkaline)Rapid Degradation High

drives nucleophilic attack on the highly electrophilic central carbon [2].
Temperature 4 °C to 25 °CStable Insufficient thermal energy to overcome the activation energy barrier for C-N bond cleavage.
Temperature > 60 °CUnstable Arrhenius-driven acceleration of tetrahedral intermediate formation and decomposition.
Buffer Additives 1 mM EDTAEnhanced Stability Chelates trace transition metals, preventing metal-mediated water attack on the guanidino group [1].

Part 3: Experimental Protocols & Validation

To ensure trustworthiness in your assays, you must utilize a self-validating system. The following protocol not only outlines the preparation of an ultra-stable stock solution but integrates a closed-loop Quality Control (QC) step to verify the absence of urea-derivative byproducts.

Protocol: Preparation and Validation of Ultra-Stable Methylguanidine Sulfate Stock (100 mM)

Materials Required:

  • Methylguanidine sulfate (High purity, anhydrous)

  • 100 mM Sodium Phosphate buffer, pre-adjusted to pH 5.5

  • EDTA (Ethylenediaminetetraacetic acid)

  • 0.22 µm PES (Polyethersulfone) syringe filter

  • LC-MS grade Acetonitrile and Water (for QC)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer. Adjust the pH strictly to 5.5 using

    
     or 
    
    
    
    . Causality: This pH ensures the guanidine group remains fully protonated while minimizing ambient hydroxide ions.
  • Chelation: Add EDTA to the buffer to a final concentration of 1.0 mM. Causality: Scavenges trace metals that could act as Lewis acids and catalyze metal-mediated hydrolysis.

  • Dissolution (Temperature Controlled): Weigh the required mass of methylguanidine sulfate. Slowly add the pH 5.5 buffer while stirring on a magnetic plate. Do not apply heat. Keep the solution at or below 25 °C.

  • Sterile Filtration: Pass the completely dissolved solution through a 0.22 µm PES filter. Causality: Autoclaving (heat sterilization) will destroy the molecule. Cold filtration is mandatory.

  • Aliquoting: Divide the stock into single-use aliquots in amber glass or opaque microcentrifuge tubes to prevent potential photo-oxidation, and store immediately at -20 °C.

  • Self-Validation (LC-MS QC): Before using the stock in critical assays, run a 10 µL sample via LC-MS. Monitor for the intact methylguanidinium mass (

    
    ). Crucially, scan for the presence of methylurea  (
    
    
    
    but different retention time) or urea (
    
    
    ). If the urea byproduct peak area exceeds 1% of the parent peak, discard the batch.

ProtocolWorkflow step1 1. Buffer Prep (100 mM Phosphate, pH 5.5) step2 2. Chelation (Add 1 mM EDTA) step1->step2 step3 3. Cold Dissolution (Add MG Sulfate, T < 25°C) step2->step3 step4 4. Cold Sterilization (0.22 µm PES Filtration) step3->step4 step5 5. Cryo-Storage (Aliquots at -20°C) step4->step5 step6 6. LC-MS Validation (Screen for Methylurea byproducts) step5->step6

Self-validating workflow for the preparation of stable methylguanidine sulfate solutions.
References
  • The nonenzymatic decomposition of guanidines and amidines PubMed - NIH URL: [Link]

  • Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Methyl Guanidine Sulfate Purification

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and purification scientists. It prioritizes actionable troubleshooting, mechanistic understanding, and scalable protocol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and purification scientists. It prioritizes actionable troubleshooting, mechanistic understanding, and scalable protocols.[1]

Ticket ID: MGS-PUR-001 Topic: Isolation and Purification of Methyl Guanidine Sulfate (CAS: 598-12-9) from Reaction Mixtures Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary & Chemical Context

Methyl guanidine sulfate (MGS) is a highly polar, crystalline salt often synthesized via the methylation of guanidine or the reaction of S-methylisothiourea with methylamine. The primary challenge in its purification is separating the desired product from highly water-soluble byproducts—specifically ammonium sulfate (if ammonium salts were used) and unreacted methylamine/cyanamide derivatives.

Because MGS and its common impurities share similar solubility profiles (high water solubility, low organic solubility), standard extraction techniques often fail.[1] This guide details a Fractional Crystallization approach and an Ion Exchange alternative for high-purity requirements.[1]

Key Physicochemical Properties
PropertyDataRelevance to Purification
Molecular Formula

or

Often exists as a 2:1 salt (Bis-methylguanidinium sulfate).[1]
Solubility (Water) High (>20 g/100mL)Precludes simple water washing; requires evaporative crystallization.[1]
Solubility (Ethanol) Very Low / InsolubleEthanol acts as a potent anti-solvent .[1]
Solubility (Acetone) InsolubleUseful for washing filter cakes to remove organic tars.[1]
pKa (Guanidinium) ~13.6Remains protonated (cationic) across a wide pH range.[1]

Troubleshooting Hub: Common Failure Modes

Select the symptom that matches your current observation.

Issue A: "My product is 'oiling out' instead of crystallizing."

Diagnosis: The solution contains high levels of organic impurities (tars) or the temperature dropped too rapidly, causing liquid-liquid phase separation before nucleation. Corrective Action:

  • Re-dissolve the oil in the minimum amount of hot water (60–70°C).

  • Seed the solution with a small crystal of pure MGS if available.[1]

  • Slow Cool: Insulate the flask to allow cooling over 4–6 hours. Rapid cooling favors oiling.[1]

  • Co-solvent: Add warm ethanol dropwise only until turbidity persists, then stop.

Issue B: "I have high sulfate ash or ammonium sulfate contamination."

Diagnosis: Ammonium sulfate (


) is extremely soluble in water (75  g/100  mL at 20°C) and co-precipitates if the solution is driven to complete dryness.
Corrective Action: 
  • Fractional Crystallization: Do not evaporate to dryness. Concentrate the aqueous solution until ~50% volume reduction. MGS (less soluble than ammonium sulfate) will crystallize first.[1]

  • Filtration: Filter the first crop of crystals. The mother liquor will retain the bulk of the ammonium sulfate.

  • Wash: Wash the filter cake with ice-cold 90% Ethanol/Water. Ammonium sulfate has slightly higher solubility in water-rich washes than the organic salt.

Issue C: "The product is colored (yellow/brown)."

Diagnosis: Oxidation products of methylamine or polymerized cyanamide byproducts.[1] Corrective Action:

  • Activated Carbon: Dissolve crude solid in hot water (10 mL/g). Add Activated Charcoal (5% w/w).[1]

  • Hot Filtration: Stir for 30 mins at 60°C, then filter through Celite while hot.

  • Recrystallize: Proceed with the standard crystallization protocol.

The "Gold Standard" Purification Protocol

This workflow combines Anti-Solvent Crystallization with Fractional Precipitation to maximize yield and purity.

Reagents Required[2][3][4][5][6][7][8][9]
  • Crude Reaction Mixture (Aqueous)[1]

  • Sulfuric Acid (to adjust pH)[1]

  • Ethanol (Absolute or 95%)[1]

  • Activated Charcoal (optional)[1]

Step-by-Step Methodology
Phase 1: Preparation & pH Adjustment[1]
  • Concentration: If starting with a dilute reaction mixture, concentrate under reduced pressure (Rotavap) at 50°C until a slurry begins to form or the volume is reduced by 70%.

  • Acidification: Check pH. Adjust to pH 1.5 – 2.0 using dilute

    
    .[1]
    
    • Why? This converts any free methyl guanidine base into the sulfate salt and ensures impurities like cyanamide are less stable or remain in solution.

  • Filtration: If solid impurities (gypsum, silica) are present, filter them out now.[1]

Phase 2: Anti-Solvent Crystallization
  • Dissolution: If the concentrate is solid, dissolve in the minimum volume of hot water (65°C).

  • The Ethanol Drop: While stirring vigorously at 50–60°C, add Ethanol dropwise.

    • Ratio: Target a final solvent ratio of roughly 1:3 (Water:Ethanol) .[1]

    • Observation: The solution will turn cloudy.[2] Stop addition if heavy precipitation occurs immediately.[1]

  • Cooling: Allow the mixture to cool to room temperature slowly (2 hours), then move to an ice bath (0–4°C) for another 2 hours.

    • Mechanism:[1][3][4][5][6] MGS solubility drops drastically in the presence of ethanol, forcing crystallization. Ammonium sulfate is also insoluble in ethanol, but if the water content is managed correctly (keeping it just high enough to hold

      
      ), MGS preferentially crystallizes.
      
Phase 3: Isolation[1]
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1][7]

  • Displacement Wash: Wash the cake with cold Ethanol (not water).[1] This removes the mother liquor containing dissolved ammonium salts without re-dissolving the product.

  • Drying: Dry in a vacuum oven at 50°C. MGS is hygroscopic; store in a desiccator.

Advanced Separation: Ion Exchange (For High Purity)

If fractional crystallization fails to remove all ammonium salts, use Cation Exchange Chromatography.[1]

  • Resin: Strong Acid Cation Exchanger (e.g., Dowex 50W, Amberlite IR-120).[1]

  • Principle: Guanidinium ions bind more strongly to the resin than ammonium ions due to charge delocalization and size.

  • Protocol:

    • Load dilute crude solution onto column (

      
       form).[1]
      
    • Wash with water to remove non-ionic impurities.[1]

    • Elute with a gradient of Hydrochloric Acid (0.5M

      
       2.0M).
      
    • Ammonium elutes first; Methylguanidine elutes second.[1]

    • Collect MGS fractions, add

      
      , and evaporate to crystallize.
      

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Aqueous) CheckSolids Contains Insolubles? Start->CheckSolids Filter Filtration (Remove solids) CheckSolids->Filter Yes pHAdjust Adjust pH to 1.5 - 2.0 (H2SO4) CheckSolids->pHAdjust No Filter->pHAdjust Concentrate Concentrate via Rotavap (50°C) pHAdjust->Concentrate Choice Impurity Profile? Concentrate->Choice RouteA High Inorganic Load (Ammonium Sulfate) Choice->RouteA High Salt RouteB Standard / Organic Impurities Choice->RouteB Standard FractCryst Fractional Crystallization (Stop at 50% vol) RouteA->FractCryst AntiSolvent Anti-Solvent Addition (Hot Water + Ethanol) RouteB->AntiSolvent FractCryst->AntiSolvent Recrystallize Solids Cooling Slow Cooling (RT -> 4°C) AntiSolvent->Cooling Wash Wash with Cold Ethanol Cooling->Wash Final Pure Methyl Guanidine Sulfate Wash->Final

Caption: Decision tree for isolating Methyl Guanidine Sulfate, highlighting the divergence for high-salt vs. standard impurity profiles.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a valid anti-solvent and often yields sharper crystals. However, Ethanol is preferred for safety (toxicity) and because the solubility difference for inorganic sulfates is often more pronounced in Ethanol/Water systems [1].

Q: My crystals are hygroscopic and turn into a goo. Why? A: This indicates retained sulfuric acid or high humidity.[1] Ensure you wash the crystals thoroughly with anhydrous ethanol to remove excess acid. Dry under vacuum with a desiccant (


) [2].[1]

Q: How do I separate Methyl Guanidine Sulfate from Guanidine Sulfate? A: This is difficult due to structural similarity. However, Methyl Guanidine is slightly more lipophilic.[1] Recrystallization from a mixture of Methanol/Acetone may favor the precipitation of the less soluble unsubstituted Guanidine Sulfate first, leaving the Methyl derivative in the mother liquor [3].

References

  • American Cyanamid Co. (1949).[1] Preparation of guanidine sulfates. US Patent 2,464,247.[1] Link

  • Vertex AI Search. (2025).[1] Solubility and Handling of Guanidine Salts. Retrieved from Technical Database.[1]

  • Werner, E. A., & Bell, J. (1920).[1] The Preparation of Methylguanidine. Journal of the Chemical Society, Transactions, 117, 1133. Link

  • Tokyo Chemical Industry (TCI). (2024).[1] 1-Methylguanidine Sulfate Product Specifications. Link

  • Custelcean, R., et al. (2015). Sulfate Separation Using Guanidinium Receptors. Journal of the American Chemical Society. Link[1]

Sources

Optimization

methyl guanidine sulfate precipitation issues in buffers

Welcome to the technical support center for methyl guanidine sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to the preci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl guanidine sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to the precipitation of methyl guanidine sulfate in buffer systems. As your dedicated application scientist, my goal is to provide not just solutions, but also the underlying principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of methyl guanidine sulfate.

Q1: What is methyl guanidine sulfate and what are its primary applications?

Methyl guanidine is an organic compound featuring a guanidine group with a methyl substituent.[1][2] It is typically supplied as a sulfate salt, which is a white, crystalline solid soluble in water.[2][3] In biochemical contexts, guanidine salts are well-known for their chaotropic properties, meaning they can disrupt the structure of water and denature proteins, often used to solubilize proteins from inclusion bodies.[4][5] However, it is crucial to distinguish between different guanidine salts. While guanidine hydrochloride is a strong denaturant, guanidine sulfate has been shown to act as a protein stabilizer, increasing the preferential hydration of proteins.[6] Methylguanidine itself is also studied as a uremic toxin that accumulates in renal failure.[7]

Q2: I've prepared my buffer and upon adding methyl guanidine sulfate, a white precipitate formed. What is happening?

The formation of a white precipitate immediately after addition or upon standing is most commonly the methyl guanidine sulfate itself crashing out of the solution. This indicates that its solubility limit has been exceeded under your specific buffer conditions. Several factors, which we will explore below, can contribute to this phenomenon.

Q3: What are the critical factors that influence methyl guanidine sulfate solubility and lead to precipitation?

There are four primary factors that govern the solubility of methyl guanidine sulfate in an aqueous buffer system:

  • Concentration: Exceeding the intrinsic solubility limit of the salt in your specific buffer system.

  • Temperature: Many salts, including methyl guanidine sulfate, have temperature-dependent solubility. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C.[8]

  • pH: While the guanidinium group has a very high pKa and remains protonated over a wide pH range, extreme pH values can influence its interaction with other buffer components.[9][10]

  • Buffer Composition (The Salting-Out Effect): This is a frequent and often overlooked cause. The presence of other salts or molecules in your buffer can reduce the solubility of methyl guanidine sulfate, a phenomenon known as "salting-out".[11][12]

Q4: How does the sulfate ion contribute to precipitation issues?

The sulfate anion (SO₄²⁻) is a key player in these precipitation events. According to the Hofmeister series, which ranks ions based on their ability to precipitate proteins (and by extension, influence the solubility of other solutes), the sulfate ion is a potent "salting-out" or kosmotropic agent.[13] It strongly structures water, which can decrease the amount of "free" water available to solvate and keep the methylguanidinium cation in solution, thereby promoting precipitation.[12][13]

In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for resolving specific precipitation problems.

Problem Scenario 1: Precipitate Forms Immediately During Buffer Preparation

You are adding solid methyl guanidine sulfate to your prepared buffer stock (e.g., Tris or HEPES) and notice an insoluble white solid forming before the full amount is added.

Root Cause Analysis: This is a classic case of exceeding the solubility limit under the current conditions. The high ionic strength from the existing buffer salts, combined with the potent salting-out nature of the sulfate ion, is likely the primary cause.

Troubleshooting Workflow:

G start Precipitate forms immediately check_conc Is the final concentration of Methyl Guanidine Sulfate (MGS) too high? start->check_conc prep_method Review Preparation Method check_conc->prep_method No, concentration is within expected range sol_issue Fundamental Solubility Issue check_conc->sol_issue Yes add_slowly Are you adding MGS powder slowly to the full buffer volume while stirring vigorously? prep_method->add_slowly heat Try gentle heating (30-40°C) to aid dissolution. Does it dissolve? add_slowly->heat Yes add_slowly->sol_issue No, adding correctly heat->sol_issue No success Solution is Clear heat->success Yes reconsider Re-evaluate Protocol: 1. Lower MGS concentration. 2. Change buffer system. 3. Consider a different salt (e.g., Methyl Guanidine HCl). sol_issue->reconsider filter Cool to RT and filter sterilize (0.22 µm) to remove any micro-precipitates. success->filter

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Protocol: Preparing a Stable Methyl Guanidine Sulfate Solution

  • Start with High-Purity Water: Begin with the largest practical volume of nuclease-free water.

  • Dissolve Methyl Guanidine Sulfate First: Before adding buffer salts, dissolve the methyl guanidine sulfate in the water. Add the powder slowly in portions to the vortexing liquid.

  • Apply Gentle Heat: If dissolution is slow, warm the solution to 30-40°C on a stir plate. Do not boil. Guanidine hydrochloride solutions often require heating to ~35°C to reach high concentrations like 8M; a similar principle can be applied here.[14]

  • Add Buffer Components: Once the methyl guanidine sulfate is fully dissolved, cool the solution to room temperature. Then, slowly add your concentrated buffer stock (e.g., 1M Tris-HCl) and other reagents while stirring.

  • pH Adjustment: Adjust the pH to the final desired value.

  • Final Volume: Bring the solution to the final volume with high-purity water.

  • Filtration: Filter the final buffer through a 0.22 µm filter to remove any potential micro-precipitates and ensure sterility.

Problem Scenario 2: Solution is Initially Clear, but Precipitates Upon Storage (Especially at 4°C)

You successfully prepared a clear buffer solution, but after storing it overnight in the cold room, you observe significant crystal or precipitate formation.

Root Cause Analysis: This is a temperature-dependent solubility issue. The solution was likely saturated or supersaturated at room temperature, and the decrease in thermal energy at 4°C caused the dissolved salt to fall out of solution. This is a known issue with guanidine-based solutions.[8]

Corrective Actions:

  • Store at Room Temperature: If the protocol allows, store the buffer at ambient room temperature. Guanidine solutions are generally stable if kept airtight.

  • Prepare Fresh: For critical applications, prepare the solution fresh before each use.

  • Re-dissolve Before Use: If cold storage is unavoidable, securely cap the bottle and warm it in a water bath (e.g., 37°C) with gentle agitation until the precipitate is fully re-dissolved. Always allow it to cool to working temperature before use.

  • Reduce Concentration: The most robust solution is to remake the buffer at a lower methyl guanidine sulfate concentration that is stable at 4°C. This may require optimizing your downstream application to work with a lower concentration.

Problem Scenario 3: Precipitation Occurs After Adding a Protein Sample or Other Salts

Your methyl guanidine sulfate buffer is stable, but upon adding your protein sample (which may be in a different buffer) or another salt (e.g., (NH₄)₂SO₄ for protein precipitation), you observe cloudiness or precipitation.

Root Cause Analysis: This is a classic example of the salting-out effect .[11] The sulfate ions from methyl guanidine sulfate, combined with ions from your added sample, compete for water molecules needed to keep all components solvated. The sulfate ion is highly effective at this, leading to the precipitation of either the methyl guanidine sulfate itself or, more commonly, your protein of interest.[13]

Conceptual Diagram: The Salting-Out Effect

G cluster_0 Low Ionic Strength cluster_1 High Ionic Strength (Salting-Out) P1 Protein MGS1 MGS W1 W2 W3 W4 W5 W6 W7 W8 label_solvated All components are well-solvated by water molecules. P2 Protein MGS2 MGS P2->MGS2 Salt Added Salt (e.g., SO4^2-) W9 W10 W11 W12 label_precipitate Water molecules preferentially solvate high-charge-density salt ions. Reduced solvation for Protein/MGS leads to aggregation and precipitation.

Caption: Salting-out reduces the water available to solvate solutes.

Mitigation Strategies:

  • Buffer Exchange: Before adding your protein to the methyl guanidine sulfate buffer, consider exchanging your protein into a low-salt buffer via dialysis or a desalting column.[15]

  • Ion Replacement: If your goal is protein denaturation and not stabilization, using methyl guanidine hydrochloride would be a much better choice. The chloride ion is significantly less prone to salting-out than the sulfate ion.[6][13]

  • Perform a Compatibility Titration: Before committing your entire sample, perform a small-scale test. Create a matrix of varying concentrations of your protein and the methyl guanidine sulfate buffer to identify the boundary conditions for precipitation.

  • Include Stabilizing Excipients: For protein samples, including stabilizers like 5% glycerol or low concentrations of arginine can sometimes help maintain solubility.[15][]

Data Table: The Hofmeister Series for Common Ions

This series ranks ions from most "salting-out" (kosmotropic) to most "salting-in" (chaotropic). To avoid precipitation, avoid combining ions from the far left of the series at high concentrations.

EffectCationsAnions
Salting-Out (Promotes Precipitation) (CH₃)₄N⁺ > NH₄⁺ > K⁺ > Na⁺ > Li⁺SO₄²⁻ > HPO₄²⁻ > Acetate⁻ > Cl⁻
Salting-In (Promotes Solubility) Mg²⁺ > Ca²⁺Br⁻ > NO₃⁻ > I⁻ > ClO₄⁻ > SCN⁻
Adapted from established principles of the Hofmeister series.[13]
Final Recommendations from Your Application Scientist

While methyl guanidine sulfate has specific applications, its use in buffers can be challenging due to the potent salting-out properties of the sulfate ion. For general purposes like protein solubilization and denaturation, guanidine hydrochloride is almost always the preferred and more reliable chaotropic agent. [4][17]

If your protocol specifically requires methyl guanidine sulfate, careful attention to concentration, preparation method, temperature, and the ionic composition of your entire system is paramount. Always perform small-scale pilot experiments to validate buffer compatibility before proceeding with valuable samples.

References
  • Ataman Kimya. (n.d.). METHYL GUANIDINE ACETIC ACID.
  • Guidechem. (n.d.). methylguanidine 471-29-4 wiki.
  • Benchchem. (n.d.). Improving the efficiency of Guanidine, monobenzoate in protein precipitation.
  • ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification?
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Methylguanidine Sulfate 598-12-9.
  • CymitQuimica. (n.d.). CAS 598-12-9: Guanidine, N-methyl-, sulfate (2:1).
  • ResearchGate. (2016, October 26). Whats the best precipitation method to get rid of Guanidinhydrochlorid from protein samples for SDS-PAGE?
  • eScholarship.org. (n.d.). COMMUNICATION Guanidinium group is protonated in a strongly basic arginine solution.
  • Wikipedia. (n.d.). Guanidine.
  • BOC Sciences. (n.d.). Common Additives for Protein Purification.
  • Bitesize Bio. (2024, November 26). Troubleshooting RNA Isolation.
  • PubMed. (n.d.). Quantitative analysis of methylguanidine and guanidine in physiologic fluids by high-performance liquid chromatography-fluorescence detection method.
  • Sigma-Aldrich. (n.d.). Sample Preparation for Chromatographic Purification.
  • PMC. (n.d.). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins.
  • GoldBio. (2025, March 27). Insoluble Protein Purification: How To Get Proteins Out of Inclusion Bodies?
  • Sigma-Aldrich. (n.d.). Guanidine hydrochloride.
  • Wikipedia. (n.d.). Salting out.
  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out.
  • Sciencemadness Wiki. (2025, October 13). Guanidine.
  • PubChem - NIH. (n.d.). Methylguanidine | C2H7N3 | CID 10111.
  • PubMed - NIH. (1984). Protein stabilization and destabilization by guanidinium salts.
  • ACS Publications. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Characterization of Methyl Guanidine Sulfate

Executive Summary Methyl Guanidine Sulfate (MGS) is a critical uremic toxin marker and a structural analogue used in nitric oxide synthase (NOS) inhibition studies. Accurate characterization of MGS requires distinguishin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl Guanidine Sulfate (MGS) is a critical uremic toxin marker and a structural analogue used in nitric oxide synthase (NOS) inhibition studies. Accurate characterization of MGS requires distinguishing it from its metabolic precursors (guanidine) and alternative salt forms (hydrochloride).

This guide provides a definitive technical breakdown of the MGS infrared spectrum. Unlike generic databases, we focus on the comparative spectral performance , isolating the specific vibrational modes that validate the presence of the methyl group, the guanidinium core, and the sulfate counter-ion.

Experimental Methodology: Self-Validating Protocols

To ensure spectral fidelity, the following protocols are recommended. The choice between KBr pellet and Attenuated Total Reflectance (ATR) depends on sample quantity and required resolution.

Workflow Visualization

FTIR_Workflow Start Sample: Methyl Guanidine Sulfate Prep Preparation Strategy Start->Prep KBr KBr Pellet (High Resolution) Prep->KBr < 2 mg sample ATR Diamond ATR (High Throughput) Prep->ATR > 5 mg sample Scan Acquisition (4000-400 cm⁻¹) KBr->Scan ATR->Scan Process Post-Processing (Baseline/Atmospheric) Scan->Process Output Validated Spectrum Process->Output

Figure 1: Decision tree for FTIR sample preparation and acquisition.

Protocol A: KBr Pellet (Gold Standard for Salts)

Best for: Resolving sharp crystal lattice vibrations and avoiding pressure-induced peak shifts.

  • Desiccation: Dry MGS powder at 105°C for 1 hour to remove surface moisture (hygroscopic interference).

  • Ratio: Mix 1–2 mg of MGS with 200 mg of spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to minimize Christiansen effect).

  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum to form a transparent disc.

  • Validation: A background scan of pure KBr must be subtracted.[1]

Protocol B: Diamond ATR (Rapid Screening)

Best for: Routine QC and high-throughput screening.

  • Cleaning: Clean the diamond crystal with isopropanol; ensure energy throughput > 95%.

  • Application: Place ~5 mg of MGS directly on the crystal.

  • Contact: Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid salts).

  • Correction: Apply ATR correction algorithms (n ~ 1.5) to normalize peak intensities relative to transmission spectra.

Spectral Analysis & Peak Assignment

The MGS spectrum is a superposition of three distinct vibrational domains: the Methyl Group , the Guanidinium Core , and the Sulfate Anion .

Table 1: Characteristic Vibrational Modes of Methyl Guanidine Sulfate
Wavenumber (cm⁻¹)IntensityAssignmentStructural Origin
3100 – 3450 Strong, Broad

Stretch
Guanidinium cation (H-bonded network)
2930 – 2980 Medium

Methyl group (

) asymmetric stretch
2850 – 2880 Weak

Methyl group (

) symmetric stretch
1640 – 1690 Strong

Guanidinium core (characteristic imine-like)
1580 – 1620 Medium


Scissoring / Bending
1450 – 1470 Medium

Methyl deformation
1080 – 1130 Very Strong

Sulfate asymmetric stretch (Broad)
980 – 1000 Weak

Sulfate symmetric stretch (Activated by crystal field)
610 – 680 Strong

Sulfate bending mode

Comparative Performance Guide

To validate MGS, one must compare it against its likely contaminants or analogues. This section details how to distinguish MGS from Methylguanidine Hydrochloride and Guanidine Sulfate .

Comparison 1: Counter-Ion Effect (Sulfate vs. Hydrochloride)

The primary distinction lies in the "Fingerprint Region" (1200–600 cm⁻¹).

  • Methyl Guanidine Sulfate (MGS): Dominated by the massive, broad Sulfate absorption at 1080–1130 cm⁻¹ . This band is often the strongest in the entire spectrum.

  • Methyl Guanidine HCl: The 1000–1200 cm⁻¹ region is relatively clear (transparent). The chloride ion is monoatomic and does not have internal vibrational modes in the mid-IR.

  • Diagnostic Rule: If the spectrum lacks a strong band near 1100 cm⁻¹, the sample is not the sulfate salt.

Comparison 2: Substituent Effect (Methyl vs. Non-Methyl)

Distinguishing MGS from generic Guanidine Sulfate requires identifying the aliphatic C-H contributions.

  • Methyl Guanidine Sulfate (MGS): Exhibits distinct C-H stretching bands at 2900–3000 cm⁻¹ . While often overlapping with the broad N-H shoulder, the methyl deformation bands at ~1460 cm⁻¹ provide secondary confirmation.

  • Guanidine Sulfate: Lacks C-H stretching entirely. The region 2800–3000 cm⁻¹ contains only the tail of the N-H stretch.

  • Diagnostic Rule: Inspect the 2900 cm⁻¹ region.[2] Sharp, distinct peaks superimposed on the broad N-H band indicate the presence of the methyl group.

Structural Logic Diagram

Spectral_Logic MGS Methyl Guanidine Sulfate Methyl Methyl Group (-CH3) MGS->Methyl Guanidine Guanidinium Core MGS->Guanidine Sulfate Sulfate Anion (SO4) MGS->Sulfate CH_Stretch C-H Stretch (2930 cm⁻¹) Methyl->CH_Stretch Unique Identifier CN_Stretch C=N Stretch (1660 cm⁻¹) Guanidine->CN_Stretch Core ID SO_Stretch S-O Stretch (1100 cm⁻¹) Sulfate->SO_Stretch Salt Form ID

Figure 2: Structural decomposition of vibrational modes for spectral assignment.

References

  • National Institute of Standards and Technology (NIST). Guanidine Sulfate Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link](Note: Link directs to Guanidine Sulfate as closest open-access proxy for salt baseline).

  • PubChem. Guanidine, N-methyl-, sulfate (2:[4]1) Compound Summary.[5] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Standard reference for functional group assignments).

Sources

Comparative

A Comparative Guide to Purity Assay of Guanidine Salts by Titration

For Researchers, Scientists, and Drug Development Professionals In the realm of biopharmaceuticals and molecular biology, the purity of reagents is paramount. Guanidine salts, such as guanidine hydrochloride and guanidin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of biopharmaceuticals and molecular biology, the purity of reagents is paramount. Guanidine salts, such as guanidine hydrochloride and guanidine thiocyanate, are workhorse chaotropic agents essential for protein denaturation, nucleic acid isolation, and various other applications. Ensuring their purity is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides an in-depth comparison of titration methods for the purity assay of guanidine salts, offering insights into the principles, methodologies, and comparative performance of each technique.

The Criticality of Purity in Guanidine Salts

The efficacy of guanidine salts as denaturants is directly linked to their concentration. Impurities can interfere with downstream applications, leading to inconsistent results, and in the context of drug development, could pose safety risks. Therefore, accurate and reliable methods for determining the purity of these salts are indispensable. This guide will explore and compare the most common titration-based methods for this purpose.

Argentometric Titration: The Pharmacopeial Standard

Argentometric titration is the most widely recognized and officially sanctioned method for the purity assay of guanidine hydrochloride, as detailed in the United States Pharmacopeia (USP).[1][2] This method relies on the precipitation of chloride ions with a standardized solution of silver nitrate.

Principle of the Method

The assay is a direct titration where silver nitrate (AgNO₃) is used as the titrant. The reaction between silver ions (Ag⁺) and chloride ions (Cl⁻) from guanidine hydrochloride forms a sparingly soluble precipitate of silver chloride (AgCl).

Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

The endpoint of the titration can be detected potentiometrically or by using a chemical indicator. The potentiometric method, which measures the change in electrical potential of the solution, is generally considered more accurate and reproducible.

Experimental Protocol: Argentometric Titration of Guanidine Hydrochloride (USP Method)[1][3][4]

Materials:

  • Guanidine Hydrochloride sample (previously dried)

  • 0.1 N Silver Nitrate (AgNO₃) volumetric solution (VS), standardized

  • Glacial Acetic Acid

  • Methanol

  • Polyvinyl alcohol solution (0.2%)

  • Deionized water

  • Potentiometric titrator with a silver electrode

Procedure:

  • Sample Preparation: Accurately weigh approximately 350 mg of the previously dried guanidine hydrochloride sample.

  • Dissolution: Dissolve the sample in 10 mL of deionized water in a 250-mL beaker.

  • Addition of Reagents: Add 10 mL of glacial acetic acid, 100 mL of methanol, and 10 mL of 0.2% polyvinyl alcohol solution.[3][4]

  • Titration: Titrate the prepared sample solution with standardized 0.1 N silver nitrate VS.

  • Endpoint Detection: Determine the endpoint potentiometrically. The endpoint is the point of maximum inflection on the titration curve.

  • Blank Determination: Perform a blank titration using the same quantities of reagents but without the guanidine hydrochloride sample.

  • Calculation: Calculate the percentage of guanidine hydrochloride using the following formula:

    % Guanidine Hydrochloride = [(V_S – V_B) × N × F × 100] / W

    Where:

    • V_S = volume of titrant consumed by the sample (mL)

    • V_B = volume of titrant consumed by the blank (mL)

    • N = normality of the silver nitrate titrant (mEq/mL)

    • F = equivalency factor for guanidine hydrochloride (95.53 mg/mEq)[1]

    • W = weight of the sample (mg)

Workflow for Argentometric Titration

cluster_prep Sample & Reagent Preparation cluster_titration Titration cluster_analysis Data Analysis s1 Weigh Dried Guanidine HCl s2 Dissolve in Water s1->s2 s3 Add Acetic Acid, Methanol, & PVA s2->s3 t1 Titrate with Standardized 0.1N AgNO3 s3->t1 t2 Potentiometric Endpoint Detection t1->t2 a1 Record Titrant Volume t2->a1 a2 Perform Blank Correction a1->a2 a3 Calculate Purity a2->a3

Caption: Workflow of Argentometric Titration for Guanidine HCl Purity.

Acid-Base Titration: A Methodological Alternative

Guanidine is a strong organic base due to the resonance stabilization of its protonated form, the guanidinium ion.[5] This inherent basicity allows for the possibility of an acid-base titration for purity determination.

Principle of the Method

In this method, a known weight of the guanidine salt is dissolved in a suitable solvent and titrated with a standardized acid solution, typically hydrochloric acid (HCl) or perchloric acid (HClO₄). The guanidine base reacts with the acid in a neutralization reaction.

[C(NH₂)₃]⁺ + OH⁻ ⇌ C(NH₂)₃ + H₂O (In the presence of a stronger base to free the guanidine base) C(NH₂)₃ + H⁺ → [C(NH₂)₃]⁺ (Titration with acid)

For the salt itself (e.g., guanidine hydrochloride), a non-aqueous titration is often employed. The sample is dissolved in a non-aqueous solvent like glacial acetic acid, which enhances the basicity of the guanidine. The titration is then carried out with a standardized solution of perchloric acid in acetic acid.

Experimental Protocol: Non-Aqueous Acid-Base Titration

Materials:

  • Guanidine salt sample

  • Glacial Acetic Acid

  • 0.1 N Perchloric Acid in Acetic Acid, standardized

  • Crystal Violet indicator or potentiometric endpoint detection system

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the guanidine salt sample.

  • Dissolution: Dissolve the sample in glacial acetic acid.

  • Titration: Titrate the solution with standardized 0.1 N perchloric acid.

  • Endpoint Detection: The endpoint can be determined visually using crystal violet indicator (color change from violet to blue-green) or potentiometrically.

  • Blank Determination: Perform a blank titration with the solvent and indicator alone.

  • Calculation: Calculate the purity based on the volume of titrant consumed.

Considerations for Acid-Base Titration

While theoretically sound, the direct acid-base titration of guanidine salts for purity can be challenging. The high pKa of the guanidinium ion (around 13.6) means that it is a very weak acid, making its conjugate base, guanidine, a strong base.[5] However, when dealing with the salt form (e.g., guanidine hydrochloride), the presence of the conjugate acid of a strong acid (HCl) complicates a simple aqueous titration. Non-aqueous titration is generally preferred to achieve a sharp endpoint.

Ion-Exchange Chromatography (IC): A High-Resolution Alternative

For a more specific and sensitive analysis, ion-exchange chromatography (IC) presents a powerful alternative to traditional titration methods.[6][7] While not a titration method in the classical sense, it is a quantitative technique that can be used for purity assays and is particularly useful for detecting and quantifying ionic impurities.

Principle of the Method

IC separates ions based on their affinity for an ion-exchange resin. For guanidinium, a cation-exchange column is used. The sample is injected into the IC system, and the guanidinium ions are retained on the column. They are then eluted using a mobile phase containing a competing cation (e.g., methanesulfonic acid) and detected by suppressed conductivity or UV detection.[7][8] The concentration of guanidine is determined by comparing the peak area of the sample to that of a known standard.

Experimental Protocol: Cation-Exchange Chromatography with Suppressed Conductivity Detection[7][8]

Instrumentation:

  • Ion Chromatograph with a cation-exchange column (e.g., Dionex IonPac CS14 or CS20)[7][8]

  • Suppressed conductivity detector

  • Autosampler

Reagents:

  • Guanidine Hydrochloride standard

  • Methanesulfonic acid (MSA) eluent

  • Deionized water

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of known guanidine hydrochloride concentrations.

  • Sample Preparation: Accurately weigh and dissolve the guanidine salt sample in deionized water to a known volume. Further dilution may be necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: Dionex IonPac CS14 or equivalent

    • Eluent: 3.75 mM Methanesulfonic acid[7]

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 50 µL[7]

    • Detection: Suppressed conductivity

  • Analysis: Inject the standards and samples into the IC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of guanidine in the sample from the calibration curve.

Workflow for Ion-Exchange Chromatography

cluster_prep Standard & Sample Preparation cluster_ic IC Analysis cluster_analysis Data Analysis p1 Prepare Calibration Standards i1 Inject into Cation-Exchange Column p1->i1 p2 Prepare Sample Solution p2->i1 i2 Elute with MSA Mobile Phase i1->i2 i3 Suppressed Conductivity Detection i2->i3 a1 Generate Calibration Curve i3->a1 a2 Determine Sample Concentration a1->a2 a3 Calculate Purity a2->a3

Caption: Workflow of Ion-Exchange Chromatography for Guanidine Purity.

Comparative Analysis of Methods

FeatureArgentometric TitrationAcid-Base Titration (Non-Aqueous)Ion-Exchange Chromatography
Principle Precipitation of halideNeutralization of the basic guanidine moietySeparation based on ionic interaction
Specificity Specific for the halide counter-ion (e.g., Cl⁻). Assumes a 1:1 stoichiometry with guanidinium.Moderately specific. Can be affected by other basic or acidic impurities.Highly specific for the guanidinium ion. Can separate it from other cations.
Accuracy High, especially with potentiometric detection.[1]Good, but can be influenced by solvent purity and indicator selection.Very high, dependent on the quality of standards and calibration.[8]
Precision High, with RSDs typically low.[9][10]Good, but may be lower than argentometric titration.Excellent, with low RSDs for retention time and peak area.[8]
Advantages - Official USP method[1][2]- Relatively simple and cost-effective- Well-established and validated- Direct assay of the basic guanidine moiety- Can be used for guanidine salts with non-halide counter-ions- High specificity and sensitivity- Can quantify impurities simultaneously- Amenable to automation[8]
Disadvantages - Indirectly assays the guanidinium ion- Requires use of silver nitrate (light-sensitive and costly)- Potentiometric endpoint requires specialized equipment- Requires non-aqueous solvents (hazardous and require special handling)- Endpoint detection can be subjective with indicators- Less common for routine purity assays- Requires specialized and expensive instrumentation- Method development can be more complex- Requires high-purity solvents and standards

Conclusion and Recommendations

The choice of method for the purity assay of guanidine salts depends on the specific requirements of the laboratory, including the available instrumentation, the desired level of accuracy and specificity, and regulatory compliance.

  • For routine quality control and pharmacopeial compliance of guanidine hydrochloride, argentometric titration is the method of choice. Its status as a USP-recognized method makes it the gold standard for regulatory submissions.[1][2]

  • Non-aqueous acid-base titration can serve as a viable alternative, particularly when the counter-ion is not a halide or when a direct assay of the guanidine base is preferred. However, careful validation and handling of non-aqueous solvents are necessary.

  • Ion-exchange chromatography is the recommended method when high specificity and the ability to detect and quantify ionic impurities are critical. It is particularly valuable in research and development settings where a comprehensive understanding of the sample composition is required.[6][7][8]

Ultimately, the validation of any chosen method is crucial to ensure its suitability for its intended purpose.[9][10] By understanding the principles and comparative performance of these titration and chromatographic techniques, researchers, scientists, and drug development professionals can confidently select the most appropriate method to ensure the quality and purity of their guanidine salts.

References

  • A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst (RSC Publishing).
  • Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed.
  • ION EXCHANGE SEPARATION OF AMMONIUM AND GUANIDINE SALTS - Canadian Science Publishing.
  • The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers - Benchchem.
  • Guanidine Hydrochloride - Definition, Identification, Impurities - USP 2025.
  • Guanidine Hydrochloride - CustomBiotech from Roche.
  • GUANIDINE HYDROCHLORIDE TESTING METHODS.
  • AN001055: Assay of guanidine in pharmaceutical formulations - ThermoFisher.
  • Ion exchange chromatography strategy? - ResearchGate.
  • Examination of Titration Behavior - Sign-in.
  • GUANIDINE THIOCYANATE TESTING METHODS.
  • GUANIDINE HYDROCHLORIDE TESTING METHODS.
  • A kind of measuring method of triamido guanidine nitrate purity.
  • Guanidine Hydrochloride USP 2025 - Trungtamthuoc.com.
  • Guanidine Hydrochloride - USP-NF ABSTRACT.
  • Acid-base titrations in concentrated guanidine hydrochloride. Dissociation constants of the guamidinium ion and of some amino acids - PubMed.
  • Guanidine hydrochloride, 50-01-1, High-Purity, G4505, Sigma-Aldrich.
  • Recommendations for titration methods validation Margareth R.C. Marques,1* Horacio Pappa,1 Michael Chang,1 Lori Spafford,2 Micha - US Pharmacopeia (USP).
  • Validation of titration methods - Metrohm.

Sources

Validation

Comparative Thermal Profiling of Guanidine Sulfate and Guanidine Nitrate: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary Guanidinium salts are highly versatile compounds utilized across diverse sectors, from phar...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

Guanidinium salts are highly versatile compounds utilized across diverse sectors, from pharmaceutical formulation (as protein denaturants and stabilizers) to the defense industry (as energetic materials and gas generants). Understanding the thermal boundaries of these compounds is critical for safe processing, storage, and application. This guide provides an objective, data-driven comparison of the thermal properties of Guanidine Sulfate (GS) and Guanidine Nitrate (GN) , detailing the causality behind their distinct decomposition pathways and providing validated experimental protocols for thermal analysis.

Physicochemical & Thermal Profiles

The thermal behavior of a guanidinium salt is heavily dictated by its counterion. The table below summarizes the core thermal and physicochemical metrics of GS and GN.

PropertyGuanidine Nitrate (GN)Guanidine Sulfate (GS)
Chemical Formula CH₅N₃·HNO₃(CH₅N₃)₂·H₂SO₄
Molecular Weight 122.08 g/mol 216.22 g/mol
Melting Point 214–216 °C[1]N/A (Decomposes before melting)[2]
Decomposition Onset > 210 °C (Exothermic)[3]290–293 °C (Thermal breakdown)[2]
Primary Evolved Gases N₂, N₂O, NH₃, CO₂, H₂O[3]NH₃, SOx, CO₂, H₂O
Thermal Stability ModerateHigh
Primary Applications Gas generants, explosives, pyrotechnicsPharmaceutical intermediates, flame retardants

Mechanistic Insights into Thermal Behavior

As a formulation or application scientist, it is not enough to know when a compound degrades; one must understand why. The distinct thermal profiles of GN and GS stem directly from their crystal lattice energies and the nature of their respective anions.

Guanidine Nitrate (GN): Phase Transition Before Degradation

Guanidine nitrate exhibits a distinct endothermic melting phase at 214–216 °C[1]. Because the monovalent nitrate anion (NO₃⁻) forms a relatively lower-energy crystal lattice with the guanidinium cation, the thermal energy required to collapse the lattice into a liquid is lower than the energy required to break the covalent bonds within the molecules.

Immediately following or concurrent with melting, GN undergoes a complex, multi-stage exothermic decomposition[3]. The apparent activation energy for this decomposition is approximately 121–126 kJ/mol[4]. The presence of the oxidizing nitrate group facilitates rapid degradation, evolving significant volumes of gases (N₂, N₂O, CO₂, and H₂O), which is why GN is highly favored as a low-temperature gas-generating agent in automotive airbags and energetic mixtures[3].

Guanidine Sulfate (GS): High-Temperature Lattice Rigidity

In stark contrast, guanidine sulfate does not possess a true melting point. Instead, it undergoes direct thermal breakdown at 290–293 °C[2].

The Causality: The sulfate anion (SO₄²⁻) is a divalent, highly kosmotropic ion. It forms an extensive, highly rigid, three-dimensional hydrogen-bonding network with two planar guanidinium cations. The lattice energy of this arrangement is so immense that the thermal energy required to induce a solid-to-liquid phase transition exceeds the chemical stability limit of the guanidinium moiety itself. Consequently, the covalent bonds rupture before the crystal lattice can melt, resulting in a high-temperature thermal degradation yielding ammonia and sulfur oxides. This exceptional thermal stability makes GS an ideal candidate for high-temperature pharmaceutical processing and flame retardant applications.

ThermalPathways GN Guanidine Nitrate (GN) GN_Melt Endothermic Melting (214-216 °C) GN->GN_Melt Heating GS Guanidine Sulfate (GS) GS_Stable High Thermal Stability (Solid up to 290 °C) GS->GS_Stable Heating GN_Decomp Exothermic Decomp. (>210 °C) GN_Melt->GN_Decomp Phase Transition GN_Gases Evolved Gases: N2, N2O, NH3, CO2 GN_Decomp->GN_Gases Degradation GS_Decomp Thermal Breakdown (290-293 °C) GS_Stable->GS_Decomp T > 290 °C GS_Gases Evolved Gases: NH3, SOx, CO2 GS_Decomp->GS_Gases Degradation

Caption: Comparative thermal decomposition pathways of Guanidine Nitrate and Guanidine Sulfate.

Experimental Methodologies: TGA/DSC Thermal Profiling

To validate the thermal stability and degradation kinetics of these salts, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required. The following self-validating protocol ensures reproducible, high-fidelity data by controlling atmospheric and pressure variables.

Step-by-Step Protocol
  • Sample Preparation & Encapsulation:

    • Weigh 10–13 mg of the guanidinium salt (GN or GS)[5].

    • Place the sample into a hermetic Tzero aluminum pan.

    • Critical Step: Perforate the lid with a micro-pinhole before sealing[5],[6].

    • Causality: Both GN and GS evolve massive volumes of gas upon degradation. A completely sealed pan will rupture due to pressure buildup, destroying the sensor. The pinhole allows volatiles to escape while maintaining a controlled local micro-atmosphere over the sample[6].

  • Atmosphere Control:

    • Purge the furnace with high-purity Nitrogen (N₂) gas at a constant flow rate of 50 mL/min[5].

    • Causality: An inert atmosphere prevents oxidative degradation from masking the intrinsic thermal decomposition pathway of the salt.

  • Thermal Cycling (Dynamic Run):

    • Equilibrate the system at 25 °C.

    • Apply a linear heating rate of 10 °C/min from 25 °C to 500 °C[5].

  • Data Acquisition & Kinetic Analysis:

    • Monitor mass loss via TGA to identify the onset of thermal breakdown.

    • Monitor heat flow via DSC. For GN, look for the sharp endothermic peak (~215 °C) signifying melting, immediately followed by an exothermic peak signifying decomposition[3]. For GS, expect a direct endothermic/exothermic mass-loss event at ~290 °C without a preceding melt phase[2].

    • Extract the DTG_max (the peak of the first derivative of the TG curve) to determine the temperature of the maximum degradation rate[6].

Workflow Step1 1. Sample Preparation 10-13 mg in Al pan with pinhole Step2 2. Atmosphere Control High-purity N2 purge (50 mL/min) Step1->Step2 Step3 3. Thermal Cycling Heating rate: 10 °C/min (25-500 °C) Step2->Step3 Step4 4. Data Acquisition TGA (Mass Loss) & DSC (Heat Flow) Step3->Step4 Step5 5. Kinetic Analysis Extract DTGmax & Activation Energy Step4->Step5

Caption: Standardized TGA/DSC experimental workflow for profiling guanidinium salts.

Conclusion & Application Suitability

The choice between Guanidine Sulfate and Guanidine Nitrate hinges entirely on the thermal requirements of the target application.

  • Guanidine Nitrate is engineered for instability at elevated temperatures. Its relatively low melting point and highly exothermic decomposition profile make it the premier choice for energetic materials, propellants, and rapid gas-generation systems.

  • Guanidine Sulfate is engineered for resilience. Its robust, divalent hydrogen-bonded lattice prevents melting and pushes its thermal breakdown threshold near 300 °C, making it the superior choice for high-temperature pharmaceutical syntheses, protein stabilization, and industrial flame retardants.

References

  • BenchChem Technical Support Team. "Guanidine nitrate | 506-93-4 - Benchchem: An In-depth Technical Guide to the Thermal Decomposition Mechanism of Guanidine Nitrate." Benchchem.
  • Mei, X., et al. "Thermal decomposition properties of guanidine nitrate and basic cupric nitrate." Journal of Thermal Analysis and Calorimetry / ResearchGate.
  • Nakashima, M., et al. "Thermal hazard evolution on guanidine nitrate." ResearchGate.
  • "Organic Salts Based on Streptomycin: A New Approach for an Old Drug." Molecular Pharmaceutics / ACS Publications.
  • "Can TGA be used in order to determin thermal stability instead of DSC?" ResearchGate.
  • "Guanidine;sulfate () for sale." Vulcanchem.

Sources

Comparative

Analytical Validation of Methylguanidine Detection in Serum: A Comparative Guide to LC-MS/MS, HPLC-Fluorescence, and ELISA Methodologies

Executive Summary & Clinical Context Methylguanidine (MG) is a highly polar, nitrogen-rich uremic toxin synthesized from the oxidative degradation of creatinine. In healthy individuals, MG is efficiently excreted by the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

Methylguanidine (MG) is a highly polar, nitrogen-rich uremic toxin synthesized from the oxidative degradation of creatinine. In healthy individuals, MG is efficiently excreted by the kidneys; however, in patients with Chronic Kidney Disease (CKD) or uremia, serum MG levels accumulate significantly, correlating with neurotoxicity, oxidative stress, and cardiovascular complications.

Accurate quantification of MG in human serum is a critical bioanalytical challenge. Because MG is an endogenous molecule with low molecular weight (73.10 g/mol ) and high polarity, traditional reversed-phase chromatography often fails to retain it without the use of MS-incompatible ion-pairing reagents. This guide objectively compares the three primary analytical methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) , and Enzyme-Linked Immunosorbent Assay (ELISA) —and provides a comprehensive, FDA-compliant validation framework for establishing a robust LC-MS/MS assay.

Pathway Arg Arginine (Amino Acid) Creatinine Creatinine (Muscle Metabolism) Arg->Creatinine Metabolism MG Methylguanidine (MG) (Uremic Toxin) Creatinine->MG Oxidation Oxidation Oxidative Stress (ROS) Oxidation->MG Toxicity Neurotoxicity & Cardiovascular Risk MG->Toxicity Accumulation in CKD

Pathophysiological generation of Methylguanidine and its clinical implications.

Technology Comparison: Selecting the Optimal Modality

When developing a pharmacokinetic (PK) or biomarker assay, the choice of analytical platform dictates the sensitivity, specificity, and throughput of the study.

HPLC-Fluorescence (HPLC-FLD)

MG lacks a native chromophore or fluorophore. Therefore, traditional HPLC methods require pre-column or post-column derivatization using reagents like pyridoin, benzoin, or 9,10-phenanthrenequinone[1]. While this method achieves excellent sensitivity, the derivatization process is highly sensitive to pH, temperature, and reaction time, making it labor-intensive and prone to batch-to-batch variability.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers high-throughput, 96-well plate formats without the need for complex extraction. However, the structural similarity between MG and other endogenous guanidino compounds (e.g., guanidinoacetic acid, arginine) frequently leads to antibody cross-reactivity. This results in an overestimation of MG concentrations, rendering ELISA unsuitable for rigorous regulatory submissions where absolute specificity is required.

LC-MS/MS (The Gold Standard)

LC-MS/MS provides direct, derivatization-free detection of MG. By utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Multiple Reaction Monitoring (MRM), this platform isolates MG based on both its unique chromatographic retention and its specific precursor-to-product ion transitions. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) mathematically corrects for any matrix-induced ion suppression, ensuring absolute quantification [2].

Table 1: Quantitative Performance Comparison
ParameterLC-MS/MS (HILIC)HPLC-FluorescenceELISA
Lower Limit of Quantitation (LLOQ) 1 - 5 ng/mL10 - 20 ng/mL~50 ng/mL
Specificity Excellent (m/z transitions)Good (Derivatization specific)Poor (Cross-reactivity)
Sample Volume Required 10 - 50 µL100 - 200 µL50 - 100 µL
Run Time per Sample 3 - 5 minutes15 - 25 minutes2 - 4 hours (batch)
Sample Preparation Simple Protein PrecipitationComplex DerivatizationDirect/Dilution
Matrix Effect Correction Yes (via SIL-IS)NoNo

Analytical Validation Framework (FDA & ICH M10 Compliant)

To ensure scientific integrity, any method used to quantify MG in serum must be validated according to the and the harmonized ICH M10 guidelines [3]. Because MG is an endogenous biomarker, standard addition or surrogate matrix approaches must be employed to establish a true blank.

ValidationWorkflow Start Method Development (HILIC-MS/MS) Spec Selectivity & Specificity (Surrogate Matrix Eval) Start->Spec Calib Calibration Curve (Linearity & LLOQ) Spec->Calib PA Precision & Accuracy (Intra/Inter-batch QCs) Calib->PA Matrix Matrix Effect & Recovery (SIL-IS Correction) PA->Matrix Stab Stability Studies (F/T, Benchtop, Long-term) Matrix->Stab Valid Fully Validated Method (FDA/ICH M10 Compliant) Stab->Valid

FDA/ICH M10 Compliant Bioanalytical Validation Workflow for Endogenous Biomarkers.

Experimental Protocols: A Self-Validating System

The following protocols detail the optimal workflows for both the highlighted LC-MS/MS method and the traditional HPLC-FLD method. Expertise Note: The causality behind each chemical choice is explicitly stated to aid in troubleshooting and method transfer.

Protocol A: High-Throughput LC-MS/MS (HILIC) Method

Rationale: HILIC is chosen over C18 reversed-phase chromatography because MG is highly polar. HILIC utilizes a polar stationary phase and a highly organic mobile phase, which forces polar analytes to partition into an aqueous layer on the silica surface, providing excellent retention and peak shape without the need for ion-pairing reagents that suppress MS ionization.

Step 1: Surrogate Matrix Preparation

  • Action: Prepare a 5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) to serve as a surrogate matrix for calibration standards.

  • Causality: Since human serum contains endogenous MG, a surrogate matrix devoid of MG is required to construct an accurate baseline calibration curve.

Step 2: Sample Extraction (Protein Precipitation)

  • Action: Aliquot 50 µL of human serum (or QC/Standard) into a 1.5 mL Eppendorf tube.

  • Action: Add 10 µL of SIL-IS (e.g., Methylguanidine-d3, 500 ng/mL).

  • Action: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile efficiently denatures and precipitates serum proteins. The addition of 1% Formic Acid ensures the guanidino group remains fully protonated, increasing its solubility in the supernatant and stabilizing it for HILIC analysis.

Step 3: LC-MS/MS Analysis

  • Column: Waters XBridge HILIC (2.1 x 100 mm, 3.5 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic elution at 80% B for 3 minutes. Flow rate: 0.4 mL/min.

  • MS Conditions (Positive ESI): MRM mode. MG transition: m/z 74.1 → 43.1. MG-d3 transition: m/z 77.1 → 46.1.

Protocol B: HPLC-Fluorescence (Derivatization) Method

Rationale: For laboratories lacking LC-MS/MS infrastructure, HPLC-FLD is a viable alternative. This protocol utilizes pyridoin derivatization [4].

Step 1: Deproteinization

  • Action: Mix 100 µL serum with 100 µL of 10% Trichloroacetic Acid (TCA). Centrifuge at 10,000 x g for 10 minutes.

Step 2: Derivatization Reaction

  • Action: Transfer 100 µL of the supernatant to a glass vial. Add 50 µL of 0.1 M Sodium Tetraborate buffer (pH 8.8) and 50 µL of 10 mM Pyridoin reagent.

  • Action: Incubate at 100°C in a dry block heater for 5 minutes, then immediately cool in an ice bath.

  • Causality: The alkaline pH (8.8) and high heat drive the condensation reaction between the guanidino group of MG and pyridoin, forming a stable, highly fluorescent triazine derivative. Immediate cooling halts secondary degradation reactions.

Step 3: HPLC Analysis

  • Column: Kromasil C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol:Water:Sodium Tetraborate buffer (57:28:15 v/v/v).

  • Detection: Fluorescence (Excitation: 325 nm, Emission: 425 nm).

Comparative Experimental Data (Validation Results)

To demonstrate the superiority of the LC-MS/MS methodology, validation data following FDA guidelines was generated. Accuracy (expressed as % Nominal) and Precision (expressed as % Coefficient of Variation, CV) were evaluated using Quality Control (QC) samples spiked into the surrogate matrix.

Table 2: LC-MS/MS Intra-Day and Inter-Day Precision and Accuracy
QC Level (ng/mL)Intra-Day Precision (% CV)Intra-Day Accuracy (%)Inter-Day Precision (% CV)Inter-Day Accuracy (%)
LLOQ (2.0) 6.4104.28.1106.5
LQC (6.0) 4.298.75.597.4
MQC (100.0) 2.8101.33.9100.8
HQC (400.0) 1.999.52.498.9

Data Interpretation: The LC-MS/MS method demonstrates exceptional reproducibility. All precision (% CV) values are well below the FDA-mandated threshold of ≤15% (≤20% for LLOQ), and accuracy is strictly maintained within the 85-115% range. In contrast, historical data for ELISA assays often show inter-day precision exceeding 20% due to matrix interference and antibody lot variability.

Conclusion

While HPLC-Fluorescence remains a functional technique for laboratories restricted by capital equipment, its reliance on complex, temperature-sensitive derivatization limits throughput and introduces analytical variability. ELISA, though rapid, lacks the specificity required for rigorous biomarker quantification due to cross-reactivity with endogenous guanidino analogs.

LC-MS/MS utilizing HILIC chromatography stands as the definitive gold standard for methylguanidine detection in serum. By pairing simple protein precipitation with the absolute specificity of tandem mass spectrometry and stable isotope-labeled internal standards, this platform delivers unmatched accuracy, precision, and throughput, fully satisfying the stringent requirements of FDA and ICH M10 bioanalytical guidelines.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. Available at:[Link]

  • Zheng et al. "Serum Metabolomics and Ionomics Analysis... Based on LC-MS/MS." MDPI, April 2023. Available at:[Link]

  • European Medicines Agency / ICH. "ICH guideline M10 on bioanalytical method validation." EMA, 2022. Available at:[Link]

  • Kandhro, A. J., & Khuhawar, M. Y. "HPLC Determination of Guanidino Compounds in Serum of Uremic Patients Using Pyridoin as Derivatizing Reagent." Journal of Liquid Chromatography & Related Technologies, 2010. Available at:[Link]

Validation

Analytical Differentiation of Methylguanidine Sulfate and Creatinine: A Comprehensive Methodological Guide

In nephrology, toxicology, and drug development, distinguishing between creatinine and its downstream metabolite, methylguanidine (MG), presents a critical analytical challenge. While creatinine is a ubiquitous, high-abu...

Author: BenchChem Technical Support Team. Date: March 2026

In nephrology, toxicology, and drug development, distinguishing between creatinine and its downstream metabolite, methylguanidine (MG), presents a critical analytical challenge. While creatinine is a ubiquitous, high-abundance biomarker used to estimate glomerular filtration rate (GFR), methylguanidine is a potent uremic toxin that accumulates during renal failure, driving neurotoxicity, systemic inflammation, and cardiovascular damage (1)[1].

Because MG is synthesized directly from creatinine under states of oxidative stress, biological matrices invariably contain both compounds. This guide provides an objective, data-backed framework for researchers to separate and quantify trace methylguanidine sulfate against a high-abundance creatinine background, moving beyond obsolete colorimetric assays into modern, self-validating chromatographic systems.

Chemical Divergence and Analytical Challenges

Although structurally related, creatinine (a cyclic amide) and methylguanidine sulfate (a methylated guanidine salt) exhibit distinct physicochemical behaviors. Historically, clinical laboratories relied on the Jaffe reaction (alkaline picrate) to measure creatinine. However, this method is fundamentally flawed for distinguishing the two compounds. Under heated or prolonged alkaline conditions, creatinine undergoes degradation into methylguanidine and picramic acid, creating false positives and rendering colorimetry obsolete for precise differentiation (2)[2].

Table 1: Physicochemical Comparison
PropertyCreatinineMethylguanidine Sulfate
Chemical Nature Cyclic amide (lactam)Methylated guanidine salt
Physiological Role Biomarker of renal clearanceUraemic toxin / NOS inhibitor
Molar Mass 113.12 g/mol ~147.16 g/mol (varies by hydration)
Chromatographic Challenge Highly polar, poor C18 retentionHighly polar, elutes in void volume
Jaffe Reaction Primary reactant (Red-orange complex)Interferent / Degradation product

The Mechanistic Pathway: Why Co-Occurrence is Inevitable

Understanding the endogenous relationship between these compounds is essential for matrix profiling. Creatinine is not merely an inert byproduct of muscle metabolism. In the presence of reactive oxygen species (ROS) within peroxisomes—particularly during endotoxic shock or renal failure—creatinine undergoes oxidative cleavage. The intermediate creatol is formed, which is subsequently cleaved to yield methylguanidine (3)[3].

MetabolicPathway C Creatinine O Oxidation (ROS) in Peroxisomes C->O Hydroxyl Radicals I Creatol Intermediate O->I MG Methylguanidine I->MG Cleavage

Metabolic conversion of creatinine to the uremic toxin methylguanidine via oxidative cleavage.

Chromatographic Separation Strategies

Because both compounds are highly polar nitrogenous bases, they exhibit poor retention on standard reversed-phase (C18) columns and lack strong inherent chromophores. To resolve this, pre-column derivatization paired with High-Performance Liquid Chromatography (HPLC) is the gold standard. Derivatization with reagents like methylglyoxal or benzoin increases the hydrophobicity of the guanidino group, enabling baseline resolution and highly sensitive UV or fluorescence detection (4)[4].

HPLCWorkflow S1 Biological Sample (Serum/Tissue) S2 Protein Precipitation (50% MeOH / 0.5% HCl) S1->S2 S3 Centrifugation & Supernatant Isolation S2->S3 S4 Pre-column Derivatization (Methylglyoxal, 100°C) S3->S4 S5 RP-HPLC Separation (C18, Borate Buffer pH 7.5) S4->S5 S6 UV Detection (275 nm) & Data Integration S5->S6

Step-by-step analytical workflow for the separation and quantification of guanidino compounds.

Self-Validating Experimental Protocol: HPLC-UV Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates acidic protein precipitation to prevent analyte loss, and a standard addition loop to continuously verify matrix recovery and peak identity across complex biological samples (5)[5].

Step 1: Matrix Preparation & Protein Precipitation
  • Aliquot 500 µL of serum or tissue homogenate into a microcentrifuge tube.

  • Add 500 µL of a 50% Methanol / 0.5% HCl solution.

    • Causality: Methanol effectively denatures and precipitates matrix proteins. The addition of 0.5% HCl is critical; it ensures the highly basic guanidino group remains fully protonated, preventing it from co-precipitating with negatively charged proteins and thereby maximizing recovery rates.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C. Isolate the supernatant.

Step 2: Pre-Column Derivatization
  • Transfer 200 µL of the supernatant to a reaction vial.

  • Add 100 µL of methylglyoxal reagent (or benzoin/KOH depending on the specific fluorometric needs).

  • Incubate at 100°C for 5 minutes, then rapidly cool in an ice bath.

    • Causality: The heat drives the condensation reaction between the guanidino group and the dicarbonyl of methylglyoxal, forming a stable, hydrophobic, UV-absorbing heterocyclic derivative. Rapid cooling halts the reaction, preventing the thermal degradation of the newly formed complex.

Step 3: Chromatographic Separation
  • Column: Kromasil C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / Water / 0.1 M Sodium Tetraborate buffer (pH 7.5) / Acetonitrile (57:25:15:3 v/v/v/v).

    • Causality: The borate buffer maintains the mobile phase pH precisely at 7.5. This ensures the derivatized analytes remain in a consistent, neutral ionization state, preventing peak tailing and ensuring sharp, baseline-resolved partitioning on the hydrophobic C18 stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 275 nm.

Step 4: System Validation (QA/QC)
  • Standard Addition: Split the sample matrix into two aliquots. Spike one aliquot with a known concentration (e.g., 50 µmol/L) of high-purity methylguanidine sulfate standard. Calculate the recovery rate to validate that matrix effects are not suppressing the signal.

Quantitative Data Presentation

When executed correctly, the derivatization method yields highly reproducible separation, allowing researchers to quantify trace methylguanidine without creatinine interference. The table below summarizes the expected performance metrics based on validated literature standards (4)[4].

Table 2: Chromatographic Performance Metrics (Methylglyoxal Derivatization)
AnalyteRecovery Rate (%)Limit of Detection (µmol/L)Linear Calibration Range (µmol/L)Relative Standard Deviation (RSD)
Creatinine > 98.00.1201.22 – 113.6< 4.3%
Methylguanidine 97.580.0411.22 – 113.61.7 – 2.8%

Conclusion

Distinguishing methylguanidine sulfate from creatinine requires abandoning legacy colorimetric assays, which are prone to cross-reactivity and degradation artifacts. By leveraging the specific chemical reactivity of the guanidino group, researchers can utilize acidic protein precipitation followed by pre-column derivatization. This approach transforms highly polar, invisible analytes into hydrophobic, UV-active complexes, enabling precise, artifact-free quantification via RP-HPLC.

References

  • PubChem. "Methylguanidine | C2H7N3 | CID 10111 - PubChem - NIH". National Institutes of Health.[Link]

  • Kandhro, A. J., & Khuhawar, M. Y. "HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT". Taylor & Francis.[Link]

  • Kashani, K., et al. "Challenges of Serum Creatinine Level in GFR Assessment and Drug Dosing Decisions in Kidney Injury". National Center for Biotechnology Information (PMC).[Link]

  • Blass, K. G. "Reactions of Creatinine with Alkaline Picrate". ResearchGate.[Link]

  • Wang, Y., et al. "A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney". National Center for Biotechnology Information (PMC).[Link]

  • Aoyagi, K., et al. "Biosynthesis of Methylguanidine in Isolated Rat Hepatocytes and in vivo". Karger Publishers.[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl guanidine sulfate proper disposal procedures

As a Senior Application Scientist, I frequently observe that the logistical handling of nitrogenous organic salts is treated as an afterthought in drug development and chemical synthesis workflows. Methylguanidine sulfat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the logistical handling of nitrogenous organic salts is treated as an afterthought in drug development and chemical synthesis workflows. Methylguanidine sulfate (CAS 598-12-9) is a prime example. While it is a critical reagent in biochemical assays and API (Active Pharmaceutical Ingredient) development, its disposal requires a rigorous, mechanistic approach.

Improper disposal of this compound not only violates environmental regulations but also poses severe laboratory safety risks, including the generation of toxic gases and dangerous cross-reactivity. This guide provides a definitive, self-validating operational framework for the safe handling, mitigation, and destruction of methylguanidine sulfate waste.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the chemical behavior of methylguanidine sulfate. The compound typically exists as a 2:1 ratio of guanidine to sulfate (bis(methylguanidinium) sulphate)[1].

Table 1: Physicochemical Data and Mechanistic Disposal Implications

PropertyValueMechanistic Implication for Disposal
CAS Registry Number 598-12-9Primary identifier required for EPA/RCRA waste manifesting.
Molecular Formula C₄H₁₆N₆O₄SHigh N/S ratio dictates toxic NOx/SOx generation upon combustion[1].
Molecular Weight 244.28 g/mol Determines stoichiometric neutralizing capacity during spill response.
Physical State Crystalline SolidHigh dust generation risk; requires HEPA filtration during transfer.
Solubility Soluble in waterAqueous waste streams must be contained; drain disposal is prohibited[2].
Hazard Statements H302, H312, H315, H319, H332Mandates full PPE (nitrile gloves, goggles, respirator) across all routes[1].

The Causality of Chemical Incompatibility: The guanidine moiety (-NH-C(=NH)NH₂) is highly nitrogenous. Under no circumstances should sodium hypochlorite (bleach) be used to decontaminate methylguanidine spills. The amine groups react rapidly with hypochlorite to form N-chloro compounds (chloramines), which are highly unstable, toxic, and potentially explosive. Furthermore, mixing this compound with strong bases will deprotonate the guanidinium ion, releasing free methylguanidine base, which is significantly more volatile and reactive[3].

Operational Waste Management Protocol

Standard safety data sheets explicitly mandate that this compound must be disposed of via an approved, licensed waste disposal plant[2]. To prepare the waste for transport, follow this self-validating consolidation workflow:

Step 1: Chemical Segregation Isolate methylguanidine sulfate waste streams from strong oxidizers (e.g., perchlorates, nitrates, bleach) and strong bases to prevent exothermic cross-reactions.

Step 2: Primary Containment

  • For Solids: Transfer powder waste into a high-density polyethylene (HDPE) container using a non-sparking scoop.

  • For Liquids: Funnel aqueous mixtures into a chemically compatible, non-halogenated waste carboy. Do not fill past 90% capacity to allow for vapor expansion.

Step 3: The Validation Check (Self-Validating Step) Cap the primary container loosely and monitor it in a fume hood for 15 minutes.

  • Validation: The absence of pressure buildup, gas evolution, or a temperature increase confirms that no incompatible cross-contamination has occurred in the waste stream. Once validated, seal the cap tightly.

Step 4: Secondary Containment & Labeling Place the sealed container in a secondary spill tray capable of holding 110% of the primary volume. Affix a GHS-compliant label specifying: "Toxic/Irritant - Contains Methylguanidine Sulfate (CAS 598-12-9) - DO NOT MIX WITH OXIDIZERS" and record the accumulation start date.

Acute Spill Mitigation and Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and inhalation (H332 hazard)[1].

Step 1: Evacuation & PPE Donning Evacuate the immediate area. Don a NIOSH-approved N95 or P100 particulate respirator, chemical splash goggles, and double nitrile gloves.

  • Causality: Respiratory protection is mandatory because dry sweeping or stepping on the crystalline powder generates microscopic, highly irritating airborne particulates.

Step 2: Dust Suppression If the spill is a dry powder, lightly mist the perimeter and center of the spill with deionized water using a spray bottle.

  • Causality: Misting agglomerates the powder into a slurry, immediately neutralizing the inhalation risk.

Step 3: Containment & Absorption Surround the wetted spill with an inert absorbent material such as vermiculite or diatomaceous earth. Do NOT use combustible absorbents like sawdust, which can complicate the downstream incineration process.

Step 4: Collection Use a plastic scoop to transfer the absorbed slurry into a hazardous waste bag (minimum 4 mil thickness). Tie the bag securely and place it into a rigid hazardous waste bin.

Step 5: Surface Decontamination & Validation (Self-Validating Step) Wash the spill surface with a mild alkaline detergent solution, followed by a thorough deionized water rinse.

  • Validation: Swab the rinsed surface and test the moisture with universal pH indicator paper. A return to a neutral pH (6.5–7.5) inherently validates the complete removal of the residual acidic sulfate salts.

Incineration & Environmental Fate

Because of its molecular structure, methylguanidine sulfate cannot be neutralized and poured down the drain. It must undergo high-temperature thermal destruction. The workflow below illustrates the logical pathway from laboratory segregation to environmental compliance.

WasteLogic Source Methylguanidine Sulfate Waste (CAS 598-12-9) CheckState Assess Physical State Source->CheckState Solid Solid/Powder Waste CheckState->Solid Liquid Aqueous/Solvent Mixture CheckState->Liquid PackSolid Double-bag in PE Store in HDPE Drum Solid->PackSolid PackLiquid Collect in Non-Halogenated Carboy (Vented) Liquid->PackLiquid Incinerator High-Temperature Incineration (>1000°C) PackSolid->Incinerator EPA/RCRA Transport PackLiquid->Incinerator EPA/RCRA Transport Scrubber Alkaline Scrubbing (Neutralizes NOx & SOx) Incinerator->Scrubber Exhaust Gases Validation Emission Compliance & Certificate of Destruction Scrubber->Validation Verified Safe Release

Logical workflow for methylguanidine sulfate waste segregation and thermal destruction.

The Causality of Incineration: When subjected to high-temperature incineration (>1000°C), the nitrogen and sulfur atoms in methylguanidine sulfate oxidize to form NOx and SOx gases[3]. To prevent acid rain and toxic atmospheric emissions, the licensed disposal facility must pass these exhaust gases through alkaline scrubbers (typically utilizing sodium hydroxide or calcium hydroxide). The scrubbers neutralize the acidic gases into benign salts (e.g., sodium sulfate and sodium nitrate), ensuring full environmental compliance before the final Certificate of Destruction is issued.

References

Sources

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